molecular formula C27H44N7O17P3S B15600071 trans-3-Hexenoyl-CoA CAS No. 6599-65-1

trans-3-Hexenoyl-CoA

Katalognummer: B15600071
CAS-Nummer: 6599-65-1
Molekulargewicht: 863.7 g/mol
InChI-Schlüssel: SKDDJNFRAZIJIG-SYLRIUJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Trans-3-hexenoyl-CoA is a trans-3-enoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-3-hexenoic acid. It is a trans-3-enoyl-CoA, a medium-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is functionally related to a trans-hex-3-enoic acid. It is a conjugate acid of a this compound(4-).

Eigenschaften

CAS-Nummer

6599-65-1

Molekularformel

C27H44N7O17P3S

Molekulargewicht

863.7 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-3-enethioate

InChI

InChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h5-6,14-16,20-22,26,37-38H,4,7-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b6-5+/t16-,20-,21-,22+,26-/m1/s1

InChI-Schlüssel

SKDDJNFRAZIJIG-SYLRIUJSSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis of trans-3-Hexenoyl-CoA: A Technical Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of trans-3-Hexenoyl-Coenzyme A (CoA), a critical intermediate in fatty acid metabolism. Understanding the synthesis and metabolic fate of this molecule is essential for researchers investigating lipid metabolism, metabolic disorders, and for the development of novel therapeutic agents. This document details both chemical and enzymatic synthesis methodologies, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows.

Introduction to trans-3-Hexenoyl-CoA in Metabolism

This compound is a medium-chain monounsaturated fatty acyl-CoA that plays a significant role in the β-oxidation of unsaturated fatty acids.[1] Specifically, it is an intermediate in the metabolism of linoleic acid. The conversion of cis- and trans-3-enoyl-CoA species to the trans-2-enoyl-CoA isomer, a substrate for enoyl-CoA hydratase, is a crucial step in this pathway, catalyzed by Δ³,Δ²-enoyl-CoA isomerase.[2] The study of this and related metabolic steps is fundamental to understanding diseases such as diabetes and obesity.[]

Synthesis Methodologies

The synthesis of this compound can be approached through chemical or enzymatic methods. The choice of method often depends on the desired yield, purity, and the availability of starting materials and specialized enzymes.

Chemical Synthesis

Chemical synthesis offers a direct route to this compound, typically starting from trans-3-hexenoic acid.

Experimental Protocol: Synthesis of trans-3-Hexenoic Acid

A common precursor, trans-3-hexenoic acid, can be synthesized from butyl aldehyde and malonic acid using triethanolamine (B1662121) as a catalyst. The process involves the following steps:

  • Preparation of Mixed Solution: Uniformly mix triethanolamine and malonic acid.

  • Dropping Reaction: Add the mixed solution dropwise to butyl aldehyde under a nitrogen atmosphere. The reaction is heated to 60-100°C for 2-4 hours, and the water produced is removed using an oil-water separator.

  • Fractionation: The final product is purified by fractional distillation to remove unreacted butyl aldehyde and other impurities.[4]

This method is advantageous due to its simplicity, high yield, and the absence of solvent residue.[4]

Experimental Protocol: Acylation of Coenzyme A

Once trans-3-hexenoic acid is obtained, it can be coupled to Coenzyme A. A general and effective method for the synthesis of α,β-unsaturated acyl-CoAs is the ethyl chloroformate (ECF) mediated coupling.

  • Activation of Carboxylic Acid: The carboxylic acid (trans-3-hexenoic acid) is activated with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form a mixed anhydride.

  • Coupling with CoA: The activated acid is then reacted with the free thiol group of Coenzyme A to form the thioester bond.

  • Purification: The resulting this compound is typically purified using chromatographic techniques, such as HPLC.

This ECF-coupling method is often preferred for enoyl-CoA compounds.[5][6]

Chemo-Enzymatic Synthesis

A powerful alternative to purely chemical methods is a chemo-enzymatic approach, which combines chemical synthesis of a precursor with an enzymatic conversion step. For α,β-unsaturated acyl-CoAs like this compound, a common strategy involves the synthesis of the corresponding saturated acyl-CoA followed by enzymatic desaturation.[5][7][8]

Experimental Protocol: Chemo-Enzymatic Synthesis of trans-2-Hexenoyl-CoA (as an example for enoyl-CoA synthesis)

  • Chemical Synthesis of Hexanoyl-CoA: Hexanoyl-CoA is first synthesized chemically from hexanoic acid and Coenzyme A, for instance, via the carbonyldiimidazole (CDI) activation method.[8]

  • Enzymatic Desaturation: The saturated hexanoyl-CoA is then used as a substrate for an acyl-CoA dehydrogenase (AcDH). These enzymes catalyze the formation of a double bond at the α,β-position.[8]

    • Reaction Mixture: A typical reaction would contain the acyl-CoA, the purified AcDH enzyme, and an electron acceptor in a suitable buffer.

    • Monitoring: The reaction progress can be monitored by observing a color change if a colored electron acceptor is used, or by HPLC analysis.[8]

    • Enzyme Selection: Several AcDHs with varying substrate specificities have been identified, allowing for the synthesis of a range of enoyl-CoAs.[8]

This method can be highly specific and yield products of high purity under mild reaction conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and enzymatic reactions of enoyl-CoAs.

MethodProductPrecursorYieldReference
ECF-mediated couplingAcrylyl-CoAAcrylic acid17%[6]
ECF-mediated couplingCrotonyl-CoACrotonic acid44%[6]
ECF-mediated couplingOctenoyl-CoAOctenoic acid57%[6]
ECF-mediated couplingCinnamoyl-CoACinnamic acid75%[6]
Enzymatic DesaturationHexenoyl-CoAHexanoyl-CoA50-100%[8]
Enzymatic DesaturationHeptenoyl-CoAHeptanoyl-CoA50-100%[8]

Table 1: Reported Yields for Enoyl-CoA Synthesis Methods.

EnzymeSubstrateKm (mM)Vmax (U/mg)Reference
(R)-specific enoyl-CoA hydratase (A. caviae)Crotonyl-CoA29-506.2 x 10³[9]
(R)-specific enoyl-CoA hydratase (A. caviae)2-Hexenoyl-CoA29-501.8 x 10³[9]
(R)-specific enoyl-CoA hydratase (A. caviae)2-Octenoyl-CoA29-50Lower than C4/C6[9]

Table 2: Kinetic Parameters of (R)-specific Enoyl-CoA Hydratase.

Visualization of Pathways and Workflows

Chemo-Enzymatic Synthesis Workflow

Chemo_Enzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Desaturation Hexanoic_acid Hexanoic Acid CDI_Activation CDI Activation Hexanoic_acid->CDI_Activation CoA Coenzyme A CoA->CDI_Activation Hexanoyl_CoA Hexanoyl-CoA CDI_Activation->Hexanoyl_CoA AcDH Acyl-CoA Dehydrogenase Hexanoyl_CoA->AcDH trans_3_Hexenoyl_CoA This compound AcDH->trans_3_Hexenoyl_CoA

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Metabolic Pathway of Unsaturated Fatty Acid Beta-Oxidation

Beta_Oxidation_Pathway Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., Linoleoyl-CoA) cis_3_Enoyl_CoA cis-3-Enoyl-CoA Unsaturated_Fatty_Acyl_CoA->cis_3_Enoyl_CoA β-Oxidation steps trans_2_Enoyl_CoA trans-2-Enoyl-CoA cis_3_Enoyl_CoA->trans_2_Enoyl_CoA Δ³,Δ²-Enoyl-CoA Isomerase trans_3_Hexenoyl_CoA This compound trans_3_Hexenoyl_CoA->trans_2_Enoyl_CoA Δ³,Δ²-Enoyl-CoA Isomerase Beta_Oxidation_Cycle Further rounds of β-Oxidation trans_2_Enoyl_CoA->Beta_Oxidation_Cycle Enoyl-CoA Hydratase, etc.

Caption: Simplified metabolic pathway showing the role of this compound.

Conclusion

The synthesis of this compound is a key enabling step for detailed metabolic studies. Both chemical and chemo-enzymatic routes offer viable methods for its preparation, with the latter often providing higher specificity and purity. The protocols and data presented in this guide provide a solid foundation for researchers to produce this important metabolite for their investigations into fatty acid metabolism and related diseases.

References

In Vitro Enzymatic Production of trans-3-Hexenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the in vitro enzymatic synthesis of trans-3-Hexenoyl-CoA. As a specific isomer of hexenoyl-CoA, its targeted production requires a multi-step enzymatic cascade, as a direct single-enzyme conversion from a common precursor is not well-documented. This document outlines a proposed three-step enzymatic pathway, starting from the chemically synthesized precursor, 3-ketohexanoyl-CoA. Detailed experimental protocols for enzyme expression and purification, the enzymatic reactions, and analytical methods for product quantification are provided. Furthermore, this guide includes quantitative data for homologous enzymes and illustrates the proposed workflow and metabolic pathway using Graphviz diagrams. This document serves as a comprehensive resource for researchers aiming to produce and study this compound for applications in metabolic research and drug development.

Introduction

Hexenoyl-CoA isomers are important intermediates in fatty acid metabolism and have gained interest in various fields, including the biosynthesis of natural products. While trans-2-Hexenoyl-CoA is a common intermediate in the beta-oxidation pathway, the trans-3 isomer is less prevalent and its specific biological roles are still under investigation. The in vitro production of this compound is essential for its detailed biochemical and pharmacological characterization.

This guide details a proposed chemo-enzymatic strategy for the in vitro production of this compound. The proposed pathway involves three sequential enzymatic reactions, leveraging the substrate specificities of a 3-hydroxyacyl-CoA dehydrogenase, an enoyl-CoA hydratase, and an enoyl-CoA isomerase.

Proposed Enzymatic Pathway for this compound Synthesis

The proposed pathway for the synthesis of this compound is a three-step enzymatic cascade starting from 3-ketohexanoyl-CoA.

Enzymatic Pathway for this compound Synthesis cluster_step1 Step 1: Reduction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Isomerization 3-Ketohexanoyl-CoA 3-Ketohexanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Ketohexanoyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase Substrate S-3-Hydroxyhexanoyl-CoA S-3-Hydroxyhexanoyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->S-3-Hydroxyhexanoyl-CoA Product NAD+ NAD+ 3-Hydroxyacyl-CoA_Dehydrogenase->NAD+ Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase S-3-Hydroxyhexanoyl-CoA->Enoyl-CoA_Hydratase Substrate NADH NADH NADH->3-Hydroxyacyl-CoA_Dehydrogenase Cofactor cis-3-Hexenoyl-CoA cis-3-Hexenoyl-CoA Enoyl-CoA_Hydratase->cis-3-Hexenoyl-CoA Product Enoyl-CoA_Isomerase Enoyl-CoA_Isomerase cis-3-Hexenoyl-CoA->Enoyl-CoA_Isomerase Substrate This compound This compound Enoyl-CoA_Isomerase->this compound Final Product

Figure 1: Proposed three-step enzymatic pathway for the synthesis of trans-3-Hexenoyl-CoA.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the proposed pathway. The data presented is for homologous enzymes, as specific data for the C6-acyl-CoA substrates may not be readily available.

Table 1: Enzyme Kinetic Parameters

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
3-Hydroxybutyryl-CoA DehydrogenaseClostridium beijerinckiiAcetoacetyl-CoA14900[1]
NADH8.6[1]
Δ3-Δ2-Enoyl-CoA IsomeraseRat LiverNot Specified814867[2]
Enoyl-CoA Hydratase (Crotonase)Bovine LiverCrotonyl-CoA (C4)251667[3]

Table 2: Enzyme Purification Summary (Example for Recombinant Enoyl-CoA Isomerase)

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification FoldReference
Crude ExtractNot ReportedNot ReportedNot Reported1001[2]
Ni-NTA Affinity ChromatographyNot ReportedNot Reported201Not ReportedNot Reported[2]

(Note: 1 U = 1 µmol of product formed per minute)

Experimental Protocols

Recombinant Enzyme Expression and Purification

This protocol describes a general method for the expression and purification of His-tagged recombinant enzymes (3-Hydroxyacyl-CoA Dehydrogenase and Enoyl-CoA Isomerase) in E. coli.

  • Transformation: Transform competent E. coli BL21(DE3) cells with the expression vector containing the gene of interest.

  • Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to remove cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

In Vitro Synthesis of this compound

This protocol outlines the three-step enzymatic reaction.

Step 1: Synthesis of (S)-3-Hydroxyhexanoyl-CoA

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM 3-Ketohexanoyl-CoA (chemically synthesized)

    • 1.5 mM NADH

    • 5 µg purified 3-Hydroxyacyl-CoA Dehydrogenase

  • Incubate the reaction at 30°C for 1-2 hours.

  • Monitor the reaction progress by measuring the decrease in absorbance at 340 nm due to NADH oxidation.

Step 2: Synthesis of cis-3-Hexenoyl-CoA

  • To the reaction mixture from Step 1, add purified Enoyl-CoA Hydratase (e.g., from bovine liver, commercially available) to a final concentration of 10 µg/mL.

  • Incubate at 30°C for 1-2 hours.

Step 3: Synthesis of this compound

  • To the reaction mixture from Step 2, add purified Enoyl-CoA Isomerase to a final concentration of 5 µg/mL.

  • Incubate at 30°C for 1 hour. The product will be an equilibrium mixture of trans-2- and this compound.

Purification and Quantification of this compound
  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

  • Purification:

    • Centrifuge the quenched reaction to precipitate proteins.

    • The supernatant containing the acyl-CoA esters can be purified using solid-phase extraction (SPE) with a C18 cartridge.

    • For higher purity, preparative reverse-phase HPLC can be employed to separate the trans-2 and trans-3 isomers. A C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate) is a suitable system.[4][5]

  • Quantification:

    • Quantify the concentration of this compound using analytical reverse-phase HPLC with UV detection at 260 nm (for the adenine (B156593) moiety of CoA).

    • For more sensitive and specific quantification, use LC-MS/MS. A common method involves monitoring the neutral loss of 507 Da from the parent ion of the acyl-CoA.[4][6][7][8]

Visualization of Workflows

Experimental Workflow cluster_synthesis In Vitro Synthesis cluster_analysis Purification and Analysis Start Start Step1 Step 1: Reduction (3-Ketohexanoyl-CoA -> 3-Hydroxyhexanoyl-CoA) Start->Step1 Step2 Step 2: Dehydration (3-Hydroxyhexanoyl-CoA -> cis-3-Hexenoyl-CoA) Step1->Step2 Step3 Step 3: Isomerization (cis-3-Hexenoyl-CoA -> this compound) Step2->Step3 End_Synthesis Equilibrium Mixture Step3->End_Synthesis Quench Quench Reaction End_Synthesis->Quench Purify Purification (SPE/HPLC) Quench->Purify Quantify Quantification (HPLC/LC-MS) Purify->Quantify Final_Product Purified this compound Quantify->Final_Product

References

The Pivotal Role of trans-3-Hexenoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial beta-oxidation is a critical catabolic pathway responsible for the degradation of fatty acids to produce energy. While the oxidation of saturated fatty acids follows a canonical four-step cycle, the metabolism of unsaturated fatty acids necessitates the involvement of auxiliary enzymes to handle the non-standard configurations of their double bonds. This technical guide provides an in-depth examination of the role of a key intermediate in this process, trans-3-Hexenoyl-CoA. We will delve into its metabolic fate, the enzymes involved, quantitative aspects of its processing, and the experimental methodologies used to study its role in mitochondrial bioenergetics. This document is intended to serve as a comprehensive resource for researchers in academia and industry focused on metabolic pathways and their therapeutic manipulation.

Introduction to Unsaturated Fatty Acid Beta-Oxidation

The mitochondrial beta-oxidation of fatty acids is a spiral pathway that sequentially shortens the acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, FADH₂, and NADH. These products subsequently fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to generate ATP. The core beta-oxidation pathway is equipped to handle saturated trans-2-enoyl-CoA intermediates. However, many naturally occurring unsaturated fatty acids contain cis or trans double bonds at positions that do not conform to the standard pathway, requiring the action of auxiliary enzymes to reconfigure these bonds.

The Emergence of this compound as a Metabolic Intermediate

This compound is a six-carbon unsaturated acyl-CoA that arises during the beta-oxidation of certain polyunsaturated fatty acids. Its processing is a critical step to ensure the complete degradation of these fatty acids. The presence of a double bond between the third and fourth carbons (C3-C4) in the trans configuration prevents the direct action of enoyl-CoA hydratase, the second enzyme of the canonical beta-oxidation spiral, which acts on trans-2-enoyl-CoA.

The Enzymatic Conversion of this compound

The metabolic roadblock presented by this compound is resolved by the action of the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), also known as 3,2-trans-enoyl-CoA isomerase. This enzyme is a key player in the beta-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions.[1]

The isomerase catalyzes the shift of the double bond from the C3-C4 position to the C2-C3 position, converting this compound into trans-2-Hexenoyl-CoA . This product is a standard substrate for enoyl-CoA hydratase and can seamlessly re-enter the main beta-oxidation pathway.[1]

metabolic_pathway This compound This compound trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA This compound->trans-2-Hexenoyl-CoA Δ³,Δ²-enoyl-CoA isomerase L-3-Hydroxyhexanoyl-CoA L-3-Hydroxyhexanoyl-CoA trans-2-Hexenoyl-CoA->L-3-Hydroxyhexanoyl-CoA Enoyl-CoA hydratase 3-Ketohexanoyl-CoA 3-Ketohexanoyl-CoA L-3-Hydroxyhexanoyl-CoA->3-Ketohexanoyl-CoA 3-Hydroxyacyl-CoA dehydrogenase Butyryl-CoA + Acetyl-CoA Butyryl-CoA + Acetyl-CoA 3-Ketohexanoyl-CoA->Butyryl-CoA + Acetyl-CoA β-Ketothiolase experimental_workflow_isomerase cluster_prep Sample Preparation cluster_assay Coupled Enzyme Assay cluster_analysis Data Analysis Mitochondria_Isolation Isolate Mitochondria Extract_Preparation Prepare Mitochondrial Extract Mitochondria_Isolation->Extract_Preparation Incubation Pre-incubate with Mitochondrial Extract Extract_Preparation->Incubation Reaction_Mix Prepare Reaction Mix (Buffer, NAD+, BSA, Coupling Enzymes) Reaction_Mix->Incubation Add_Substrate Add this compound Incubation->Add_Substrate Measurement Monitor A340 nm Add_Substrate->Measurement Calculate_Rate Calculate Rate of NADH Production Measurement->Calculate_Rate Determine_Activity Determine Isomerase Activity Calculate_Rate->Determine_Activity signaling_pathway Unsaturated_Fatty_Acids Unsaturated_Fatty_Acids Beta_Oxidation_Upstream β-Oxidation (Upstream Steps) Unsaturated_Fatty_Acids->Beta_Oxidation_Upstream This compound This compound Beta_Oxidation_Upstream->this compound Isomerase Δ³,Δ²-enoyl-CoA isomerase This compound->Isomerase trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA Isomerase->trans-2-Hexenoyl-CoA Beta_Oxidation_Downstream β-Oxidation (Downstream Steps) trans-2-Hexenoyl-CoA->Beta_Oxidation_Downstream Energy_Production Acetyl-CoA, FADH₂, NADH Energy Production Beta_Oxidation_Downstream->Energy_Production

References

The Critical Role of trans-3-Hexenoyl-CoA in the Degradation of Unsaturated Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of fatty acids through β-oxidation is a fundamental energy-yielding process. While the degradation of saturated fatty acids follows a straightforward four-step cycle, the breakdown of unsaturated fatty acids, which are prevalent in the human diet, necessitates the involvement of auxiliary enzymes to resolve the complexities introduced by double bonds. This technical guide provides an in-depth exploration of the pivotal role of trans-3-Hexenoyl-CoA as an intermediate in the degradation of polyunsaturated fatty acids. We will delve into the enzymatic reactions that produce and consume this intermediate, present quantitative kinetic data for the key enzymes involved, and provide detailed experimental protocols for their analysis. Furthermore, this guide will utilize visualizations to elucidate the metabolic pathways and experimental workflows, offering a comprehensive resource for researchers in metabolism and drug development.

Introduction: The Challenge of Unsaturated Fatty Acid Oxidation

The mitochondrial β-oxidation spiral is highly efficient at processing saturated fatty acyl-CoA molecules. However, the presence of cis or trans double bonds in unsaturated fatty acids, such as the essential fatty acid linoleic acid, presents stereochemical and positional challenges for the standard enzymatic machinery. Specifically, the progression of β-oxidation can lead to the formation of enoyl-CoA intermediates with double bonds at positions that are not substrates for enoyl-CoA hydratase. To overcome these hurdles, cells employ a set of auxiliary enzymes that reconfigure these intermediates to allow their entry back into the main β-oxidation pathway.

The Metabolic Pathway: Generation and Conversion of this compound

The degradation of polyunsaturated fatty acids with double bonds at even-numbered carbons inevitably leads to the formation of a 2,4-dienoyl-CoA intermediate. This intermediate is not a substrate for enoyl-CoA hydratase. The metabolic solution involves a two-step enzymatic process where this compound is a key intermediate.

Step 1: Reduction by 2,4-Dienoyl-CoA Reductase

The first dedicated step in processing the 2,4-dienoyl-CoA intermediate is its reduction by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) . This enzyme catalyzes the reduction of the C4-C5 double bond, yielding a trans-3-enoyl-CoA intermediate.[1][2] In the case of a six-carbon chain, this product is specifically this compound. The reaction proceeds via a two-step mechanism involving a dienolate intermediate.[3][4]

Step 2: Isomerization by Enoyl-CoA Isomerase

The this compound formed is still not a substrate for the next enzyme in the standard β-oxidation pathway. The enzyme enoyl-CoA isomerase (ECI) then catalyzes the isomerization of the double bond from the trans-3 to the trans-2 position, forming trans-2-Hexenoyl-CoA.[1][5] This product is a bona fide substrate for enoyl-CoA hydratase, allowing the β-oxidation cycle to proceed.[6]

The following diagram illustrates this critical juncture in unsaturated fatty acid degradation.

Fatty_Acid_Degradation_Intermediate 2,4-Dienoyl-CoA 2,4-Dienoyl-CoA This compound This compound 2,4-Dienoyl-CoA->this compound 2,4-Dienoyl-CoA Reductase (DECR) + NADPH trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA This compound->trans-2-Hexenoyl-CoA Enoyl-CoA Isomerase (ECI) Beta-Oxidation Beta-Oxidation trans-2-Hexenoyl-CoA->Beta-Oxidation Enoyl-CoA Hydratase

Pathway of 2,4-Dienoyl-CoA metabolism.

Quantitative Data: Enzyme Kinetics

The efficiency of this auxiliary pathway is determined by the kinetic parameters of the involved enzymes. Understanding these parameters is crucial for modeling metabolic flux and for the development of potential therapeutic interventions.

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (µmol/min/mg)Reference(s)
2,4-Dienoyl-CoA Reductasetrans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria--[3][4]
2,4-Dienoyl-CoA Reductasetrans-2,trans-4-Decadienoyl-CoAHuman Peroxisomes--[5]
Enoyl-CoA Isomerase3-cis-Dodecenoyl-CoABovine Liver32-[7]
Enoyl-CoA IsomeraseThis compoundYeast--[8]
2,4-Dienoyl-CoA Reductase2,4-Hexadienoyl-CoAWild-type Mouse Liver-2.2 ± 0.6[9]
2,4-Dienoyl-CoA Reductase2,4-Hexadienoyl-CoAWild-type Mouse Muscle-2.6 ± 0.3[9]

Experimental Protocols

Accurate measurement of the enzymatic activities of 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase is fundamental for studying the metabolism of unsaturated fatty acids.

Assay for 2,4-Dienoyl-CoA Reductase Activity

This protocol is based on a spectrophotometric method that monitors the decrease in NADPH absorbance.[5]

Materials:

  • 50 mM PBS, pH 7.4

  • 100 µM EDTA

  • 125 µM NADPH

  • Purified or crude enzyme preparation

  • 40 µM trans-2,trans-4-hexadienoyl CoA (substrate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM PBS (pH 7.4), 100 µM EDTA, and 125 µM NADPH in a final volume of 1.0 ml.

  • Add the enzyme preparation (e.g., 10 µg of purified enzyme or an appropriate amount of mitochondrial extract) to the reaction mixture.

  • Pre-incubate the mixture for 20 minutes at room temperature.

  • Initiate the reaction by adding 40 µM of the substrate, trans-2,trans-4-hexadienoyl CoA.

  • Immediately monitor the decrease in absorbance at 340 nm for 90 seconds. The rate of NADPH oxidation is proportional to the enzyme activity.

The following diagram outlines the workflow for this assay.

Reductase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement A Prepare Reaction Mix (PBS, EDTA, NADPH) B Add Enzyme A->B C Pre-incubate at Room Temp (20 min) B->C D Initiate with Substrate (trans-2,trans-4-hexadienoyl CoA) C->D E Monitor Absorbance at 340 nm (90 sec) D->E

Experimental workflow for 2,4-dienoyl-CoA reductase assay.
Assay for Enoyl-CoA Isomerase Activity

This assay measures the formation of the 3-ketoacyl-CoA magnesium complex, which absorbs at 303 nm, following the isomerization of this compound.[8]

Materials:

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • 60 µM this compound (substrate)

  • Enoyl-CoA hydratase (coupling enzyme)

  • 3-hydroxyacyl-CoA dehydrogenase (coupling enzyme)

  • NAD+

  • Purified or crude enzyme preparation

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture containing the buffer, NAD+, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

  • Add the enzyme preparation containing enoyl-CoA isomerase.

  • Initiate the reaction by adding 60 µM of the substrate, this compound.

  • Monitor the increase in absorbance at 303 nm. The rate of formation of the 3-ketoacyl-CoA-Mg2+ complex is proportional to the enoyl-CoA isomerase activity.

Clinical Significance

Deficiencies in the enzymes responsible for metabolizing intermediates like this compound can have significant clinical consequences. A deficiency in 2,4-dienoyl-CoA reductase has been identified as a rare inborn error of fatty acid oxidation.[10] Patients with this deficiency may present with hypotonia and accumulate unusual acylcarnitine species derived from the incomplete oxidation of linoleic acid.[10] Furthermore, defects in enoyl-CoA isomerase can lead to an accumulation of unsaturated fatty acid intermediates, resulting in conditions like dicarboxylic aciduria.[1] These findings underscore the importance of this metabolic node and highlight it as a potential target for therapeutic intervention in metabolic disorders.

Conclusion

This compound is a crucial, albeit transient, intermediate in the complex process of unsaturated fatty acid degradation. Its efficient conversion is vital for the complete oxidation of dietary fats and for maintaining metabolic homeostasis. A thorough understanding of the enzymes that govern its formation and isomerization, supported by robust quantitative data and detailed experimental protocols, is essential for researchers aiming to unravel the intricacies of lipid metabolism and for those developing novel therapeutics for metabolic diseases. This guide provides a foundational resource to aid in these endeavors.

References

The Trans-3-Hexenoyl-CoA Pathway: A Technical Guide to its Discovery, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of fatty acids is a cornerstone of cellular energy metabolism. While the beta-oxidation of saturated fatty acids follows a canonical four-step spiral, the degradation of unsaturated fatty acids necessitates auxiliary enzymes to handle the non-standard bond configurations. This technical guide provides an in-depth exploration of the discovery and characterization of the metabolic pathway involving a key intermediate, trans-3-Hexenoyl-CoA. This pathway is integral to the beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms. A comprehensive understanding of this pathway, its key enzymatic players, and the methodologies to study it is crucial for researchers in metabolic diseases, drug discovery, and fundamental biochemistry.

The central enzyme in this pathway is Δ3,Δ2-enoyl-CoA isomerase (EC 5.3.3.8) , which catalyzes the critical isomerization of the double bond from the trans-3 to the trans-2 position, thereby generating a substrate, trans-2-enoyl-CoA, that can re-enter the main beta-oxidation spiral.[1][2] The disruption of this enzymatic step can lead to the accumulation of unusual fatty acid intermediates and has been implicated in metabolic disorders.[3]

This guide will detail the biochemical context of the this compound pathway, present key quantitative data on the enzymes involved, provide detailed experimental protocols for its study, and offer visual representations of the pathway and associated workflows.

The Biochemical Pathway: Beta-Oxidation of Unsaturated Fatty Acids

The pathway involving this compound is an essential branch of the beta-oxidation of unsaturated fatty acids. When an unsaturated fatty acid with a double bond at an odd-numbered carbon is degraded, the standard beta-oxidation enzymes produce a trans-3-enoyl-CoA intermediate. This intermediate is not a substrate for the next enzyme in the canonical pathway, enoyl-CoA hydratase. This is where Δ3,Δ2-enoyl-CoA isomerase plays its pivotal role.

The enzyme catalyzes the following reaction:

trans-3-Enoyl-CoA ⇌ trans-2-Enoyl-CoA

The product, trans-2-enoyl-CoA, is a substrate for enoyl-CoA hydratase, and the beta-oxidation can proceed.[1][2]

trans_3_Hexenoyl_CoA_Pathway cluster_beta_oxidation Beta-Oxidation Spiral Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (double bond at odd carbon) Beta_Oxidation_Steps Several Cycles of Beta-Oxidation Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_Steps trans_3_Enoyl_CoA trans-3-Enoyl-CoA (e.g., this compound) Beta_Oxidation_Steps->trans_3_Enoyl_CoA trans_2_Enoyl_CoA trans-2-Enoyl-CoA trans_3_Enoyl_CoA->trans_2_Enoyl_CoA Δ3,Δ2-enoyl-CoA isomerase (ECI) Further_Beta_Oxidation Re-entry into Beta-Oxidation Spiral trans_2_Enoyl_CoA->Further_Beta_Oxidation Acetyl_CoA Acetyl-CoA Further_Beta_Oxidation->Acetyl_CoA

Figure 1: The this compound isomerization step in the beta-oxidation of unsaturated fatty acids.

Quantitative Data

The characterization of Δ3,Δ2-enoyl-CoA isomerase from various organisms has provided valuable quantitative data regarding its substrate specificity and catalytic efficiency. This information is critical for comparative studies and for understanding the enzyme's role in different metabolic contexts.

Enzyme SourceSubstrateKmSpecific ActivityReference
Bovine Liver3-cis-Dodecenoyl-CoA3.2 x 10-5 M-[4]
Bovine Liver3-trans-Dodecenoyl-CoA-Isomerization velocity is 10-15 times lower than for the 3-cis isomer.[4]
Cucumber Seedlings (peroxisomal)cis-3-Hexenoyl-CoA-Most effective substrate among C6-C12 3-enoyl-CoA species.[5][6]
Saccharomyces cerevisiae (recombinant)3-cis-Octenoyl-CoA-16 units/mg[7]

Note: A "unit" of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

Experimental Protocols

The study of the this compound pathway relies on robust experimental protocols for enzyme purification, activity assays, and metabolite quantification.

Purification of Δ3,Δ2-Enoyl-CoA Isomerase

The following is a generalized protocol for the purification of Δ3,Δ2-enoyl-CoA isomerase from a biological source, such as rat liver mitochondria or plant cotyledons.[4][5][6]

1. Homogenization and Subcellular Fractionation:

  • Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with sucrose (B13894) and EDTA).
  • Perform differential centrifugation to isolate the desired subcellular fraction (e.g., mitochondria or peroxisomes).

2. Solubilization:

  • Solubilize the enzyme from the organellar membranes using a mild detergent (e.g., Triton X-100) or sonication.

3. Chromatographic Steps:

  • Hydrophobic Interaction Chromatography: Apply the solubilized protein extract to a hydrophobic matrix (e.g., Phenyl-Sepharose) and elute with a decreasing salt gradient.
  • Ion-Exchange Chromatography: Further purify the active fractions using a cation exchanger (e.g., CM-Sepharose) or an anion exchanger, depending on the enzyme's isoelectric point. Elute with an increasing salt gradient.
  • Hydroxyapatite (B223615) Chromatography: Use a hydroxyapatite column as a polishing step, eluting with an increasing phosphate (B84403) gradient.
  • (Optional) Affinity Chromatography: If a tagged recombinant enzyme is being purified, use an appropriate affinity column (e.g., Ni-NTA for His-tagged proteins).[7]

4. Purity Assessment:

  • Analyze the purity of the final enzyme preparation by SDS-PAGE.

Start [label="Tissue Homogenate", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Differential Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; Organelles [label="Isolated Organelles\n(Mitochondria/Peroxisomes)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilization [label="Solubilization", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrophobic_Chrom [label="Hydrophobic Interaction\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ion_Exchange_Chrom [label="Ion-Exchange\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxyapatite_Chrom [label="Hydroxyapatite\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purified_Enzyme [label="Purified Δ3,Δ2-Enoyl-CoA\nIsomerase", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Centrifugation; Centrifugation -> Organelles; Organelles -> Solubilization; Solubilization -> Hydrophobic_Chrom; Hydrophobic_Chrom -> Ion_Exchange_Chrom; Ion_Exchange_Chrom -> Hydroxyapatite_Chrom; Hydroxyapatite_Chrom -> Purified_Enzyme; }

Figure 2: A general experimental workflow for the purification of Δ3,Δ2-enoyl-CoA isomerase.
Enzyme Activity Assay

The activity of Δ3,Δ2-enoyl-CoA isomerase can be measured spectrophotometrically by coupling the reaction to the subsequent steps of beta-oxidation.

Principle: The isomerization of trans-3-enoyl-CoA to trans-2-enoyl-CoA is followed by the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase reactions. The latter reaction reduces NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Reagents:

  • Assay buffer (e.g., Tris-HCl, pH 9.0)

  • NAD+

  • Enoyl-CoA hydratase (saturating amount)

  • 3-hydroxyacyl-CoA dehydrogenase (saturating amount)

  • Substrate: this compound (or other trans-3-enoyl-CoA)

  • Enzyme sample (purified or cell extract)

Procedure:

  • In a quartz cuvette, mix the assay buffer, NAD+, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

  • Add the enzyme sample and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species, including this compound, in biological samples.[8][9][10]

1. Sample Preparation:

  • Homogenize cells or tissues in a cold extraction solvent (e.g., acetonitrile/methanol/water) containing an internal standard (e.g., an odd-chain acyl-CoA like heptadecanoyl-CoA).
  • Precipitate proteins (e.g., with sulfosalicylic acid).[11]
  • Centrifuge to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.

2. LC Separation:

  • Inject the supernatant onto a reverse-phase C18 column.
  • Elute the acyl-CoAs using a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

3. MS/MS Detection:

  • Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  • Precursor Ion (Q1): The [M+H]+ of this compound.
  • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the 5'-ADP moiety.[10][11]
  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Conclusion

The discovery and characterization of the this compound pathway have been instrumental in elucidating the complexities of unsaturated fatty acid metabolism. The key enzyme, Δ3,Δ2-enoyl-CoA isomerase, ensures the efficient processing of these fatty acids for energy production. The methodologies outlined in this guide provide a framework for researchers to further investigate this pathway, its regulation, and its potential as a therapeutic target in metabolic diseases. A thorough understanding of the quantitative aspects and experimental protocols is essential for advancing our knowledge in this critical area of biochemistry and drug development.

References

The Indirect Involvement of trans-3-Hexenoyl-CoA in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, including signal transduction, cell membrane structure, and apoptosis. The biosynthesis of their central backbone, ceramide, is heavily dependent on the availability of specific long-chain and very-long-chain fatty acyl-CoAs. While not a direct substrate in the canonical sphingolipid synthesis pathway, this technical guide elucidates the potential indirect involvement of the short-chain unsaturated fatty acyl-CoA, trans-3-Hexenoyl-CoA, in sphingolipid metabolism. We detail a proposed metabolic route, supported by existing literature, wherein this compound is converted to a substrate suitable for entry into the fatty acid elongation and subsequent ceramide synthesis pathways. This guide provides a comprehensive overview of the enzymes involved, their kinetic parameters, detailed experimental protocols for investigating this pathway, and visualizations of the metabolic and experimental workflows.

Introduction: The Enigma of Short-Chain Unsaturated Acyl-CoAs in Sphingolipid Synthesis

The de novo synthesis of sphingolipids commences with the condensation of serine and a long-chain fatty acyl-CoA, typically palmitoyl-CoA (C16:0-CoA), by serine palmitoyltransferase (SPT).[1] The subsequent acylation of the sphingoid base is catalyzed by a family of six ceramide synthases (CerS), each exhibiting a distinct specificity for the chain length of the fatty acyl-CoA substrate, generally favoring those with 16 carbons or more.[2][3]

The direct role of short-chain unsaturated fatty acyl-CoAs, such as this compound, in this process has not been established. However, cellular metabolism is an interconnected web of pathways, and the potential for metabolic conversion of seemingly unrelated molecules into key precursors warrants investigation. This guide explores the hypothesis that this compound can be metabolized to provide substrates for the synthesis of the long-chain fatty acyl-CoAs necessary for ceramide production.

Proposed Metabolic Pathway: From this compound to a Sphingolipid Precursor

The proposed indirect pathway for the involvement of this compound in sphingolipid metabolism involves a three-step conversion to a saturated, elongated fatty acyl-CoA:

  • Isomerization: this compound is isomerized to trans-2-Hexenoyl-CoA.

  • Reduction: trans-2-Hexenoyl-CoA is reduced to the saturated hexanoyl-CoA.

  • Elongation: Hexanoyl-CoA serves as a primer for the fatty acid elongation system to produce long-chain fatty acyl-CoAs (e.g., palmitoyl-CoA), which are direct precursors for ceramide synthesis.

The following diagram illustrates this proposed metabolic route:

Trans-3-Hexenoyl-CoA_Metabolism T3H_CoA This compound Isomerase Δ³,Δ²-Enoyl-CoA Isomerase T3H_CoA->Isomerase T2H_CoA trans-2-Hexenoyl-CoA Reductase trans-2-Enoyl-CoA Reductase T2H_CoA->Reductase H_CoA Hexanoyl-CoA Elongase Fatty Acid Elongase System H_CoA->Elongase LCFA_CoA Long-Chain Fatty Acyl-CoA (e.g., Palmitoyl-CoA) CerS Ceramide Synthase (CerS) LCFA_CoA->CerS Ceramide Ceramide Isomerase->T2H_CoA Reductase->H_CoA Elongase->LCFA_CoA CerS->Ceramide

Proposed metabolic pathway of this compound to ceramide.

Key Enzymes and Their Kinetic Properties

The feasibility of this proposed pathway hinges on the activity and substrate specificity of the involved enzymes.

Δ³,Δ²-Enoyl-CoA Isomerase

This enzyme catalyzes the critical isomerization of the double bond from the 3-4 position to the 2-3 position. Both mitochondrial and peroxisomal forms of this enzyme exist.[4][5] It acts on both cis- and trans-3-enoyl-CoA substrates.[6] While its primary role is in the β-oxidation of unsaturated fatty acids, its ability to act on short-chain substrates is key to this proposed pathway.

trans-2-Enoyl-CoA Reductase

This enzyme reduces the trans-2-double bond to produce a saturated fatty acyl-CoA. It is a component of both mitochondrial fatty acid synthesis and the fatty acid elongation system in the endoplasmic reticulum.[7] Studies have shown that this enzyme can utilize short-chain substrates, including trans-2-hexenoyl-CoA.[8][9]

Fatty Acid Elongase System

The fatty acid elongation system, located in the endoplasmic reticulum, sequentially adds two-carbon units from malonyl-CoA to a fatty acyl-CoA primer.[7] While typically studied with longer-chain primers, the system can elongate shorter-chain fatty acyl-CoAs.

Ceramide Synthases (CerS)

The six mammalian ceramide synthases (CerS1-6) exhibit distinct but overlapping specificities for fatty acyl-CoA chain lengths. Generally, they prefer substrates of C16 and longer.[2][3] While direct acylation of sphingosine (B13886) with hexanoyl-CoA is not a major reported activity, some CerS isoforms may have very low activity towards shorter chains.

Table 1: Summary of Kinetic Data for Key Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference
trans-2-Enoyl-CoA Reductase trans-2-Hexenoyl-CoA91Not ReportedEuglena gracilis (recombinant)[9]
Crotonyl-CoA (C4)68Not ReportedEuglena gracilis (recombinant)[9]
trans-2-Hexenoyl-CoA0.5Not ReportedRat Liver Microsomes[10]
trans-2-Hexadecenoyl-CoA (C16)1.0Not ReportedRat Liver Microsomes[10]
Ceramide Synthase 2 (CerS2) SphinganineNot SpecifiedNot SpecifiedMouse Liver[9]
Ceramide Synthase 5 (CerS5) SphinganineNot SpecifiedNot SpecifiedHEK293 cells (overexpressed)[11]

Experimental Protocols

To investigate the proposed pathway, a series of in vitro and cell-based assays can be employed.

General Workflow for Investigating the Pathway

The following diagram outlines a logical workflow for experimental validation.

Experimental_Workflow start Start step1 Assay 1: Isomerase Activity (this compound -> trans-2-Hexenoyl-CoA) start->step1 step2 Assay 2: Reductase Activity (trans-2-Hexenoyl-CoA -> Hexanoyl-CoA) step1->step2 step3 Assay 3: Fatty Acid Elongation (Hexanoyl-CoA -> Long-Chain Acyl-CoAs) step2->step3 step4 Assay 4: Ceramide Synthase Activity (Long-Chain Acyl-CoAs + Sphingosine -> Ceramide) step3->step4 analysis LC-MS/MS Analysis of Acyl-CoAs and Sphingolipids step4->analysis conclusion Conclusion on Pathway Viability analysis->conclusion

Workflow for experimental validation.
Protocol 1: In Vitro Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

Objective: To determine if this compound is converted to trans-2-Hexenoyl-CoA by Δ³,Δ²-enoyl-CoA isomerase.

Materials:

  • Purified recombinant Δ³,Δ²-enoyl-CoA isomerase

  • This compound substrate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% acetic acid in methanol)

  • Internal standards for LC-MS/MS analysis (e.g., deuterated hexanoyl-CoA)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and purified enzyme.

  • Initiate the reaction by adding this compound to a final concentration of 10-100 µM.

  • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Add internal standards.

  • Analyze the formation of trans-2-Hexenoyl-CoA by LC-MS/MS.

Protocol 2: In Vitro Assay for trans-2-Enoyl-CoA Reductase Activity

Objective: To quantify the reduction of trans-2-Hexenoyl-CoA to hexanoyl-CoA.

Materials:

  • Microsomal fractions containing trans-2-enoyl-CoA reductase or purified recombinant enzyme

  • trans-2-Hexenoyl-CoA substrate

  • NADPH or NADH as a cofactor

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Quenching solution

  • Internal standards

Procedure:

  • Prepare a reaction mixture containing the assay buffer, enzyme source, and cofactor.

  • Initiate the reaction by adding trans-2-Hexenoyl-CoA (10-100 µM).

  • Incubate at 37°C for various time points.

  • Stop the reaction and add internal standards.

  • Analyze the formation of hexanoyl-CoA by LC-MS/MS.

Protocol 3: In Vitro Fatty Acid Elongation Assay

Objective: To determine if hexanoyl-CoA can be elongated to longer-chain fatty acyl-CoAs.

Materials:

  • Microsomal fractions containing the fatty acid elongase system

  • Hexanoyl-CoA as a primer

  • [¹⁴C]-Malonyl-CoA (radiolabeled) or unlabeled malonyl-CoA

  • NADPH and NADH

  • Assay buffer

  • Scintillation cocktail (if using radiolabel) or quenching solution for LC-MS/MS

Procedure:

  • Prepare a reaction mixture with microsomes, assay buffer, cofactors, and malonyl-CoA.

  • Initiate the reaction by adding hexanoyl-CoA.

  • Incubate at 37°C.

  • Stop the reaction.

  • If using [¹⁴C]-malonyl-CoA, extract the fatty acids and measure radioactivity by scintillation counting.

  • If using unlabeled malonyl-CoA, analyze the formation of longer-chain acyl-CoAs (C8, C10, C12, etc.) by LC-MS/MS.

Protocol 4: Ceramide Synthase Substrate Specificity Assay

Objective: To test the direct utilization of hexanoyl-CoA by ceramide synthases.

Materials:

  • Microsomes from cells overexpressing a specific CerS isoform (e.g., CerS1-6)

  • Hexanoyl-CoA and a control long-chain acyl-CoA (e.g., palmitoyl-CoA)

  • Sphingosine or sphinganine

  • Assay buffer

  • Quenching solution

  • Internal standards for ceramides (B1148491) (e.g., C17-ceramide)

Procedure:

  • Prepare a reaction mixture with the CerS-containing microsomes, assay buffer, and sphingoid base.

  • Initiate the reaction by adding either hexanoyl-CoA or the control long-chain acyl-CoA.

  • Incubate at 37°C.

  • Stop the reaction and add internal standards.

  • Extract lipids and analyze the formation of C6-ceramide and the corresponding long-chain ceramide by LC-MS/MS.[4]

Quantitative Analysis by LC-MS/MS

General Approach:

  • Acyl-CoA Analysis: Utilize reversed-phase ion-pairing chromatography or HILIC coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA of interest should be optimized.[12][13]

  • Sphingolipid Analysis: Employ reversed-phase chromatography coupled to a mass spectrometer. MRM transitions specific for the different ceramide species based on their acyl chain length will be used for quantification.

Implications for Drug Development and Future Research

Understanding the metabolic fate of short-chain unsaturated fatty acids and their potential to influence the pool of sphingolipid precursors could have significant implications.

  • Drug Targeting: The enzymes in this proposed pathway, particularly Δ³,Δ²-enoyl-CoA isomerase and trans-2-enoyl-CoA reductase, could represent novel targets for modulating sphingolipid levels in diseases where ceramide accumulation is implicated.

  • Nutritional Science: Dietary sources of short-chain unsaturated fatty acids might indirectly influence sphingolipid profiles, a possibility with consequences for metabolic health and disease.

  • Basic Research: Further elucidation of the substrate specificities and regulation of the enzymes involved will provide a more complete picture of the intricate network of lipid metabolism.

Conclusion

While this compound is not a direct player in sphingolipid synthesis, a plausible indirect pathway for its conversion to a suitable precursor for ceramide synthesis exists. This technical guide provides the theoretical framework, key enzymatic data, and detailed experimental protocols for researchers to investigate this potential metabolic link. Further research in this area will undoubtedly enhance our understanding of the complex and interconnected world of lipid metabolism and may open new avenues for therapeutic intervention in sphingolipid-related pathologies.

References

The Pathway to Bioplastics: A Technical Guide to Polyhydroxyalkanoate Biosynthesis from trans-3-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway for producing polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters with vast potential in the biomedical and pharmaceutical fields, using trans-3-Hexenoyl-CoA as a precursor. This document details the core metabolic steps, key enzymes, quantitative data, and experimental protocols relevant to this specific biosynthetic route.

Introduction to Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates are naturally occurring biopolymers synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[1][2][3] Their biocompatibility and biodegradability make them attractive alternatives to conventional synthetic plastics in various applications, including drug delivery, tissue engineering, and medical implants. PHAs are broadly classified into short-chain-length (scl-PHAs), composed of 3-5 carbon atom monomers, and medium-chain-length (mcl-PHAs), consisting of 6-14 carbon atom monomers.[4] The specific monomer composition dictates the physical and mechanical properties of the resulting polymer.

The biosynthesis of PHAs can proceed through several metabolic routes, including pathways starting from acetyl-CoA, intermediates of fatty acid de novo synthesis, and intermediates of the fatty acid β-oxidation pathway.[5][6][7] This guide focuses on the utilization of this compound, an intermediate that can be funneled into PHA production, particularly of mcl-PHAs.

The Metabolic Pathway: From this compound to Polyhydroxyalkanoate

The conversion of this compound to a PHA polymer is a multi-step enzymatic process. While not a direct entry point for all PHA biosynthetic pathways, it can be efficiently channeled into the production of (R)-3-hydroxyhexanoyl-CoA, the direct precursor for the polymerization of poly(3-hydroxyhexanoate). The core pathway involves an isomerization step followed by a stereospecific hydration reaction and subsequent polymerization.

The key enzymes in this pathway are:

  • Enoyl-CoA Isomerase: This enzyme catalyzes the isomerization of the double bond from the trans-3 to the trans-2 position, a necessary step for the subsequent hydration reaction.

  • (R)-specific Enoyl-CoA Hydratase (PhaJ): This crucial enzyme facilitates the stereospecific hydration of trans-2-enoyl-CoA to yield (R)-3-hydroxyacyl-CoA, the monomeric unit for PHA synthesis.[8][9]

  • PHA Synthase (PhaC): This polymerase catalyzes the final step of linking the (R)-3-hydroxyacyl-CoA monomers to form the PHA polymer.[10][11]

Below is a diagram illustrating this metabolic pathway.

PHA_Biosynthesis_from_trans_3_Hexenoyl_CoA This compound This compound trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA This compound->trans-2-Hexenoyl-CoA Enoyl-CoA Isomerase (R)-3-Hydroxyhexanoyl-CoA (R)-3-Hydroxyhexanoyl-CoA trans-2-Hexenoyl-CoA->(R)-3-Hydroxyhexanoyl-CoA (R)-specific Enoyl-CoA Hydratase (PhaJ) Poly(3-hydroxyhexanoate) Poly(3-hydroxyhexanoate) (R)-3-Hydroxyhexanoyl-CoA->Poly(3-hydroxyhexanoate) PHA Synthase (PhaC)

Metabolic pathway from this compound to Poly(3-hydroxyhexanoate).

Key Enzymes and Quantitative Data

The efficiency of this pathway is largely dependent on the kinetic properties and substrate specificities of the involved enzymes. Of particular importance is the (R)-specific enoyl-CoA hydratase (PhaJ), which directly produces the monomer for polymerization.

(R)-specific Enoyl-CoA Hydratase (PhaJ)

PhaJ enzymes are responsible for channeling intermediates from the fatty acid β-oxidation pathway into PHA biosynthesis by catalyzing the stereospecific hydration of trans-2-enoyl-CoA.[8][9] Several orthologs of PhaJ have been identified and characterized from various bacteria, including Aeromonas caviae (PhaJAc) and Pseudomonas aeruginosa (PhaJ1Pa, PhaJ2Pa, PhaJ3Pa, and PhaJ4Pa).[12]

The substrate specificity of PhaJ enzymes varies. For instance, PhaJ1 from P. aeruginosa shows a preference for shorter chain length enoyl-CoAs (C4-C6), while PhaJ4 exhibits activity towards a broader range of medium-chain-length substrates (C6-C10).[12]

The kinetic parameters of the (R)-specific enoyl-CoA hydratase from Aeromonas caviae (PhaJAc) have been determined for various trans-2-enoyl-CoA substrates, as summarized in the table below.

SubstrateKm (μM)Vmax (U/mg)
Crotonyl-CoA (C4)296.2 x 10³
2-Pentenoyl-CoA (C5)33-
2-Hexenoyl-CoA (C6)501.8 x 10³
2-Octenoyl-CoA (C8)48< 0.1 x 10³
Data from Fukui et al. (1998).[9][13]

These data indicate that PhaJAc has a high affinity and activity for shorter-chain enoyl-CoAs, particularly crotonyl-CoA and 2-hexenoyl-CoA, making it a suitable candidate for the biosynthesis of PHAs from this compound following isomerization.

PHA Synthase (PhaC)

PHA synthases are the key polymerizing enzymes in PHA biosynthesis and are classified into four classes based on their substrate specificity and subunit composition.[10][11][14]

  • Class I and IV synthases preferentially polymerize short-chain-length (SCL) (R)-3-hydroxyacyl-CoAs (C3-C5).

  • Class II synthases are specific for medium-chain-length (MCL) (R)-3-hydroxyacyl-CoAs (C6-C14).

  • Class III synthases have a broad substrate range, polymerizing both SCL and MCL monomers.

For the polymerization of (R)-3-hydroxyhexanoyl-CoA derived from this compound, a Class II or a Class III PHA synthase would be most effective. The PHA synthase from Aeromonas caviae (PhaCAc) is a notable example as it can polymerize both 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyhexanoate (B1247844) (3HHx) monomers.[10][11]

Experimental Protocols

The following section outlines detailed methodologies for key experiments related to the biosynthesis of PHAs from this compound in a recombinant bacterial host, such as Escherichia coli.

General Experimental Workflow

The overall process involves the cultivation of a recombinant bacterial strain engineered to express the necessary enzymes, followed by the extraction and characterization of the produced PHA.

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Strain_Construction Recombinant Strain Construction Cultivation Bacterial Cultivation and Induction Strain_Construction->Cultivation Harvesting Cell Harvesting Cultivation->Harvesting Extraction PHA Extraction Harvesting->Extraction Quantification PHA Quantification (GC Analysis) Extraction->Quantification Characterization Polymer Characterization (NMR, GPC, DSC) Quantification->Characterization

General experimental workflow for PHA production and analysis.
Recombinant Strain and Plasmid Construction

  • Host Strain: Escherichia coli strains such as JM109 or LS5218 are commonly used for recombinant PHA production.

  • Gene Synthesis and Cloning: The genes encoding enoyl-CoA isomerase, (R)-specific enoyl-CoA hydratase (e.g., phaJAc from A. caviae), and a suitable PHA synthase (e.g., phaCAc from A. caviae) are synthesized with appropriate codon optimization for E. coli. These genes are then cloned into a suitable expression vector (e.g., pTTQ18-based vectors) under the control of an inducible promoter (e.g., tac promoter).

Bacterial Cultivation for PHA Production
  • Culture Medium: A modified M9 medium is often used for PHA production. A typical composition per liter is:

    • 17.1 g Na₂HPO₄·12H₂O

    • 3 g KH₂PO₄

    • 0.5 g NaCl

    • 2 mL of 1 M MgSO₄·7H₂O

    • 0.1 mL of 1 M CaCl₂

    • 2.5 g Bacto-yeast extract

    • A primary carbon source (e.g., 20 g/L glucose) is added initially.

  • Inoculation and Growth: A single colony of the recombinant E. coli is used to inoculate a starter culture in LB medium with appropriate antibiotics. The starter culture is grown overnight at 37°C. The main culture with the modified M9 medium is then inoculated with the overnight culture.

  • Induction and Substrate Feeding: The culture is grown at 30°C with shaking. When the optical density at 600 nm (OD₆₀₀) reaches a suitable level (e.g., 0.6-0.8), gene expression is induced with 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG).[10] The precursor, trans-3-Hexenoic acid (which is converted to this compound intracellularly), is then added to the culture medium. To minimize toxicity, the precursor can be added 4 hours after induction when substantial cell growth has occurred.[10]

  • Cultivation Period: The culture is incubated for a further 48-72 hours at 30°C.

PHA Extraction and Quantification
  • Cell Harvesting: The cells are harvested by centrifugation at 8,000-10,000 x g for 15 minutes. The cell pellet is washed with distilled water and then lyophilized to determine the dry cell weight (DCW).[15]

  • PHA Extraction:

    • The dried cell pellet is suspended in chloroform (B151607).[15]

    • Sodium hypochlorite (B82951) solution (4%) is added to the cell suspension to digest the non-PHA cellular material.[15] The mixture is incubated at 37°C for 1-2 hours with stirring.

    • The mixture is then centrifuged to separate the chloroform phase (containing the dissolved PHA) from the aqueous phase and cell debris.

    • The PHA is precipitated from the chloroform phase by the addition of a non-solvent like cold methanol (B129727) or ethanol.

    • The precipitated PHA is collected by centrifugation, washed with methanol, and dried. The weight of the dried PHA is recorded.

  • PHA Quantification by Gas Chromatography (GC):

    • A known amount of dried cells or extracted PHA is subjected to methanolysis in the presence of sulfuric acid and benzoic acid (as an internal standard). This process converts the PHA monomers into their corresponding methyl esters.

    • The resulting methyl esters are then analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID).[16]

    • The PHA content is determined by comparing the peak areas of the methyl esters to a standard curve of known PHA concentrations. The monomer composition is determined from the relative peak areas of the different methyl esters.

Polymer Characterization

Further characterization of the extracted PHA is essential to determine its properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and the monomer composition.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mw) and polydispersity index (PDI) of the PHA.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Conclusion

The biosynthesis of polyhydroxyalkanoates from this compound represents a viable pathway for the production of specific mcl-PHAs. This process relies on the coordinated action of an enoyl-CoA isomerase, a highly active (R)-specific enoyl-CoA hydratase, and a suitable PHA synthase. By leveraging recombinant DNA technology and optimized fermentation and extraction protocols, it is possible to efficiently produce these valuable biopolymers for a range of applications in the scientific and medical fields. Further research into protein engineering of the key enzymes could lead to enhanced substrate specificity and catalytic efficiency, opening up possibilities for the synthesis of novel PHA copolymers with tailored properties.

References

"chemical properties and structure of (3E)-hexenoyl-coenzyme A"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3E)-Hexenoyl-Coenzyme A: Chemical Properties and Structure

Introduction

(3E)-Hexenoyl-coenzyme A is a key intermediate in the metabolism of fatty acids.[1] As a medium-chain, monounsaturated fatty acyl-CoA, it plays a role in the beta-oxidation pathway.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to (3E)-hexenoyl-coenzyme A, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

(3E)-hexenoyl-coenzyme A is a complex molecule consisting of a hexenoyl group attached to coenzyme A via a thioester bond.[1] The "(3E)" designation indicates a trans configuration of the double bond between the third and fourth carbon atoms of the hexenoyl chain.

The structure of (3E)-hexenoyl-coenzyme A is composed of three main parts: the fatty acyl group ((3E)-hexenoic acid), the pantothenic acid (vitamin B5) unit, and the 3'-phospho-adenosine diphosphate (B83284) (ADP) moiety.

cluster_CoA Coenzyme A Moiety 3_Phospho_ADP 3'-Phospho Adenosine Diphosphate Pantothenic_Acid Pantothenic Acid (Vitamin B5) Pantothenic_Acid->3_Phospho_ADP Cysteamine Cysteamine Cysteamine->Pantothenic_Acid Hexenoyl_Group (3E)-Hexenoyl Group Thioester_Bond Thioester Bond (-S-) Hexenoyl_Group->Thioester_Bond Thioester_Bond->Cysteamine

Caption: Key structural components of (3E)-hexenoyl-coenzyme A.

Quantitative Data

The key chemical and physical properties of (3E)-hexenoyl-coenzyme A are summarized in the table below. These properties are primarily computed from chemical databases.[1][3]

PropertyValueReference
IUPAC Name S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-3-enethioate[3]
Molecular Formula C27H44N7O17P3S[1][3]
Molecular Weight 863.7 g/mol [1][3]
Monoisotopic Mass 863.17272513 Da[3]
CAS Number 6599-65-1[1][3]
ChEBI ID CHEBI:85442[1]
HMDB ID HMDB0006522[3]
Physical Description Solid[3]
XLogP3 -4.2[3]
Hydrogen Bond Donor Count 9[4]
Hydrogen Bond Acceptor Count 22[4]
Rotatable Bond Count 23[4]

Experimental Protocols

Synthesis

The synthesis of coenzyme A thioesters from 13C-labeled small-molecular-weight acids has been described, achieving high yields.[5] This general approach could be adapted for the synthesis of (3E)-hexenoyl-coenzyme A.

Analysis by Mass Spectrometry

High-resolution mass spectrometry is a crucial technique for the analysis of acyl-CoAs from complex biological matrices.[6] The methodology typically involves:

  • Sample Preparation : Extraction of acyl-CoAs from bacterial cultures or other biological samples.[6]

  • Chromatographic Separation : Separation of isomeric acyl-CoAs using techniques like high-performance liquid chromatography (HPLC), often with ion-pairing reagents.[6]

  • Mass Spectrometric Detection : Analysis using a high-resolution mass spectrometer, such as an Orbitrap Fusion tribrid instrument.[6]

A key feature in the mass spectrometric analysis of acyl-CoAs is the identification of characteristic fragment ions and neutral losses that are specific to the coenzyme A moiety, which allows for selective filtering of these compounds from complex mixtures.[6]

Start Biological Sample Extraction Acyl-CoA Extraction Start->Extraction Separation HPLC Separation Extraction->Separation Analysis High-Resolution Mass Spectrometry Separation->Analysis Data_Processing Data Analysis (Suspect Screening) Analysis->Data_Processing End Identification of (3E)-Hexenoyl-CoA Data_Processing->End

Caption: General workflow for the analysis of acyl-CoAs.

Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool for the structural confirmation of synthesized coenzyme A esters.[5] Both 1H and 13C NMR spectra provide detailed information about the molecular structure, confirming the identity and purity of the compound.[5][7]

Biochemical Pathways

(3E)-Hexenoyl-coenzyme A is an intermediate in the beta-oxidation of unsaturated fatty acids. Specifically, it is a substrate for enoyl-CoA hydratase in the mitochondrial matrix. The pathway involves the conversion of (3E)-hexenoyl-CoA to a trans-2-enoyl-CoA species, which can then be further metabolized in the beta-oxidation spiral.

cis_3_Hexenoyl_CoA cis-3-Hexenoyl-CoA trans_3_Hexenoyl_CoA (3E)-Hexenoyl-CoA cis_3_Hexenoyl_CoA->trans_3_Hexenoyl_CoA Isomerization trans_2_Hexenoyl_CoA trans-2-Hexenoyl-CoA trans_3_Hexenoyl_CoA->trans_2_Hexenoyl_CoA Isomerization L_3_Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA trans_2_Hexenoyl_CoA->L_3_Hydroxyhexanoyl_CoA Hydration Beta_Oxidation Further Beta-Oxidation L_3_Hydroxyhexanoyl_CoA->Beta_Oxidation Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Enoyl_CoA_Isomerase->trans_3_Hexenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA_Hydratase->trans_2_Hexenoyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA_Dehydrogenase->L_3_Hydroxyhexanoyl_CoA

Caption: Simplified pathway of (3E)-hexenoyl-CoA metabolism.

Stability and Reactivity

Coenzyme A and its thioesters exhibit limited stability. The free acid of coenzyme A can degrade over time, even at low temperatures.[8] Aqueous solutions are particularly unstable at pH values above 8.[8] For storage, the lithium or sodium salts of coenzyme A are more stable, and frozen stock solutions should be maintained at a pH between 2 and 6.[8]

The reactivity of (3E)-hexenoyl-coenzyme A is centered around the thioester bond and the carbon-carbon double bond. The thioester bond makes it an excellent acyl group carrier, crucial for its role in fatty acid metabolism.[8] The double bond is susceptible to enzymatic isomerization and hydration, which are key steps in its metabolic pathway.

Conclusion

(3E)-Hexenoyl-coenzyme A is a significant metabolite with well-defined chemical properties and a complex structure. While detailed, specific experimental protocols for this particular molecule are not widely published, established methods for the analysis of acyl-CoA thioesters using mass spectrometry and NMR are applicable. A thorough understanding of its structure, properties, and role in biochemical pathways is essential for researchers in metabolic studies and drug development.

References

An In-depth Technical Guide on trans-3-Hexenoyl-CoA and its Connection to Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3-Hexenoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids. Its metabolism is essential for complete fatty acid degradation and energy production. Dysregulation in the enzymatic processing of this compound is directly linked to inborn errors of metabolism, such as 2,4-dienoyl-CoA reductase deficiency, leading to severe metabolic distress. This guide provides a comprehensive overview of the role of this compound in metabolic pathways, its association with metabolic disorders, detailed experimental protocols for its study, and a summary of relevant quantitative data.

Introduction

The mitochondrial β-oxidation of fatty acids is a cornerstone of cellular energy homeostasis. While the degradation of saturated fatty acids follows a straightforward four-step cycle, the oxidation of unsaturated fatty acids requires a set of auxiliary enzymes to handle the non-standard configurations of their double bonds. This compound emerges as a key intermediate in this process, particularly in the breakdown of linoleic acid and other polyunsaturated fatty acids. The proper isomerization of this compound to its trans-2-enoyl-CoA counterpart by enoyl-CoA isomerase is a crucial step to allow its re-entry into the main β-oxidation spiral. Disruptions in this pathway have profound pathological consequences, highlighting the importance of understanding the intricate biochemistry of this molecule.

The Role of this compound in Fatty Acid β-Oxidation

This compound is formed during the β-oxidation of unsaturated fatty acids with double bonds at even-numbered positions. For instance, the degradation of linoleic acid (C18:2 n-6) generates a 2-trans,4-cis-decadienoyl-CoA intermediate. This molecule is then reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) to yield trans-3-enoyl-CoA[1]. To be further metabolized in the β-oxidation pathway, the double bond needs to be shifted from the 3-4 position to the 2-3 position. This isomerization is catalyzed by enoyl-CoA isomerase (ECI), which converts this compound to trans-2-Hexenoyl-CoA, a substrate for enoyl-CoA hydratase[2][3].

The following diagram illustrates the central position of this compound in the β-oxidation of polyunsaturated fatty acids.

Fatty_Acid_Oxidation_Pathway PUFA Polyunsaturated Fatty Acyl-CoA BetaOx1 β-Oxidation Cycles PUFA->BetaOx1 DienoylCoA 2,4-Dienoyl-CoA BetaOx1->DienoylCoA trans3HexenoylCoA This compound DienoylCoA->trans3HexenoylCoA 2,4-Dienoyl-CoA Reductase (DECR) trans2HexenoylCoA trans-2-Hexenoyl-CoA trans3HexenoylCoA->trans2HexenoylCoA Enoyl-CoA Isomerase (ECI) BetaOx2 β-Oxidation Spiral trans2HexenoylCoA->BetaOx2 AcetylCoA Acetyl-CoA BetaOx2->AcetylCoA

Pathway of polyunsaturated fatty acid oxidation.

Connection to Metabolic Disorders

Deficiencies in the enzymes that process this compound and its precursors lead to serious metabolic disorders.

2,4-Dienoyl-CoA Reductase Deficiency (DECRD)

DECRD is a rare, autosomal recessive inborn error of polyunsaturated fatty acid and lysine (B10760008) metabolism, resulting in mitochondrial dysfunction[4]. A defect in the DECR1 gene leads to a deficiency in the 2,4-dienoyl-CoA reductase enzyme[4]. This impairment prevents the conversion of 2,4-dienoyl-CoA to trans-3-enoyl-CoA, leading to an accumulation of upstream metabolites. Patients with DECRD present in early infancy with severe encephalopathy, hypotonia, and metabolic abnormalities[4]. Laboratory findings include hyperlysinemia and increased levels of C10:2 carnitine (decadienoylcarnitine) in blood and urine[5][6]. The accumulation of toxic intermediates is thought to contribute to the severe pathology of the disease.

Enoyl-CoA Isomerase Deficiency (ECID)

A deficiency in enoyl-CoA isomerase (ECI) disrupts the subsequent step in the pathway, the conversion of trans-3-enoyl-CoA to trans-2-enoyl-CoA. While a human deficiency has not yet been definitively identified, a mouse model with a disrupted ECI gene has been generated[7]. These mice exhibit a mild phenotype under normal conditions but develop hypoglycemia and dicarboxylic aciduria upon fasting[7][8]. A key finding in these mice is the elevated blood levels of unsaturated acylcarnitines, particularly C12:1 acylcarnitine[8][9]. This suggests that a buildup of trans-3-enoyl-CoA and its derivatives occurs, which are then shunted into alternative metabolic pathways.

The following diagram illustrates the metabolic block and resulting accumulation of intermediates in DECRD.

DECRD_Pathway cluster_0 DECRD DienoylCoA 2,4-Dienoyl-CoA Metabolite Decadienoylcarnitine (C10:2) DienoylCoA->Metabolite Alternative Pathway Block DienoylCoA->Block Urine Excreted in Urine Metabolite->Urine trans3HexenoylCoA This compound Block->trans3HexenoylCoA Deficient in DECRD DECR 2,4-Dienoyl-CoA Reductase

Metabolic block in 2,4-Dienoyl-CoA Reductase Deficiency.

Quantitative Data

The following tables summarize the available quantitative data for enzymes involved in this compound metabolism and the changes in metabolite levels observed in related metabolic disorders.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)OrganismReference
Peroxisomal 2,4-Dienoyl-CoA Reductase2,4-Hexadienoyl-CoA71.61.75Human[1]
Peroxisomal 2,4-Dienoyl-CoA Reductase2,4-Decadienoyl-CoA12.71.37Human[1]
2,4-Dienoyl-CoA Reductasetrans-2,trans-4-Hexadienoyl-CoA--Rat
2,4-Dienoyl-CoA Reductase5-Phenyl-trans-2,trans-4-pentadienoyl-CoA--Rat
MetaboliteConditionTissue/FluidFold ChangeReference
C12:1 AcylcarnitineECI Deficiency (fasted mice)Blood~3-fold increase[8]
C12:1 AcylcarnitineECI Deficiency (olive oil diet)Blood~4-fold increase[8]
cis-3-C12:1 AcylcarnitineECI DeficiencyBloodSignificantly increased[7]
cis-5-C14:1 AcylcarnitineECI DeficiencyBloodSignificantly increased[7]

Experimental Protocols

Quantification of Acyl-CoA Species by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of acyl-CoA species, including this compound, from biological samples.

Sample Preparation (Tissue)

  • Homogenization: Homogenize frozen tissue samples in a cold solvent mixture, such as 80% methanol (B129727) or an acetonitrile/methanol/water solution[10][11].

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris[11].

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system, typically a mixture of methanol and water with a low concentration of ammonium (B1175870) acetate[11].

LC-MS/MS Analysis

  • Chromatographic Separation: Separate the acyl-CoA species using a C18 reversed-phase column with a gradient of mobile phases, such as water with a small amount of formic acid or ammonium hydroxide (B78521) and acetonitrile[10][12].

  • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. For quantification, use multiple reaction monitoring (MRM) by selecting precursor and product ions specific to each acyl-CoA of interest[12].

  • Quantification: Generate standard curves using authentic standards of the acyl-CoAs to be quantified. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification[13].

The following diagram outlines the workflow for acyl-CoA quantification.

AcylCoA_Quantification_Workflow Tissue Tissue Sample Homogenization Homogenization (Cold Solvent) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis LCMS->Data

Workflow for Acyl-CoA quantification by LC-MS/MS.

Signaling Pathways and Downstream Effects

Impaired β-oxidation of unsaturated fatty acids due to defects in enzymes like DECR and ECI can have significant downstream consequences on cellular signaling. The accumulation of fatty acid intermediates can lead to lipotoxicity and alter the activity of nuclear receptors that regulate gene expression.

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that act as lipid sensors and are master regulators of lipid metabolism[8]. PPARα, in particular, is highly expressed in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle. It is activated by fatty acids and their derivatives.

In conditions of impaired β-oxidation, the accumulation of unmetabolized acyl-CoAs can lead to an inappropriate activation or repression of PPARα and its target genes. For instance, in ECI-deficient mice, an increase in the expression of some PPARα target genes was observed, suggesting a compensatory response to the metabolic block[8]. However, chronic dysregulation of PPAR signaling can contribute to the pathophysiology of metabolic diseases, including insulin (B600854) resistance and non-alcoholic fatty liver disease.

The following diagram depicts the relationship between impaired fatty acid oxidation and PPARα signaling.

PPAR_Signaling cluster_0 Nucleus ImpairedFAO Impaired Fatty Acid β-Oxidation AcylCoA Accumulation of Unsaturated Acyl-CoAs ImpairedFAO->AcylCoA PPARa PPARα AcylCoA->PPARa Ligand Activation PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE TargetGenes Target Gene Expression PPRE->TargetGenes MetabolicResponse Altered Metabolic Response TargetGenes->MetabolicResponse

References

The Metabolic Crossroads of Unsaturated Fatty Acid Oxidation: An In-depth Technical Guide to the Fate of trans-3-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3-Hexenoyl-CoA is a pivotal intermediate in the mitochondrial β-oxidation of unsaturated fatty acids. Its efficient metabolism is crucial for cellular energy homeostasis. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing the key enzymatic reactions, and outlining the experimental methodologies used to investigate this pathway. A central focus is placed on the role of enoyl-CoA isomerase, the enzyme responsible for converting this compound into a substrate suitable for the core β-oxidation spiral. We further explore the consequences of impaired this compound metabolism, as evidenced by studies on genetic mouse models, which highlight the physiological significance of this metabolic junction. This document is intended to serve as a detailed resource for researchers in metabolic diseases and drug development, providing both foundational knowledge and practical experimental frameworks.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental process for energy production in most organisms. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the oxidation of unsaturated fatty acids, which contain one or more double bonds, requires additional auxiliary enzymes to handle the non-standard intermediates. One such critical intermediate is this compound, which arises during the degradation of various unsaturated fatty acids. The double bond at the β-γ position (C3-C4) of this compound prevents the direct action of enoyl-CoA hydratase, the second enzyme of the β-oxidation spiral. Therefore, its metabolic fate is of significant interest in understanding the complete oxidation of dietary and stored fats.

This guide will delve into the primary metabolic pathway of this compound, the enzymatic machinery involved, and the experimental approaches to study its metabolism.

The Central Role of Enoyl-CoA Isomerase

The primary metabolic fate of this compound is its isomerization to trans-2-enoyl-CoA.[1][2] This reaction is catalyzed by the enzyme enoyl-CoA isomerase (EC 5.3.3.8), also known as Δ³,Δ²-enoyl-CoA isomerase.[1] This isomerization is essential as it converts the metabolically inert trans-3-enoyl-CoA into a substrate that can be readily processed by enoyl-CoA hydratase, allowing the β-oxidation cycle to proceed.[2]

The reaction can be summarized as:

This compound ⇌ trans-2-Hexenoyl-CoA

This isomerization is a critical step for the complete breakdown of unsaturated fatty acids with double bonds at odd-numbered carbon positions.[1]

Signaling Pathway Diagram

cluster_beta_oxidation β-Oxidation of Unsaturated Fatty Acids Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA trans_3_Hexenoyl_CoA This compound Unsaturated_Fatty_Acyl_CoA->trans_3_Hexenoyl_CoA Multiple Steps Enoyl_CoA_Isomerase Enoyl-CoA Isomerase trans_3_Hexenoyl_CoA->Enoyl_CoA_Isomerase trans_2_Hexenoyl_CoA trans-2-Hexenoyl-CoA Enoyl_CoA_Isomerase->trans_2_Hexenoyl_CoA Beta_Oxidation_Spiral β-Oxidation Spiral trans_2_Hexenoyl_CoA->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA

Caption: Metabolic conversion of this compound.

Quantitative Data on Enoyl-CoA Isomerase Activity

SubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
cis-3-Hexenoyl-CoA25120010004.0 x 10⁷[3]
trans-3-Dodecenoyl-CoA3011009173.1 x 10⁷[3]

Note: The data presented is for a plant enzyme and may not be directly extrapolated to mammalian mitochondrial enoyl-CoA isomerase. Further studies are required to determine the precise kinetic parameters in mammalian systems.

Experimental Protocols

Assay for Enoyl-CoA Isomerase Activity

A continuous spectrophotometric assay can be used to determine the activity of enoyl-CoA isomerase. This assay couples the formation of the product, trans-2-enoyl-CoA, to the subsequent reaction catalyzed by enoyl-CoA hydratase, which leads to a decrease in absorbance at 263 nm.

Principle: The hydration of the double bond in trans-2-enoyl-CoA by enoyl-CoA hydratase results in a decrease in absorbance at 263 nm. By providing an excess of enoyl-CoA hydratase, the rate of the overall reaction becomes limited by the activity of enoyl-CoA isomerase.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrate: this compound (or other 3-enoyl-CoA substrates)

  • Coupling Enzyme: Enoyl-CoA hydratase (crotonase)

  • Enzyme Sample: Purified or partially purified enoyl-CoA isomerase

Procedure:

  • Prepare a reaction mixture containing the assay buffer and enoyl-CoA hydratase in a quartz cuvette.

  • Add the enzyme sample to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.

Quantification of this compound and Other Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples.

Principle: Acyl-CoAs are extracted from cells or tissues, separated by reverse-phase liquid chromatography, and then detected and quantified by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental Workflow Diagram:

Sample Tissue/Cell Sample Extraction Acyl-CoA Extraction (e.g., solid-phase extraction) Sample->Extraction LC Reverse-Phase LC Separation Extraction->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

Caption: Workflow for acyl-CoA quantification.

Detailed Protocol: A detailed protocol for the quantification of acyl-CoAs can be adapted from established methods.[4][5][6][7] The general steps include:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable extraction buffer, often containing internal standards (e.g., odd-chain acyl-CoAs) for accurate quantification.

  • Extraction: Utilize solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the acyl-CoA species from the sample matrix.

  • LC Separation: Inject the extracted sample onto a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the different acyl-CoA species based on their hydrophobicity.

  • MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Set the instrument to monitor specific precursor-to-product ion transitions for each acyl-CoA of interest, including this compound.

  • Quantification: Generate a standard curve using known concentrations of acyl-CoA standards. Quantify the endogenous acyl-CoAs in the samples by comparing their peak areas to those of the internal standards and the standard curve.

Analysis of Urinary Dicarboxylic Acids in Animal Models

Defects in enoyl-CoA isomerase lead to the accumulation of upstream metabolites, which can be shunted into alternative pathways such as ω-oxidation, resulting in the excretion of dicarboxylic acids in the urine.[8] The analysis of these urinary organic acids provides a valuable diagnostic tool for studying defects in unsaturated fatty acid oxidation.

Principle: Urinary organic acids are extracted, derivatized to increase their volatility, and then separated and identified using gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow Diagram:

Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization Derivatization (e.g., silylation) Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Analysis Compound Identification and Quantification GC_MS->Analysis

References

Identification and Characterization of Enzymes Metabolizing trans-3-Hexenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3-Hexenoyl-CoA is a key intermediate in the β-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions. Its efficient metabolism is crucial for cellular energy homeostasis. This technical guide provides an in-depth overview of the primary enzymes involved in the metabolism of this compound, with a focus on human mitochondrial enzymes. We detail the roles of enoyl-CoA isomerase and enoyl-CoA hydratase, present available quantitative data on their activity with relevant substrates, and provide comprehensive experimental protocols for their identification and characterization. This guide is intended to serve as a valuable resource for researchers in metabolic diseases and professionals involved in drug development targeting fatty acid oxidation pathways.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental process for energy production in mammals. While the degradation of saturated fatty acids follows a straightforward four-step cycle, the oxidation of unsaturated fatty acids requires the action of auxiliary enzymes to handle the double bonds that can disrupt the stereochemistry required by the core β-oxidation enzymes. This compound is one such intermediate that requires isomerization to a trans-2-enoyl-CoA before it can be further metabolized. The identification and characterization of the enzymes responsible for this conversion are critical for understanding the regulation of fatty acid metabolism and for developing therapeutic strategies for metabolic disorders.

Key Enzymes in this compound Metabolism

The primary enzymes responsible for the metabolism of this compound in humans are located in the mitochondria and belong to the crotonase superfamily.

Human Mitochondrial Δ3,Δ2-Enoyl-CoA Isomerase (hmEci)

Human mitochondrial enoyl-CoA isomerase (hmEci), encoded by the ECI1 gene, is a monofunctional enzyme that catalyzes the isomerization of both cis-3- and trans-3-enoyl-CoA esters to their corresponding trans-2-enoyl-CoA isomers[1]. This conversion allows the intermediate to re-enter the β-oxidation spiral. The human mitochondrial isomerase is a trimeric protein. Structural studies have identified Glu136 as a critical catalytic residue involved in the proton transfer necessary for the double bond migration.

Human Mitochondrial Short-Chain Enoyl-CoA Hydratase (ECHS1)

The human mitochondrial short-chain enoyl-CoA hydratase (ECHS1), encoded by the ECHS1 gene, is a key enzyme in the β-oxidation of short- and medium-chain fatty acids[2][3]. Its primary role is to catalyze the hydration of trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. However, ECHS1 also exhibits a secondary isomerase activity, converting trans-3-enoyl-CoA species, such as (3E)-hexenoyl-CoA, to trans-2-enoyl-CoA, which it can then hydrate[2][3]. This dual function makes ECHS1 a versatile enzyme in the processing of unsaturated fatty acid intermediates.

Quantitative Enzyme Activity Data

Precise kinetic parameters for human mitochondrial enoyl-CoA isomerase and the isomerase function of ECHS1 with this compound as a substrate are not extensively documented in publicly available literature. However, data from studies on analogous substrates and enzymes from other species provide valuable insights into their catalytic efficiency.

Table 1: Kinetic Parameters of Human ECHS1 with Various Short-Chain Enoyl-CoA Substrates

SubstrateK_m_ (μM)Source
Crotonyl-CoA12.75[4]
Acryloyl-CoA34.04[4]
3-Methylcrotonyl-CoA45.83[4]

Table 2: Kinetic Parameters of Plant Peroxisomal Δ3,Δ2-Enoyl-CoA Isomerase with Structurally Similar Substrates

SubstrateKinetic ParameterValueSource
3-cis-Hexenoyl-CoAK_m_170 μM
3-trans-Decenoyl-CoAV_max_8.7 pkat/mg
3-trans-Decenoyl-CoAk_cat_218 s⁻¹

Table 3: Kinetic Parameters of Human Mitochondrial 2,4-Dienoyl-CoA Reductase with a C6 Substrate

SubstrateKinetic ParameterValueSource
2,4-Hexadienoyl-CoAK_m_26.5 ± 3.8 μM[5]
2,4-Hexadienoyl-CoAV_max_7.78 ± 1.08 μmol/min/mg[5]

Metabolic Pathway

The metabolism of this compound is an essential step in the β-oxidation of specific unsaturated fatty acids. The pathway involves the isomerization of the double bond from the 3-4 position to the 2-3 position, allowing the standard β-oxidation machinery to proceed.

This compound Metabolism This compound This compound trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA This compound->trans-2-Hexenoyl-CoA Enoyl-CoA Isomerase (ECI1) or ECHS1 (isomerase activity) L-3-Hydroxyhexanoyl-CoA L-3-Hydroxyhexanoyl-CoA trans-2-Hexenoyl-CoA->L-3-Hydroxyhexanoyl-CoA Enoyl-CoA Hydratase (ECHS1) Beta-Oxidation_Spiral Beta-Oxidation_Spiral L-3-Hydroxyhexanoyl-CoA->Beta-Oxidation_Spiral 3-Hydroxyacyl-CoA Dehydrogenase

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the identification, purification, and characterization of enzymes that metabolize this compound.

Expression and Purification of Recombinant Human Mitochondrial Enoyl-CoA Isomerase

This protocol describes the expression of His-tagged human ECI1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • pET expression vector containing the human ECI1 gene with an N-terminal 6xHis-tag

  • E. coli BL21(DE3) competent cells

  • LB broth and agar (B569324) plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Transform the pET-ECI1 vector into E. coli BL21(DE3) cells and plate on selective agar plates.

  • Inoculate a single colony into 10 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD_600_ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a Bradford or BCA assay.

Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

This assay measures the isomerization of this compound to trans-2-Hexenoyl-CoA by monitoring the increase in absorbance at 263 nm, which is characteristic of the conjugated double bond in the trans-2-enoyl-CoA product.

Materials:

  • Purified recombinant human enoyl-CoA isomerase

  • This compound substrate

  • Assay Buffer: 100 mM Tris-HCl pH 8.0

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a stock solution of this compound in water. Determine the concentration by measuring its absorbance at a specific wavelength (if known) or by using a commercial CoA assay kit.

  • Set up the reaction mixture in a 1 mL cuvette containing:

    • 800 µL of Assay Buffer

    • A variable volume of this compound stock solution to achieve final concentrations ranging from, for example, 10 µM to 200 µM.

    • Water to a final volume of 990 µL.

  • Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding 10 µL of a freshly diluted solution of the purified enzyme (e.g., final concentration of 1-10 µg/mL).

  • Immediately start monitoring the increase in absorbance at 263 nm for 3-5 minutes.

  • Calculate the initial reaction velocity (V_0_) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of trans-2-Hexenoyl-CoA at 263 nm.

  • Perform control experiments without the enzyme to account for any non-enzymatic substrate degradation.

  • To determine the kinetic parameters (K_m_ and V_max_), repeat the assay at various substrate concentrations and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Enzyme Characterization

The following diagram illustrates a typical workflow for the characterization of an enzyme that metabolizes this compound.

Enzyme Characterization Workflow start Start: Hypothesis Enzyme X metabolizes this compound gene_synthesis Gene Synthesis and Cloning (e.g., human ECI1 or ECHS1 into pET vector) start->gene_synthesis expression Recombinant Protein Expression (e.g., in E. coli BL21(DE3)) gene_synthesis->expression purification Protein Purification (e.g., Ni-NTA Affinity Chromatography) expression->purification purity_check Purity and Concentration Analysis (SDS-PAGE and Bradford/BCA Assay) purification->purity_check activity_assay Enzyme Activity Assay (Spectrophotometric or HPLC-based) purity_check->activity_assay kinetics Kinetic Parameter Determination (Km, Vmax, kcat) activity_assay->kinetics end End: Characterized Enzyme kinetics->end

Caption: Workflow for enzyme characterization.

Logical Relationship of Key Components

This diagram shows the logical relationship between the substrate, the enzymes, and their role in the broader metabolic context.

Logical Relationships substrate This compound (Metabolic Intermediate) enzyme1 Enoyl-CoA Isomerase (ECI1) substrate->enzyme1 enzyme2 Enoyl-CoA Hydratase (ECHS1) (with isomerase activity) substrate->enzyme2 pathway Unsaturated Fatty Acid β-Oxidation pathway->substrate consequence Energy Production (ATP) pathway->consequence product trans-2-Hexenoyl-CoA (β-Oxidation Substrate) enzyme1->product enzyme2->product product->pathway continues

Caption: Logical relationship of key components.

Conclusion

The metabolism of this compound is a critical step in the β-oxidation of unsaturated fatty acids, primarily catalyzed by the mitochondrial enzymes enoyl-CoA isomerase (ECI1) and, to a lesser extent, by the isomerase activity of short-chain enoyl-CoA hydratase (ECHS1). This guide has provided a comprehensive overview of these enzymes, their metabolic context, and detailed protocols for their study. A deeper understanding of these enzymes and their kinetics is essential for elucidating the pathophysiology of metabolic diseases and for the rational design of novel therapeutics targeting fatty acid oxidation. The provided methodologies offer a solid foundation for researchers to further investigate these important metabolic players.

References

The Role of trans-3-Hexenoyl-CoA in Plant Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3-Hexenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of certain unsaturated fatty acids in plants. Its metabolism is crucial for the complete degradation of fatty acids with double bonds at odd-numbered carbon atoms, a process essential for energy production, particularly during seed germination, and for the biosynthesis of signaling molecules like jasmonates. This technical guide provides an in-depth analysis of the function of this compound, focusing on the enzymatic reactions it undergoes, the pathways it participates in, and the experimental methodologies used for its study.

Introduction to Plant Lipid Metabolism and the Significance of this compound

Plant lipids are a diverse group of molecules that serve as structural components of membranes, storage forms of energy, and signaling molecules. The breakdown of fatty acids for energy production occurs primarily through the β-oxidation pathway, which in plants is predominantly located in peroxisomes.[1][2] While the β-oxidation of saturated fatty acids is a straightforward cyclic process, the degradation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the standard trans-2 position.[3][4]

This compound emerges as a critical intermediate during the β-oxidation of unsaturated fatty acids that possess a double bond extending from an odd-numbered carbon. This molecule cannot be directly processed by the core enzymes of the β-oxidation cycle. Its efficient conversion is therefore a prerequisite for the cell to harness the energy stored in these fatty acids.

The Central Role of Δ³,Δ²-Enoyl-CoA Isomerase

The key enzyme responsible for the metabolism of this compound is Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8).[5][6][7] This enzyme catalyzes the isomerization of the double bond from the 3-trans position to the 2-trans position, yielding trans-2-hexenoyl-CoA.[5][8] trans-2-Hexenoyl-CoA is a substrate for enoyl-CoA hydratase, the second enzyme of the core β-oxidation pathway.[4][9]

The reaction is as follows:

This compound ⇌ trans-2-Hexenoyl-CoA

In plants, Δ³,Δ²-enoyl-CoA isomerase is localized in the peroxisomes, consistent with its role in fatty acid β-oxidation.[5][6][10] Studies on the enzyme from cucumber seedlings have shown that it can act on both 3-cis and 3-trans enoyl-CoA substrates with chain lengths from C6 to C12.[5][8]

Signaling Pathways and Metabolic Networks

This compound is an integral part of the fatty acid β-oxidation pathway for specific unsaturated fatty acids. Below is a diagram illustrating its position in this metabolic route.

fatty_acid_beta_oxidation cluster_peroxisome Peroxisome Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., from Linolenic Acid) Beta_Oxidation_Cycles Multiple β-Oxidation Cycles Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_Cycles trans_3_Hexenoyl_CoA This compound Beta_Oxidation_Cycles->trans_3_Hexenoyl_CoA delta3_delta2_isomerase Δ³,Δ²-Enoyl-CoA Isomerase trans_3_Hexenoyl_CoA->delta3_delta2_isomerase trans_2_Hexenoyl_CoA trans-2-Hexenoyl-CoA delta3_delta2_isomerase->trans_2_Hexenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Hexenoyl_CoA->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA_Dehydrogenase Thiolase Thiolase 3_Hydroxyacyl_CoA_Dehydrogenase->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

Figure 1: Role of this compound in peroxisomal β-oxidation.
Connection to Jasmonic Acid Biosynthesis

Jasmonic acid (JA) is a plant hormone crucial for defense responses and various developmental processes.[11][12] Its biosynthesis begins in the chloroplast and is completed in the peroxisome through a series of β-oxidation steps.[12][13] The precursor to JA, 12-oxo-phytodienoic acid (OPDA), is converted to its CoA ester and then undergoes three cycles of β-oxidation.[12][14] The degradation of the octadecanoid side chain of OPDA-CoA involves intermediates that require the action of auxiliary enzymes like Δ³,Δ²-enoyl-CoA isomerase, highlighting an indirect but essential role for the metabolism of molecules structurally similar to this compound in the synthesis of this vital signaling molecule.

jasmonic_acid_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid α-Linolenic Acid OPDA 12-oxo-phytodienoic acid (OPDA) alpha_Linolenic_Acid->OPDA LOX, AOS, AOC OPDA_CoA OPDA-CoA OPDA->OPDA_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Cycles (involving Δ³,Δ²-enoyl-CoA isomerase) OPDA_CoA->Beta_Oxidation Jasmonic_Acid Jasmonic Acid Beta_Oxidation->Jasmonic_Acid

Figure 2: Involvement of β-oxidation in Jasmonic Acid Biosynthesis.

Quantitative Data

Quantitative data on the kinetic properties of plant Δ³,Δ²-enoyl-CoA isomerases are limited. However, studies on the enzyme from cucumber seedlings provide valuable insights into its substrate preference.

SubstrateRelative Activity (%)
cis-3-Hexenoyl-CoA100
This compound~90
trans-3-Dodecenoyl-CoA~90

Table 1: Substrate specificity of Δ³,Δ²-enoyl-CoA isomerase from cucumber seedlings. Data adapted from Engeland & Kindl (1991). The isomerase is active on both cis and trans isomers of 3-enoyl-CoAs with varying chain lengths.

Quantitative analysis of short-chain acyl-CoAs in Arabidopsis thaliana tissues has been performed, providing a general overview of the abundance of these metabolites. While specific quantification of this compound is not detailed in these studies, the data for related molecules are informative.

Acyl-CoAConcentration in Leaves (pmol/g FW)Concentration in Siliques (pmol/g FW)
Acetyl-CoA2800 ± 5001800 ± 300
Propionyl-CoA120 ± 2080 ± 10
Butyryl-CoA150 ± 30100 ± 20
Hexanoyl-CoANot ReportedNot Reported

Table 2: Abundance of selected short-chain acyl-CoAs in Arabidopsis thaliana tissues. Data are representative values from the literature.

Experimental Protocols

Extraction and Quantification of Short-Chain Acyl-CoAs from Plant Tissues via LC-MS/MS

This protocol provides a general framework for the analysis of short-chain acyl-CoAs, including hexenoyl-CoA isomers.

Workflow Diagram:

acyl_coa_extraction_workflow Start Start Plant_Tissue 1. Harvest and Freeze Plant Tissue Start->Plant_Tissue Homogenization 2. Homogenize in Extraction Buffer Plant_Tissue->Homogenization Centrifugation1 3. Centrifuge to Pellet Debris Homogenization->Centrifugation1 SPE 4. Solid Phase Extraction (SPE) Centrifugation1->SPE Elution 5. Elute Acyl-CoAs SPE->Elution Drying 6. Dry Eluate Elution->Drying Reconstitution 7. Reconstitute in LC-MS Buffer Drying->Reconstitution LC_MS_MS 8. LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis 9. Data Analysis and Quantification LC_MS_MS->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for Acyl-CoA Extraction and Analysis.

Methodology:

  • Tissue Harvest and Freezing: Immediately freeze harvested plant tissue in liquid nitrogen to quench metabolic activity.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled mortar and pestle with an extraction buffer (e.g., 2:1:1 isopropanol:ethyl acetate:50 mM KH₂PO₄, pH 7.2) containing internal standards.

  • Phase Separation: Centrifuge the homogenate to separate the organic and aqueous phases. Collect the upper organic phase.

  • Solid Phase Extraction (SPE): Load the organic extract onto a pre-conditioned SPE cartridge (e.g., C18).

  • Washing: Wash the cartridge with an appropriate solvent to remove interfering compounds.

  • Elution: Elute the acyl-CoAs from the cartridge using a suitable elution buffer (e.g., methanol (B129727) with ammonium (B1175870) formate).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a buffer compatible with LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate the acyl-CoAs using reverse-phase liquid chromatography and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each acyl-CoA, including this compound, should be determined using authentic standards.

Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This spectrophotometric assay is adapted from methodologies used for the characterization of plant peroxisomal Δ³,Δ²-enoyl-CoA isomerase.

Principle: The assay measures the increase in absorbance at 263 nm, which corresponds to the formation of the conjugated double bond in trans-2-enoyl-CoA from the non-conjugated double bond in 3-enoyl-CoA.

Reagents:

  • Tris-HCl buffer (e.g., 100 mM, pH 9.0)

  • This compound (substrate)

  • Purified or partially purified enzyme extract

Procedure:

  • Prepare a reaction mixture containing the Tris-HCl buffer in a quartz cuvette.

  • Add the enzyme extract to the cuvette and mix.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the change in absorbance at 263 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the initial rate of absorbance increase, using the molar extinction coefficient of trans-2-enoyl-CoA.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the peroxisomal β-oxidation of specific unsaturated fatty acids in plants. Its efficient isomerization to trans-2-Hexenoyl-CoA by Δ³,Δ²-enoyl-CoA isomerase is essential for the complete catabolism of these fatty acids and for the biosynthesis of the plant hormone jasmonic acid. Further research is required to fully elucidate the kinetic properties of the various plant isomerases and to precisely quantify the flux of this compound through different metabolic pathways under various physiological conditions. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals aiming to investigate and potentially manipulate this important aspect of plant lipid metabolism.

References

Methodological & Application

Application Note: Enzymatic Assay for trans-3-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-3-Hexenoyl-CoA is a monounsaturated, medium-chain fatty acyl-coenzyme A thioester that plays a role in fatty acid metabolism.[][2] Accurate measurement of its concentration or the activity of enzymes that metabolize it is crucial for studying lipid metabolism and related diseases. This application note provides a detailed protocol for a continuous, coupled spectrophotometric assay to determine the activity of enzymes that act on this compound, such as enoyl-CoA hydratase, or to quantify the substrate itself.

Principle of the Assay

The assay is based on the enzymatic activities of enoyl-CoA hydratase (ECHS1, also known as crotonase) and 3-hydroxyacyl-CoA dehydrogenase (HADH). Enoyl-CoA hydratase possesses both isomerase and hydratase functions.[3] It first isomerizes this compound to trans-2-Hexenoyl-CoA. The same enzyme then hydrates the trans-2-enoyl-CoA intermediate to produce (S)-3-hydroxyhexanoyl-CoA.[4][5]

In a coupled reaction, 3-hydroxyacyl-CoA dehydrogenase oxidizes (S)-3-hydroxyhexanoyl-CoA to 3-ketohexanoyl-CoA. This oxidation is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the rate of this compound consumption.[4][6]

Assay_Pathway cluster_main Coupled Enzymatic Assay Pathway T3H This compound T2H trans-2-Hexenoyl-CoA T3H->T2H Enoyl-CoA Hydratase (Isomerase Activity) HHC (S)-3-Hydroxyhexanoyl-CoA T2H->HHC Enoyl-CoA Hydratase (Hydratase Activity) KHC 3-Ketohexanoyl-CoA HHC->KHC 3-Hydroxyacyl-CoA Dehydrogenase (HADH) NAD NAD+ NADH NADH NAD->NADH HADH Spectro Measure A340 NADH->Spectro

Caption: Coupled enzymatic reaction pathway for the assay of this compound.

Materials and Reagents

Reagent/MaterialRecommended SupplierNotes
This compound Sodium SaltBOC Sciences, etc.Prepare fresh stock solutions in water or a suitable buffer. Store at -80°C.[]
Enoyl-CoA Hydratase (ECHS1)Sigma-Aldrich, etc.From bovine or porcine liver.
3-Hydroxyacyl-CoA Dehydrogenase (HADH)Sigma-Aldrich, etc.From porcine heart.
β-Nicotinamide adenine dinucleotide (NAD+)Sigma-Aldrich, etc.Prepare fresh stock solution in assay buffer.
Tris-HCl BufferN/A100 mM, pH 8.0.
Potassium Chloride (KCl)N/AFor inclusion in assay buffer.
Triton X-100N/AOptional, can help with substrate solubility.[7]
96-well UV-transparent microplatesCorning, GreinerFor use with a microplate reader.
Microplate SpectrophotometerMolecular Devices, etc.Capable of reading absorbance at 340 nm and maintaining a constant temperature.
Purified WaterN/ANuclease-free, deionized.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 100 mM Tris-HCl, 50 mM KCl, pH 8.0. Prepare 100 mL and filter sterilize. Store at 4°C.

  • NAD+ Stock Solution (20 mM): Dissolve the required amount of NAD+ in Assay Buffer. Prepare fresh before use and keep on ice.

  • This compound Stock Solution (10 mM): Dissolve the required amount in purified water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Dilute to the desired working concentration in Assay Buffer just before use.

  • Coupling Enzyme Mix: Prepare a mix containing Enoyl-CoA Hydratase (approx. 5-10 units/mL) and 3-Hydroxyacyl-CoA Dehydrogenase (approx. 5-10 units/mL) in Assay Buffer. The optimal concentration should be determined empirically to ensure they are not rate-limiting. Keep on ice.

Protocol 1: Measuring Enzyme Activity on this compound

This protocol is designed to measure the activity of a purified enzyme or an enzyme in a cell lysate that can metabolize this compound through the pathway described.

Workflow_Activity A Prepare Master Mix (Assay Buffer, NAD+, Coupling Enzymes) B Add Master Mix to 96-well plate A->B C Add Enzyme Sample (e.g., cell lysate) B->C D Pre-incubate at 37°C for 5 minutes C->D E Initiate Reaction: Add this compound D->E F Measure Absorbance at 340 nm (Kinetic Mode, every 30s for 10-15 min) E->F G Calculate Rate (ΔA340/min) and Determine Specific Activity F->G

Caption: Experimental workflow for determining enzyme activity.

Procedure:

  • Set up the microplate spectrophotometer to read absorbance at 340 nm (A340) at a constant temperature (e.g., 37°C).

  • Prepare a Master Mix for the desired number of reactions. For each 200 µL reaction, combine the components as listed in the table below (excluding the substrate and enzyme sample).

ComponentVolume per well (µL)Final Concentration
Assay Buffer (100 mM Tris)Up to 200100 mM
NAD+ (20 mM)101 mM
Coupling Enzyme Mix10~0.5 units/mL each
Enzyme Sample20Variable
This compound (1 mM)20100 µM
Total Volume 200 -
  • Add the appropriate volume of Master Mix and then the enzyme sample (e.g., purified enzyme or cell lysate) to each well. Include a "no enzyme" control.

  • Pre-incubate the plate in the reader for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µL of 1 mM this compound to each well.

  • Immediately start monitoring the change in A340 in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

  • Calculate the specific activity using the Beer-Lambert law. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Calculation of Specific Activity:

Specific Activity (µmol/min/mg) = (ΔA340/min) * (Reaction Volume in L) / (ε * Pathlength in cm * mg of protein)

Protocol 2: Quantification of this compound

This protocol is an endpoint assay to determine the concentration of this compound in a sample. The reaction is run to completion.

Procedure:

  • Standard Curve: Prepare a series of dilutions of this compound in Assay Buffer to create a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Reaction Setup: For each standard and unknown sample, prepare wells in a 96-well plate as described in the table below.

ComponentVolume per well (µL)Final Concentration
Assay Buffer (100 mM Tris)Up to 200100 mM
NAD+ (20 mM)101 mM
Coupling Enzyme Mix20~1.0 units/mL each
Sample or Standard50Variable
Total Volume 200 -
  • Add the components to the wells. Include a blank control containing all reagents except the this compound standard/sample.

  • Take an initial absorbance reading at 340 nm (A_initial).

  • Incubate the plate at 37°C for 30-60 minutes, or until the reaction has gone to completion (i.e., the absorbance of the highest standard is no longer increasing).

  • Take a final absorbance reading at 340 nm (A_final).

  • Calculate the change in absorbance (ΔA = A_final - A_initial) for each well.

  • Subtract the ΔA of the blank from the ΔA of all standards and samples.

  • Plot the corrected ΔA for the standards against their concentrations to generate a standard curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their corrected ΔA values from the standard curve.

Data Presentation and Expected Results

Typical Assay Parameters
ParameterValue
Wavelength340 nm
Temperature37°C
Total Reaction Volume200 µL
Light Pathlength (96-well)~0.5 - 0.7 cm (Verify)
Molar Extinction of NADH6220 M⁻¹cm⁻¹
Example Standard Curve for Quantification
[this compound] (µM)Net ΔA340 (Corrected)
00.000
100.031
200.062
400.124
600.186
800.248
1000.310
(Note: Data are hypothetical and assume a pathlength of 0.5 cm and 1:1 stoichiometry)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal Inactive enzyme(s); Incorrect buffer pH; Substrate degradation.Verify activity of all enzymes with known substrates. Ensure buffer pH is correct. Prepare fresh substrate dilutions.
High Background Signal Contaminating dehydrogenases in the sample; NAD+ reduction independent of substrate.Run a control reaction without this compound. If the rate is high, further purification of the enzyme sample may be necessary.
Non-linear Reaction Rate Substrate depletion; Enzyme instability; One of the coupling enzymes is rate-limiting.Use a lower concentration of the test enzyme or a higher concentration of the substrate. Increase the concentration of the coupling enzymes.
Precipitation in Well Poor solubility of substrate or protein aggregation.Add a non-ionic detergent like Triton X-100 (0.01-0.05%) to the assay buffer. Ensure proper protein handling and storage.[7]

References

Application Notes and Protocols for Tracing trans-3-Hexenoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. By introducing molecules labeled with heavy, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H) into a biological system, researchers can track the transformation of these molecules into downstream metabolites. This approach provides a dynamic view of metabolic processes that is not achievable with traditional metabolomics, which only offers a static snapshot of metabolite levels.[1]

Trans-3-Hexenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of certain unsaturated fatty acids.[2][3] Specifically, it is formed during the metabolism of fatty acids containing a double bond at an odd-numbered carbon, such as linoleic acid. Understanding the flux through this pathway is crucial for research into lipid metabolism, metabolic diseases, and the development of drugs targeting these pathways. These application notes provide a comprehensive guide to using stable isotopes to trace the metabolism of this compound.

Metabolic Pathway of this compound

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. For example, during the breakdown of linoleic acid, a C18:2 fatty acid, three rounds of beta-oxidation proceed normally, producing three molecules of acetyl-CoA. The remaining 12-carbon fatty acyl-CoA, cis-Δ³,cis-Δ⁶-dodecenoyl-CoA, undergoes further processing. After one more round of beta-oxidation, the resulting cis-Δ³-decenoyl-CoA cannot be directly processed by the next enzyme in the cycle, acyl-CoA dehydrogenase.

Instead, the enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, proceeding through a trans-3-enoyl-CoA intermediate.[4][5][6] This trans-Δ²-enoyl-CoA is a substrate for enoyl-CoA hydratase, allowing beta-oxidation to continue. Therefore, tracing the formation and consumption of this compound provides a direct measure of the flux through this auxiliary step in unsaturated fatty acid oxidation.

fatty_acid_beta_oxidation cluster_beta_oxidation_cycle Mitochondrial Beta-Oxidation Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (e.g., cis-Δ³-Decenoyl-CoA) trans_3_Hexenoyl_CoA This compound Unsaturated_Fatty_Acyl_CoA->trans_3_Hexenoyl_CoA Isomerization (Intermediate) trans_2_Enoyl_CoA trans-Δ²-Enoyl-CoA trans_3_Hexenoyl_CoA->trans_2_Enoyl_CoA Δ³,Δ²-enoyl-CoA isomerase 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA 3_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA (to TCA Cycle) 3_Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Beta-oxidation pathway for unsaturated fatty acids.

Experimental Design and Workflow

A typical stable isotope tracing experiment to monitor this compound metabolism involves the following steps:

  • Tracer Selection: A common choice is uniformly labeled ¹³C-linoleic acid ([U-¹³C]linoleic acid). This allows for the tracking of the carbon backbone through the beta-oxidation pathway.

  • Cell Culture and Labeling: Cells of interest (e.g., hepatocytes, myocytes) are cultured to a desired confluency and then switched to a medium containing the stable isotope-labeled fatty acid. The duration of labeling is critical and should be optimized to achieve a steady-state labeling of the acyl-CoA pool.

  • Metabolite Extraction: After the labeling period, cellular metabolism is quenched, and metabolites are extracted. This is a crucial step, as acyl-CoAs are labile. A common method involves rapid quenching with cold solvent and subsequent extraction.

  • Sample Analysis by LC-MS/MS: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of different acyl-CoA species and the quantification of their isotopologue distribution (the relative abundance of molecules with different numbers of heavy isotopes).

  • Data Analysis: The raw mass spectrometry data is processed to correct for the natural abundance of stable isotopes and to determine the fractional enrichment of ¹³C in this compound and other relevant metabolites.

experimental_workflow Tracer_Selection 1. Tracer Selection ([U-13C]Linoleic Acid) Cell_Culture 2. Cell Culture and Labeling Tracer_Selection->Cell_Culture Metabolite_Extraction 3. Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis and Flux Calculation LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for stable isotope tracing.

Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling
  • Cell Seeding: Seed cells (e.g., HepG2) in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium with [U-¹³C]linoleic acid complexed to fatty acid-free bovine serum albumin (BSA). The final concentration of the labeled fatty acid should be optimized for the specific cell line and experimental question.

  • Labeling: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 0, 1, 4, 8, and 24 hours) to monitor the kinetics of label incorporation.

Protocol 2: Metabolite Extraction
  • Quenching: To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Lysis and Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as 50% methanol in water.

  • Chromatographic Separation: Separate the acyl-CoA species using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phase A (e.g., water with 10 mM ammonium (B1175870) acetate) and mobile phase B (e.g., acetonitrile/water with 10 mM ammonium acetate).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer operating in positive ion mode.

  • Data Acquisition: Acquire data using a multiple reaction monitoring (MRM) method for targeted quantification of acyl-CoAs or in full scan mode for untargeted analysis. The precursor-to-product ion transition for each acyl-CoA is specific and needs to be determined using authentic standards. For most acyl-CoAs, a neutral loss of 507 m/z is observed.

Data Presentation

The quantitative data from a stable isotope tracing experiment can be summarized to show the fractional enrichment of the tracer into downstream metabolites over time. Below is a hypothetical, yet representative, data table illustrating the expected results from an experiment tracing the metabolism of [U-¹³C]linoleic acid in cultured hepatocytes.

Time (hours)[U-¹³C]Linoleoyl-CoA Fractional Enrichment (%)[¹³C]this compound Fractional Enrichment (%)[¹³C]Acetyl-CoA Fractional Enrichment (%)
00.5 ± 0.10.4 ± 0.10.6 ± 0.2
185.2 ± 3.15.3 ± 0.82.1 ± 0.4
492.6 ± 2.515.8 ± 1.98.9 ± 1.1
894.1 ± 1.825.4 ± 2.318.7 ± 2.0
2495.3 ± 1.538.6 ± 3.135.2 ± 2.8

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions and cell type.

Applications in Research and Drug Development

  • Elucidating Metabolic Pathways: Stable isotope tracing can confirm the activity of the beta-oxidation pathway for unsaturated fatty acids and identify potential alternative routes of metabolism for this compound.

  • Quantifying Metabolic Flux: By measuring the rate of incorporation of the stable isotope label into this compound and its downstream products, researchers can quantify the flux through this metabolic pathway under different physiological or pathological conditions.

  • Target Identification and Validation: In drug development, this technique can be used to assess the on-target and off-target effects of compounds designed to modulate fatty acid oxidation. For example, a compound that inhibits Δ³,Δ²-enoyl-CoA isomerase would be expected to cause an accumulation of labeled this compound.

  • Understanding Disease Mechanisms: Alterations in fatty acid metabolism are implicated in numerous diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers. Stable isotope tracing can provide insights into how the metabolism of this compound is altered in these disease states.

Conclusion

The use of stable isotopes to trace the metabolism of this compound offers a powerful approach to study the dynamics of unsaturated fatty acid oxidation. The protocols and application notes provided here serve as a guide for researchers, scientists, and drug development professionals to design and execute experiments that can yield valuable insights into lipid metabolism in health and disease. Careful optimization of experimental parameters and rigorous data analysis are essential for obtaining high-quality, interpretable results.

References

In Vitro Reconstitution of Metabolic Pathways Featuring trans-3-Hexenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro reconstitution of metabolic pathways involving the unsaturated fatty acyl-CoA, trans-3-Hexenoyl-CoA. This intermediate is notably involved in the β-oxidation of certain unsaturated fatty acids. Understanding its metabolism is crucial for researchers in drug development and metabolic engineering who are targeting fatty acid oxidation pathways. These protocols offer a framework for studying the enzymatic conversion of this compound, characterizing enzyme kinetics, and identifying potential inhibitors.

Introduction

The β-oxidation of fatty acids is a fundamental metabolic process for energy production. While the degradation of saturated fatty acids follows a canonical four-step enzymatic cycle, the breakdown of unsaturated fatty acids, such as those with double bonds at odd-numbered carbons, requires auxiliary enzymes. This compound is a key intermediate in the metabolism of these fatty acids. Its processing requires an initial isomerization to trans-2-Hexenoyl-CoA, which can then enter the conventional β-oxidation spiral. The in vitro reconstitution of this pathway allows for a detailed investigation of the individual enzymatic steps, their kinetics, and the overall pathway flux under controlled conditions.

Metabolic Pathway Overview

The metabolism of this compound involves an initial isomerization step followed by the four core reactions of β-oxidation.

Key Enzymes in the Pathway:
  • Enoyl-CoA Isomerase (EC 5.3.3.8): Catalyzes the isomerization of the trans-3 double bond to a trans-2 double bond, converting this compound to trans-2-Hexenoyl-CoA.[1]

  • Acyl-CoA Dehydrogenase (EC 1.3.8.7): This enzyme is typically the first step in β-oxidation, but it acts on the product of the isomerase. As such, it is not directly involved in the initial processing of this compound.

  • Enoyl-CoA Hydratase (Crotonase) (EC 4.2.1.17): Catalyzes the hydration of the trans-2 double bond of trans-2-Hexenoyl-CoA to form L-3-hydroxyhexanoyl-CoA.[2][3]

  • 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35): Catalyzes the NAD+-dependent oxidation of L-3-hydroxyhexanoyl-CoA to 3-ketohexanoyl-CoA.[4]

  • β-Ketoacyl-CoA Thiolase (EC 2.3.1.16): Catalyzes the thiolytic cleavage of 3-ketohexanoyl-CoA by Coenzyme A to yield acetyl-CoA and butyryl-CoA.

The overall transformation is depicted in the following pathway diagram:

This compound Metabolism This compound This compound trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA This compound->trans-2-Hexenoyl-CoA Enoyl-CoA Isomerase L-3-Hydroxyhexanoyl-CoA L-3-Hydroxyhexanoyl-CoA trans-2-Hexenoyl-CoA->L-3-Hydroxyhexanoyl-CoA Enoyl-CoA Hydratase (Crotonase) 3-Ketohexanoyl-CoA 3-Ketohexanoyl-CoA L-3-Hydroxyhexanoyl-CoA->3-Ketohexanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + Butyryl-CoA Acetyl-CoA + Butyryl-CoA 3-Ketohexanoyl-CoA->Acetyl-CoA + Butyryl-CoA β-Ketoacyl-CoA Thiolase

Metabolic pathway of this compound.

Quantitative Data

The following tables summarize the kinetic parameters for the key enzymes involved in the metabolism of this compound and related substrates. Note that specific kinetic data for this compound is limited in the literature; therefore, data for structurally similar substrates are provided as a reference.

Table 1: Kinetic Parameters of Enoyl-CoA Isomerase

SubstrateKM (µM)Vmax (µmol/min/mg)Organism/Source
3-cis-Dodecenoyl-CoA32Not ReportedBovine Liver
Functional Δ³-Δ²-enoyl-CoA isomerase fusion protein81292Rat Liver (recombinant)[5]

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase)

SubstrateKM (µM)Vmax (U/mg)Organism/Source
trans-2-Butenoyl-CoA (Crotonyl-CoA)506.2 x 10³Aeromonas caviae
trans-2-Hexenoyl-CoA331.8 x 10³Aeromonas caviae

Table 3: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase

SubstrateKM (µM)Vmax (µmol/min/mg)Organism/Source
Acetoacetyl-CoA48149Ralstonia eutropha H16[6][7]

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the Complete Pathway

This protocol describes the simultaneous reaction of all necessary enzymes to convert this compound to its final β-oxidation products.

Materials:

  • Enoyl-CoA Isomerase (purified)

  • Enoyl-CoA Hydratase (Crotonase) (commercially available)

  • 3-Hydroxyacyl-CoA Dehydrogenase (commercially available)

  • β-Ketoacyl-CoA Thiolase (commercially available)

  • This compound

  • Coenzyme A (CoA)

  • NAD+

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)

  • Quenching Solution (e.g., 10% Trichloroacetic acid or ice-cold acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Enzyme Preparation: Recombinantly express and purify enoyl-CoA isomerase.[5] Other enzymes are commercially available. Ensure all enzymes are active and at a known concentration.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. The final concentrations should be:

    • 100 µM this compound

    • 1-5 µM of each enzyme (Enoyl-CoA Isomerase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, β-Ketoacyl-CoA Thiolase)

    • 500 µM NAD+

    • 200 µM Coenzyme A

    • Reaction Buffer to the final volume.

  • Initiation and Incubation: Initiate the reaction by transferring the tube to a 37°C water bath.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately mix it with an equal volume of quenching solution to stop the reaction.

  • Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples for the presence and quantity of this compound, trans-2-Hexenoyl-CoA, L-3-hydroxyhexanoyl-CoA, 3-ketohexanoyl-CoA, acetyl-CoA, and butyryl-CoA.

Experimental_Workflow_Complete_Pathway cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Purification Purify Enoyl-CoA Isomerase Reagent_Prep Prepare Reaction Mixture Enzyme_Purification->Reagent_Prep Incubation Incubate at 37°C Reagent_Prep->Incubation Sampling Time-Course Sampling Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Sample_Prep Prepare Sample for LC-MS/MS Quenching->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Workflow for in vitro pathway reconstitution.
Protocol 2: Individual Enzyme Assays

To determine the kinetic parameters of each enzyme, individual assays should be performed.

Enoyl-CoA Isomerase Assay:

  • Principle: Monitor the decrease in absorbance at a specific wavelength corresponding to the disappearance of the trans-3 double bond or the appearance of the trans-2 double bond. Alternatively, use a coupled assay where the product, trans-2-Hexenoyl-CoA, is immediately consumed by Enoyl-CoA Hydratase, and the subsequent reaction is monitored.

  • Reaction Mixture: Reaction Buffer, varying concentrations of this compound, and a fixed concentration of Enoyl-CoA Isomerase.

  • Detection: Spectrophotometry or LC-MS/MS.

Enoyl-CoA Hydratase Assay:

  • Principle: Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the α,β-unsaturated thioester bond of trans-2-Hexenoyl-CoA.

  • Reaction Mixture: 50 mM Tris-HCl (pH 8.0), varying concentrations of trans-2-Hexenoyl-CoA, and a fixed concentration of Enoyl-CoA Hydratase.

  • Detection: Spectrophotometry at 263 nm.

3-Hydroxyacyl-CoA Dehydrogenase Assay:

  • Principle: Monitor the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.

  • Reaction Mixture: Reaction Buffer, varying concentrations of L-3-hydroxyhexanoyl-CoA, a saturating concentration of NAD+, and a fixed concentration of 3-Hydroxyacyl-CoA Dehydrogenase.

  • Detection: Spectrophotometry at 340 nm.

β-Ketoacyl-CoA Thiolase Assay:

  • Principle: This assay is more complex to monitor directly. A coupled assay approach is often used, or the disappearance of the substrate and appearance of products are monitored by LC-MS/MS.

  • Reaction Mixture: Reaction Buffer, varying concentrations of 3-ketohexanoyl-CoA, a saturating concentration of CoA, and a fixed concentration of β-Ketoacyl-CoA Thiolase.

  • Detection: LC-MS/MS.

Analytical Methods

LC-MS/MS for Acyl-CoA Analysis:

  • Chromatography: Reversed-phase chromatography is suitable for separating short-chain acyl-CoAs. A C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution with a low concentration of an ion-pairing agent or an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in positive ion mode is used for sensitive and specific detection. Multiple Reaction Monitoring (MRM) is the preferred method for quantification, using specific precursor-to-product ion transitions for each acyl-CoA.

Table 4: Example MRM Transitions for C6 Acyl-CoAs (hypothetical, to be optimized)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Hexenoyl-CoA864.2357.1
3-Hydroxyhexanoyl-CoA882.2375.1
3-Ketohexanoyl-CoA880.2373.1

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"Sample" [label="Quenched Reaction\nMixture", fillcolor="#F1F3F4", fontcolor="#202124"]; "Centrifugation" [label="Centrifuge to\nRemove Protein", fillcolor="#FFFFFF", fontcolor="#202124"]; "Supernatant" [label="Collect Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; "LC_Injection" [label="Inject onto\nLC-MS/MS System", fillcolor="#FFFFFF", fontcolor="#202124"]; "Separation" [label="Reversed-Phase\nChromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; "Detection" [label="Tandem Mass\nSpectrometry (MRM)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Quantification" [label="Quantify Analytes", fillcolor="#FFFFFF", fontcolor="#202124"];

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Analytical workflow for acyl-CoA analysis.

Conclusion

The in vitro reconstitution of the metabolic pathway for this compound provides a powerful platform for detailed biochemical and kinetic characterization. The protocols outlined here serve as a comprehensive guide for researchers to investigate this important area of fatty acid metabolism. By applying these methods, scientists can gain valuable insights into the function of the enzymes involved, identify potential drug targets, and engineer more efficient metabolic pathways.

References

Application Notes and Protocols for Metabolic Flux Analysis of Fatty Acid Oxidation using ¹³C-Labeled Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) using stable isotope tracers, such as ¹³C-labeled compounds, is a powerful technique to quantitatively track the flow of atoms through metabolic pathways. This approach, specifically ¹³C-MFA, has become a gold standard for elucidating the intricate network of cellular metabolism.[1] When applied to fatty acid oxidation (FAO), ¹³C-MFA provides invaluable insights into how cells utilize fatty acids for energy production and biosynthesis. By introducing ¹³C-labeled fatty acids into a biological system, researchers can trace the labeled carbon atoms as they are incorporated into downstream metabolites, such as intermediates of the tricarboxylic acid (TCA) cycle.[2][3] This allows for the precise quantification of metabolic fluxes, revealing the rates of different biochemical reactions and the relative contributions of various pathways.[4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting ¹³C-MFA of fatty acid oxidation in cultured cells. The information is intended to guide researchers in designing and executing experiments, analyzing data, and interpreting the results to gain a deeper understanding of cellular bioenergetics and its dysregulation in disease.

Key Concepts

  • ¹³C-Labeled Precursors: Fatty acids, such as palmitate or oleate, are synthesized with one or more carbon atoms replaced by the stable isotope ¹³C.[6][7] Commonly used tracers include uniformly labeled fatty acids (e.g., U-¹³C₁₆-palmitate) where all carbon atoms are ¹³C.[8]

  • Isotopologue and Mass Isotopomer Distribution (MID): As the ¹³C-labeled fatty acids are metabolized, the ¹³C atoms are incorporated into downstream metabolites. This results in a population of molecules of the same metabolite with different numbers of ¹³C atoms (isotopologues). The relative abundance of these isotopologues, known as the Mass Isotopomer Distribution (MID), is measured by mass spectrometry.

  • Metabolic Flux: The rate at which a metabolite is converted through a specific reaction or a series of reactions in a metabolic pathway. ¹³C-MFA uses the measured MIDs to calculate these fluxes.[9]

Applications in Research and Drug Development

  • Understanding Basic Metabolism: Elucidating the fundamental pathways of fatty acid utilization in different cell types and tissues.[2][3][10]

  • Disease Pathophysiology: Investigating alterations in fatty acid metabolism in diseases such as cancer, diabetes, and cardiovascular disorders.[11]

  • Drug Discovery and Development: Assessing the mechanism of action of drugs that target metabolic pathways and identifying novel therapeutic targets.

  • Metabolic Engineering: Optimizing cellular metabolism for the production of biofuels and other valuable compounds.[12][13]

Experimental Workflow

The general workflow for a ¹³C-MFA experiment of fatty acid oxidation involves several key steps, from experimental design to data analysis.

G cluster_0 Experimental Design cluster_1 Isotopic Labeling cluster_2 Sample Preparation cluster_3 Data Acquisition cluster_4 Data Analysis A Tracer Selection (e.g., U-13C-Palmitate) B Cell Culture & Seeding A->B C Incubation with 13C-Labeled Fatty Acid B->C D Metabolite Extraction C->D E Mass Spectrometry (GC-MS or LC-MS/MS) D->E F MID Determination E->F G Flux Calculation (Software) F->G H Biological Interpretation G->H

Caption: General workflow for a ¹³C-MFA experiment of fatty acid oxidation.

Signaling Pathway of Fatty Acid Oxidation and TCA Cycle

The catabolism of fatty acids occurs through β-oxidation in the mitochondria, producing acetyl-CoA. This acetyl-CoA then enters the TCA cycle for complete oxidation to CO₂, generating reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation.

G cluster_0 Cytosol cluster_1 Mitochondrion FA 13C-Fatty Acid FACoA 13C-Fatty Acyl-CoA FA->FACoA BetaOx β-Oxidation FACoA->BetaOx CPT1/2 AcCoA 13C-Acetyl-CoA (M+2) BetaOx->AcCoA Citrate Citrate (M+2) AcCoA->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate aKG α-Ketoglutarate (M+2) Isocitrate->aKG SuccinylCoA Succinyl-CoA (M+2) aKG->SuccinylCoA Succinate Succinate (M+2) SuccinylCoA->Succinate Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Incorporation of ¹³C from fatty acids into the TCA cycle.

Protocols

Protocol 1: Preparation of ¹³C-Labeled Fatty Acid Stock Solution

This protocol describes the preparation of a stock solution of ¹³C-labeled fatty acid conjugated to bovine serum albumin (BSA) for cell culture experiments.

Materials:

  • U-¹³C fatty acid (e.g., U-¹³C₁₆ Palmitic Acid)

  • Fatty acid-free BSA

  • Ethanol (B145695)

  • Sodium carbonate (Na₂CO₃) solution (0.5 mM)

  • Krebs-Henseleit Buffer (KHB), glucose and pyruvate-free

  • Nitrogen gas

  • Water bath or heating block

Procedure:

  • Dissolve the U-¹³C fatty acid in a minimal amount of 38% ethanol in 0.5 mM Na₂CO₃ at 60°C under a constant stream of nitrogen gas to prevent oxidation.[2]

  • Prepare a 12% fatty acid-free BSA solution in KHB.

  • Warm the BSA solution to 37°C.

  • Slowly add the dissolved fatty acid solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., 5 mM).[2] The molar ratio of fatty acid to BSA should be approximately 2.2:1.[2]

  • Sterile filter the final solution using a 0.22 µm filter.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: Isotopic Labeling of Cultured Cells

This protocol details the procedure for labeling adherent cells with ¹³C-labeled fatty acids.

Materials:

  • Cultured cells in appropriate culture vessels (e.g., 6-well plates)

  • Complete culture medium

  • ¹³C-labeled fatty acid stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells at an appropriate density to reach approximately 80% confluency on the day of the experiment.

  • On the day of the experiment, aspirate the culture medium.

  • Wash the cells twice with pre-warmed PBS.

  • Add fresh culture medium containing the desired final concentration of the ¹³C-labeled fatty acid (e.g., 100 µM).[2] Ensure the medium is appropriate for the specific experimental goals (e.g., it may be glucose-free to promote fatty acid oxidation).

  • Incubate the cells for the desired labeling period (e.g., 3, 24, or 48 hours).[7] The incubation time should be sufficient to achieve isotopic steady-state.

  • After incubation, proceed immediately to metabolite extraction.

Protocol 3: Metabolite Extraction

This protocol describes the extraction of polar metabolites from cultured cells for subsequent analysis by mass spectrometry.

Materials:

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching high speeds at 4°C

  • Dry ice or liquid nitrogen

Procedure:

  • Place the culture plate on ice and aspirate the labeling medium.

  • Immediately add ice-cold 80% methanol to each well (e.g., 1 mL for a 6-well plate).

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the tubes at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C.

  • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

Protocol 4: Data Acquisition by GC-MS

This protocol provides a general outline for the analysis of metabolite extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • GC-MS instrument

Procedure:

  • Derivatize the dried metabolite extracts to increase their volatility for GC analysis. This typically involves a two-step process of methoximation followed by silylation.

  • Inject the derivatized sample into the GC-MS.

  • Separate the metabolites on a suitable GC column.

  • Detect the eluting metabolites using the mass spectrometer, operating in either scan or selected ion monitoring (SIM) mode to acquire the mass spectra and determine the mass isotopomer distributions of target metabolites.[4]

Data Presentation

Quantitative data from ¹³C-MFA experiments are typically presented in tables to facilitate comparison between different experimental conditions.

Table 1: ¹³C Enrichment of TCA Cycle Intermediates

This table shows the percentage of ¹³C enrichment in key TCA cycle intermediates after labeling with a ¹³C-fatty acid. The "M+2" isotopologue represents the incorporation of one molecule of ¹³C₂-acetyl-CoA derived from the labeled fatty acid.[2]

MetaboliteM+2 Enrichment (%) - ControlM+2 Enrichment (%) - Treatment
Citrate25.3 ± 2.115.8 ± 1.5
α-Ketoglutarate18.9 ± 1.710.2 ± 1.1
Succinate10.5 ± 0.95.6 ± 0.6
Fumarate12.1 ± 1.16.8 ± 0.7
Malate15.4 ± 1.48.3 ± 0.9

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Table 2: Calculated Metabolic Fluxes

This table presents the calculated fluxes through key reactions of fatty acid oxidation and the TCA cycle, normalized to a specific input flux.

ReactionFlux (Relative to Citrate Synthase) - ControlFlux (Relative to Citrate Synthase) - Treatment
β-Oxidation1.00.6
Pyruvate Dehydrogenase0.50.8
Anaplerotic Carboxylation0.20.3
Cataplerotic Export of Citrate0.10.05

Data are hypothetical for illustrative purposes.

Conclusion

Metabolic flux analysis of fatty acid oxidation using ¹³C-labeled precursors is a robust and informative technique for researchers in both academia and industry. The detailed protocols and conceptual framework provided in these application notes are intended to facilitate the successful implementation of this powerful methodology. By carefully designing experiments, executing precise protocols, and utilizing appropriate data analysis tools, researchers can gain unprecedented insights into the complexities of fatty acid metabolism and its role in health and disease.

References

Application Note: Protocols for the Extraction of Medium-Chain Acyl-CoAs from Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Medium-chain acyl-CoAs (MC-ACoAs), typically with acyl chains of 6 to 12 carbons, are key players in the fatty acid β-oxidation pathway, a major source of ATP, particularly during fasting or prolonged exercise.[2] The accurate quantification of cellular MC-ACoA pools is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases and cancer.[1] However, the inherent instability, low abundance, and transient nature of these molecules present significant analytical challenges.[1][3][4]

This document provides detailed protocols for the extraction of MC-ACoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented methods are a synthesis of established protocols, designed to ensure high recovery and sample stability for researchers, scientists, and drug development professionals.[1]

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. Note that data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), which can affect direct comparability.[1]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~7~2.5
Data sourced from BenchChem Application Notes.[1]

Key Metabolic Pathway Involving Medium-Chain Acyl-CoAs

Medium-chain acyl-CoAs are primarily processed through the mitochondrial fatty acid β-oxidation spiral. This pathway sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[2] The acetyl-CoA then enters the citric acid cycle for further ATP generation.[2]

Fatty_Acid_Oxidation cluster_0 Mitochondrial Matrix MC_Acyl_CoA Medium-Chain Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA MC_Acyl_CoA->Enoyl_CoA  ACADs (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA  Hydratase (H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA  Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA  Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle Citric Acid Cycle (TCA) Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway for medium-chain acyl-CoAs.

Experimental Workflow Overview

The general workflow for the extraction and analysis of MC-ACoAs involves several critical steps, from sample collection to final detection. It is essential to perform all steps quickly and at low temperatures to minimize degradation and maintain the integrity of the acyl-CoA pool.

Extraction_Workflow cluster_workflow MC-ACoA Extraction & Analysis Workflow Start Cell Culture (Adherent or Suspension) Harvest Cell Harvesting & Washing (Ice-cold PBS) Start->Harvest Quench Metabolic Quenching & Cell Lysis (e.g., Cold Methanol) Harvest->Quench Crucial Step: Minimize Time Extract Acyl-CoA Extraction (e.g., SPE or LLE) Quench->Extract Dry Solvent Evaporation (Nitrogen Stream or Vacuum Concentrator) Extract->Dry Reconstitute Sample Reconstitution (LC-MS compatible solvent) Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General experimental workflow for MC-ACoA extraction and analysis.

Experimental Protocols

The choice of extraction method depends on the specific acyl-CoA species of interest, the sample matrix, and the downstream analytical platform. Below are detailed protocols for common extraction techniques.

Protocol 1: Methanol-Based Extraction

This method is widely used for its simplicity and effectiveness in extracting a broad range of acyl-CoAs.[3]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C[3]

  • Internal standard (e.g., C15:0-CoA or other odd-chain acyl-CoA)[3]

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.[1][3]

    • Suspension cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS, resuspending and pelleting for each wash.[1]

  • Metabolic Quenching and Lysis:

    • Immediately after the final wash, add 1-2 mL of -80°C methanol containing the internal standard to the cells.[3]

    • Adherent cells: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[1][3]

    • Suspension cells: Resuspend the cell pellet directly in the cold methanol.[1]

    • Incubate at -80°C for 15 minutes to ensure complete protein precipitation and metabolic quenching.[3]

  • Centrifugation:

    • Centrifuge the cell lysate at 15,000 x g for 5-10 minutes at 4°C to pellet proteins and cell debris.[3]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[1]

  • Drying and Reconstitution:

    • Evaporate the methanol extract to dryness using a vacuum concentrator or a gentle stream of nitrogen.[3][5]

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1][3] Vortex and centrifuge to remove any insoluble material before transferring to an autosampler vial.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

SPE is often used as a cleanup and concentration step following an initial extraction to purify acyl-CoAs from interfering substances.[5][6] This protocol is adapted from methods used for tissue and cell extracts.[5][7]

Materials:

  • Weak anion exchange SPE cartridges (e.g., Strata X-AW)[6]

  • Methanol (LC-MS grade)

  • Deionized water

  • Extraction buffer (e.g., 2% formic acid)[6]

  • Elution buffer (e.g., 2-5% ammonium hydroxide (B78521) in methanol)[6]

  • Initial cell extract (from Protocol 1, before the drying step)

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.[6] Do not let the cartridge dry out.

  • Sample Loading:

    • Load the supernatant from the initial extraction onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 2% formic acid to remove unbound contaminants.[6]

    • Follow with a wash of 3 mL of methanol to remove more hydrophobic impurities.[6]

  • Elution:

    • Elute the acyl-CoAs from the cartridge using 2.4 mL of 2% ammonium hydroxide in methanol, followed by a second elution with 2.4 mL of 5% ammonium hydroxide in methanol.[6]

    • Combine the eluted fractions.[6]

  • Drying and Reconstitution:

    • Dry the combined eluate under a nitrogen stream at room temperature.[6]

    • Reconstitute the sample as described in Protocol 1, Step 5.[6]

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE can be employed to partition acyl-CoAs based on their solubility, separating them from proteins and polar metabolites.

Materials:

  • Methanol-Chloroform mixture (2:1, v/v)[6]

  • Deionized water

  • Homogenizer (optional, for thorough mixing)

  • Centrifuge capable of separating phases

Procedure:

  • Initial Homogenization:

    • Following cell harvesting, resuspend the cell pellet in a small volume of ice-cold PBS.

    • Add 3 mL of a cold methanol-chloroform (2:1) mixture containing internal standards.[6]

    • Homogenize the sample thoroughly while keeping it on ice.[6]

  • Phase Separation:

    • Add 1 mL of chloroform (B151607) and 1 mL of deionized water to the homogenate to induce phase separation.

    • Vortex briefly and centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C.

  • Aqueous Phase Collection:

    • Three layers will form: an upper aqueous/methanol layer, a protein interface, and a lower chloroform (organic) layer.

    • Acyl-CoAs will primarily partition into the upper aqueous/methanol phase. Carefully collect this top layer, avoiding the protein interface.

  • Drying and Reconstitution:

    • Dry the collected aqueous phase under a nitrogen stream or in a vacuum concentrator.

    • Reconstitute the sample as described in Protocol 1, Step 5.

Conclusion

The successful extraction of medium-chain acyl-CoAs from cells is a critical prerequisite for their accurate quantification and for understanding their roles in metabolic health and disease. The protocols outlined in this document provide robust and reproducible methods for isolating these challenging analytes. Careful attention to temperature control, speed, and the use of appropriate internal standards is paramount to achieving high-quality, reliable data. Researchers should optimize these protocols based on their specific cell type and analytical instrumentation.

References

Application Notes and Protocols for the Quantification of Acyl-CoA Esters by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are central metabolites in numerous cellular processes, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1] They act as crucial intermediates and signaling molecules, influencing cellular energy homeostasis and gene expression.[2][3] The accurate quantification of the cellular acyl-CoA pool is therefore essential for understanding metabolic regulation in both normal physiological states and in diseases such as cancer and metabolic disorders.[4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and ability to measure a wide range of these molecules simultaneously.[6][7] This document provides detailed protocols for the extraction, separation, and quantification of acyl-CoA esters from biological samples using LC-MS/MS.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoA Esters from Cultured Cells

This protocol is suitable for both adherent and suspension cell cultures and is designed to ensure high recovery and stability of acyl-CoA esters.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a mixture of stable isotope-labeled acyl-CoAs or an odd-chain acyl-CoA like heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL), pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled 80:20 methanol:water containing the internal standard to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the extraction solvent and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension cells: Resuspend the cell pellet in the extraction solvent.

    • Vortex the samples vigorously for 1 minute.

  • Protein Precipitation:

    • Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube, being cautious not to disturb the pellet.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC-MS system, such as 50% methanol in water or 10 mM ammonium (B1175870) acetate (B1210297).

Protocol 2: Extraction of Acyl-CoA Esters from Tissues

This protocol is optimized for the extraction of acyl-CoAs from tissue samples.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • Organic extraction solvent (e.g., Acetonitrile:Isopropanol:Water, 3:1:1 v/v/v)

  • Internal Standard (IS) solution

  • Homogenizer

  • Microcentrifuge tubes (1.5 mL), pre-chilled

  • Centrifuge capable of 16,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Tissue Pulverization:

    • Flash-freeze the tissue sample in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenization:

    • Weigh approximately 40 mg of the frozen tissue powder into a pre-chilled tube.

    • Add 0.5 mL of ice-cold homogenization buffer and 0.5 mL of the organic extraction solvent containing the internal standard.

    • Homogenize the sample on ice.

  • Extraction and Precipitation:

    • Vortex the homogenate for 2 minutes and sonicate for 3 minutes.

    • Centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Supernatant Collection and Re-extraction:

    • Collect the supernatant.

    • Re-extract the pellet with an additional volume of the organic extraction solvent.

    • Centrifuge again and combine the supernatants.

  • Drying and Reconstitution:

    • Dry the combined supernatants under nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) is commonly used.[4]

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2 mL/min.[4]

  • Column Temperature: 32°C.[4]

  • Injection Volume: 30 µL.[4]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[6][8]

  • Key Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-AMP moiety.[7] The transition from the precursor ion [M+H]+ to the product ion resulting from this neutral loss is typically monitored for quantification. Another common fragment ion at m/z 428 can be used for confirmation.[6]

Data Presentation

The following tables summarize quantitative data for various acyl-CoA species in different biological matrices.

Table 1: Acyl-CoA Concentrations in Prostate and Hepatic Cells (pmol/mg protein) [4]

Acyl-CoANormal Prostate (PNT2)Prostate Cancer (DU145)Normal Hepatic (HepG2)Hepatic Tumorigenic (Hep3B)
C14:0 CoA 0.8 ± 0.11.5 ± 0.21.2 ± 0.22.1 ± 0.3
C16:0 CoA 1.2 ± 0.22.8 ± 0.41.8 ± 0.33.5 ± 0.5
C16:1 CoA 0.5 ± 0.11.1 ± 0.10.9 ± 0.11.7 ± 0.2
C18:0 CoA 0.9 ± 0.11.9 ± 0.21.4 ± 0.22.9 ± 0.4
C18:1 CoA 1.5 ± 0.23.2 ± 0.52.5 ± 0.44.8 ± 0.7
C18:2 CoA 0.7 ± 0.11.4 ± 0.21.1 ± 0.22.2 ± 0.3

* Indicates a significant difference between non-tumorigenic and tumorigenic cells (P < 0.05).

Table 2: Acyl-CoA Concentrations in Rat Tissues (nmol/g tissue) [7]

Acyl-CoAHeartKidneyLiverBrain
Dephospho-CoA 0.01 ± 0.014.3 ± 0.80.5 ± 0.030.1 ± 0.01
Acetyl-CoA 0.05 ± 0.010.04 ± 0.010.12 ± 0.020.03 ± 0.01
Propionyl-CoA 0.02 ± 0.010.03 ± 0.010.05 ± 0.010.01 ± 0.00
Butyryl-CoA 0.01 ± 0.000.01 ± 0.000.02 ± 0.000.01 ± 0.00
Palmitoyl-CoA 0.03 ± 0.010.02 ± 0.000.08 ± 0.010.01 ± 0.00
Oleoyl-CoA 0.04 ± 0.010.03 ± 0.010.10 ± 0.020.02 ± 0.00

Table 3: Short-Chain Acyl-CoA Concentrations in HepG2 Cells (pmol/10^6 cells) [9]

Acyl-CoAConcentrationStandard Deviation
Acetyl-CoA 10.6441.364
Succinyl-CoA 25.4672.818
Propionyl-CoA 3.5320.652
CoASH 1.7340.189
Butyryl-CoA 1.0130.159
HMG-CoA 0.9710.326
Glutaryl-CoA 0.6470.112
Valeryl-CoA 1.1180.143
Crotonoyl-CoA 0.0320.015
Lactoyl-CoA 0.0110.003

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Cells/Tissue) extraction Extraction with Organic Solvent & Internal Standard start->extraction precipitation Protein Precipitation extraction->precipitation centrifugation Centrifugation precipitation->centrifugation collection Supernatant Collection centrifugation->collection drying Drying collection->drying reconstitution Reconstitution drying->reconstitution lc Liquid Chromatography (C18 Reversed-Phase) reconstitution->lc ms Tandem Mass Spectrometry (ESI+, MRM/SRM) lc->ms peak_integration Peak Integration ms->peak_integration quantification Quantification using Internal Standard peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Experimental workflow for acyl-CoA quantification.

fatty_acid_metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion FA Fatty Acid Acyl_CoA_Synthase Acyl-CoA Synthetase FA->Acyl_CoA_Synthase Acyl_CoA_cyto Acyl-CoA Acyl_CoA_Synthase->Acyl_CoA_cyto Acyl_CoA_mito Acyl-CoA Acyl_CoA_cyto->Acyl_CoA_mito CPT1/CPT2 Shuttle Beta_Oxidation Beta-Oxidation Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Fatty acid activation and beta-oxidation pathway.

References

Application Notes and Protocols for Measuring Acyl-CoA Dehydrogenase and Related Enzyme Activities with trans-3-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial step in each cycle of fatty acid β-oxidation.[1] This reaction involves the formation of a trans-double bond between the α (C2) and β (C3) carbons of the fatty acyl-CoA substrate.[1] ACADs are classified based on their substrate specificity for short-, medium-, long-, and very-long-chain fatty acids.[1] The direct product of this dehydrogenation is a trans-2-enoyl-CoA.

It is important to note that trans-3-Hexenoyl-CoA is not a direct substrate for acyl-CoA dehydrogenases. Instead, it is an intermediate in the β-oxidation of certain unsaturated fatty acids. The enzyme that acts upon trans-3-enoyl-CoA is enoyl-CoA isomerase , which converts it to trans-2-enoyl-CoA. This product then serves as a substrate for the next enzyme in the β-oxidation pathway, enoyl-CoA hydratase .

These application notes provide a detailed protocol for a coupled enzyme assay to measure the activity of enoyl-CoA isomerase by utilizing its product, trans-2-hexenoyl-CoA, in the subsequent reaction catalyzed by enoyl-CoA hydratase. This approach allows for the indirect measurement of enoyl-CoA isomerase activity by monitoring the consumption of NADH in a reaction coupled to 3-hydroxyacyl-CoA dehydrogenase.

Signaling and Metabolic Pathway

The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the pre-existing double bonds. For a fatty acid with a double bond at an odd-numbered carbon, such as linoleic acid, the pathway involves the action of enoyl-CoA isomerase. The following diagram illustrates the relevant portion of this pathway.

FattyAcidOxidation cluster_pathway β-Oxidation of Unsaturated Fatty Acids Unsaturated_Acyl_CoA Unsaturated Acyl-CoA (e.g., from Linoleic Acid) Beta_Oxidation_Cycles Several Cycles of β-Oxidation Unsaturated_Acyl_CoA->Beta_Oxidation_Cycles trans_3_Enoyl_CoA trans-3-Enoyl-CoA (e.g., this compound) Beta_Oxidation_Cycles->trans_3_Enoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase trans_3_Enoyl_CoA->Enoyl_CoA_Isomerase trans_2_Enoyl_CoA trans-2-Enoyl-CoA (e.g., trans-2-Hexenoyl-CoA) Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA HAD 3-Hydroxyacyl-CoA Dehydrogenase (HAD) L_3_Hydroxyacyl_CoA->HAD 3_Ketoacyl_CoA 3-Ketoacyl-CoA HAD->3_Ketoacyl_CoA Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Tris-HCl Buffer - NADH Solution - Coupling Enzymes (HAD, Hydratase) - Substrate (this compound) Mix_Components Combine Buffer, NADH, Coupling Enzymes, and Sample in a Cuvette Reagent_Prep->Mix_Components Sample_Prep Prepare Enzyme Sample (e.g., Mitochondrial Lysate) Sample_Prep->Mix_Components Incubate Pre-incubate at 37°C (5 minutes) Mix_Components->Incubate Record_Background Measure Background Absorbance at 340 nm Incubate->Record_Background Add_Substrate Initiate Reaction with This compound Record_Background->Add_Substrate Monitor_Absorbance Record Absorbance Decrease at 340 nm for 5-10 min Add_Substrate->Monitor_Absorbance Calculate_Rate Determine the Linear Rate of Absorbance Change (ΔA/min) Monitor_Absorbance->Calculate_Rate Calculate_Activity Calculate Enoyl-CoA Isomerase Activity (U/mL) Calculate_Rate->Calculate_Activity

References

Application Notes and Protocols for Studying Enoyl-CoA Hydratase Kinetics using trans-3-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enoyl-CoA hydratase (ECH), also known as crotonase, is a crucial enzyme in the mitochondrial β-oxidation pathway of fatty acids.[1][2][3] It catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA, an essential step in the breakdown of fatty acids for energy production.[1][2][4] The study of enoyl-CoA hydratase kinetics is vital for understanding fatty acid metabolism and for the development of drugs targeting metabolic disorders. This document provides detailed application notes and protocols for studying the enzyme kinetics of enoyl-CoA hydratase using trans-3-Hexenoyl-CoA as a substrate. While trans-2-enoyl-CoAs are the physiological substrates, this compound can be used as a substrate analog to investigate specific aspects of the enzyme's active site and mechanism.

Principle of the Assay

The kinetic analysis of enoyl-CoA hydratase activity can be performed by monitoring the change in absorbance resulting from the hydration of the α,β-unsaturated thioester bond of the enoyl-CoA substrate. The disappearance of the conjugated double bond leads to a decrease in absorbance at a specific wavelength (typically around 263 nm for crotonyl-CoA, and a similar wavelength is expected for hexenoyl-CoA). The initial rate of this absorbance decrease is directly proportional to the enzyme activity under saturating substrate conditions. By varying the concentration of this compound and measuring the corresponding initial reaction velocities, the key kinetic parameters—Michaelis constant (K_m) and maximum velocity (V_max)—can be determined using Michaelis-Menten kinetics.

Data Presentation

The following table summarizes representative kinetic parameters for enoyl-CoA hydratase with a short-chain substrate, crotonyl-CoA. The kinetic values for this compound would be determined experimentally using the protocols outlined below and can be tabulated in a similar manner for comparison.

SubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)Source Organism
Crotonyl-CoA863Not ReportedNot ReportedHomo sapiens (ECHS1)
This compoundTo be determinedTo be determinedTo be determinedUser's choice

Note: The provided K_m for crotonyl-CoA with human ECHS1 is an equilibrium dissociation constant (K_D) determined by surface plasmon resonance.[5] Kinetic parameters can vary depending on the specific enzyme source and assay conditions.

Mandatory Visualizations

Enzymatic Reaction of Enoyl-CoA Hydratase

Enoyl-CoA Hydratase Reaction This compound This compound Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase This compound->Enoyl-CoA_Hydratase Substrate Binding H2O H2O H2O->Enoyl-CoA_Hydratase Water Binding 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA Enoyl-CoA_Hydratase->3-Hydroxyhexanoyl-CoA Product Release

Caption: Enzymatic hydration of this compound by Enoyl-CoA Hydratase.

Experimental Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Prepare_Reagents Prepare_Reagents Prepare_Enzyme Prepare_Enzyme Prepare_Reagents->Prepare_Enzyme Prepare_Substrate Prepare_Substrate Prepare_Enzyme->Prepare_Substrate Mix_Components Mix_Components Prepare_Substrate->Mix_Components Monitor_Absorbance Monitor_Absorbance Mix_Components->Monitor_Absorbance Calculate_Initial_Velocity Calculate_Initial_Velocity Monitor_Absorbance->Calculate_Initial_Velocity Plot_Data Plot_Data Calculate_Initial_Velocity->Plot_Data Determine_Kinetic_Parameters Determine_Kinetic_Parameters Plot_Data->Determine_Kinetic_Parameters

Caption: Workflow for determining the kinetic parameters of enoyl-CoA hydratase.

Experimental Protocols

Protocol 1: Synthesis of this compound

Since this compound is not as commonly available as other enoyl-CoA substrates, a chemo-enzymatic synthesis may be required.

Materials:

  • trans-3-Hexenoic acid

  • Coenzyme A (CoA)

  • An appropriate acyl-CoA synthetase or a chemical coupling method

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • ATP and MgCl₂ (for enzymatic synthesis)

  • Organic solvents (for chemical synthesis and purification)

  • HPLC system for purification and analysis

Procedure (Enzymatic Method):

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and Coenzyme A.

  • Add trans-3-Hexenoic acid to the mixture.

  • Initiate the reaction by adding a suitable acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the synthetase (e.g., 37°C).

  • Monitor the reaction progress by HPLC.

  • Purify the synthesized this compound using reversed-phase HPLC.

  • Determine the concentration of the purified product spectrophotometrically.

Protocol 2: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol describes a continuous spectrophotometric assay to determine the initial velocity of the enoyl-CoA hydratase reaction.

Materials:

  • Purified enoyl-CoA hydratase

  • This compound stock solution of known concentration

  • Assay buffer: 50 mM Tris-HCl, pH 7.8, containing 50 mM KCl and 20 mM MgCl₂

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading in the UV range (e.g., 263 nm)

Procedure:

  • Set the spectrophotometer to the predetermined wavelength of maximum absorbance for this compound (to be determined empirically, likely near 263 nm) and maintain the temperature at 25°C.

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 5 µM to 200 µM).

  • In a 1 mL cuvette, add the assay buffer and the desired volume of the this compound dilution.

  • Equilibrate the cuvette in the spectrophotometer for 5 minutes.

  • Initiate the reaction by adding a small, fixed amount of purified enoyl-CoA hydratase to the cuvette and mix quickly by gentle inversion.

  • Immediately start monitoring the decrease in absorbance over time for 1-3 minutes. Ensure the initial phase of the reaction is linear.

  • Record the rate of change in absorbance (ΔA/min).

  • Repeat the assay for each substrate concentration, including a blank without the enzyme to account for any non-enzymatic substrate degradation.

Protocol 3: Determination of Kinetic Parameters

Procedure:

  • Calculate Initial Velocity (v₀): Convert the rate of absorbance change (ΔA/min) to the rate of substrate conversion (µmol/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of this compound at the monitored wavelength. The initial velocity (v₀) is then normalized to the enzyme concentration to get the specific activity (µmol/min/mg).

  • Data Plotting: Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Kinetic Parameter Calculation: Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot): v₀ = (V_max * [S]) / (K_m + [S]) This will provide the values for V_max and K_m.

  • Lineweaver-Burk Plot (Optional): For a visual representation, a double reciprocal plot (Lineweaver-Burk plot) can be generated by plotting 1/v₀ versus 1/[S]. The x-intercept represents -1/K_m, and the y-intercept represents 1/V_max.

  • Turnover Number (k_cat): The turnover number (k_cat) can be calculated if the molar concentration of the enzyme is known: k_cat = V_max / [E]t where [E]t is the total enzyme concentration.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to study the enzyme kinetics of enoyl-CoA hydratase using this compound. By following these detailed procedures, scientists can obtain reliable kinetic data to further elucidate the mechanism of this important enzyme and to screen for potential inhibitors or activators relevant to drug development. The use of a non-canonical substrate like this compound may also provide novel insights into the substrate specificity and catalytic mechanism of enoyl-CoA hydratase.

References

Application Notes and Protocols for Imaging trans-3-Hexenoyl-CoA in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Hexenoyl-CoA is a key intermediate in the β-oxidation of unsaturated fatty acids.[][2] Its cellular concentration and spatiotemporal dynamics are reflective of the metabolic state, particularly lipid metabolism. Dysregulation of fatty acid oxidation pathways is implicated in numerous metabolic diseases, including diabetes and obesity, making the direct observation of intermediates like this compound in living cells a critical objective for understanding disease pathology and for the development of novel therapeutics.[]

Currently, the direct visualization of this compound in live cells is hampered by the lack of specific fluorescent probes. Existing methods for metabolite detection, such as mass spectrometry, require cell lysis and do not preserve spatial or temporal information.[3] This document outlines a conceptual framework for the development and application of a novel fluorescent probe for this compound, providing hypothetical data and generalized protocols to guide researchers in this emergent area.

Proposed Probe Design and Mechanism

Given the absence of a dedicated probe, we propose a novel design strategy based on the enzymatic activity of the crotonase superfamily, which specifically recognizes enoyl-CoA substrates.[4][5][6] Enoyl-CoA hydratase (crotonase), for instance, catalyzes the hydration of the double bond in enoyl-CoA molecules.[7] A probe could be designed as a fluorogenic substrate analog of this compound that undergoes a significant change in its fluorescent properties upon enzymatic conversion by a specific crotonase.

Conceptual Probe: CrotoFluor-1

We hypothesize a probe, "CrotoFluor-1," which consists of a this compound analog linked to a quenched fluorophore. The enzymatic hydration of the double bond by cellular crotonases would induce a conformational change or cleavage event that unquenches the fluorophore, leading to a detectable fluorescent signal.

Data Presentation: Hypothetical Properties of CrotoFluor-1

The following table summarizes the projected quantitative data for the proposed CrotoFluor-1 probe, with values based on typical characteristics of metabolic fluorescent probes.[8][9]

PropertyHypothetical ValueNotes
Excitation Wavelength (λex) 488 nmCompatible with standard argon laser lines on confocal microscopes.
Emission Wavelength (λem) 515 nmGreen emission, easily detectable with standard filter sets.
Quantum Yield (Φ) < 0.01 (quenched)Ensures low background fluorescence before enzymatic activation.
Quantum Yield (Φ) > 0.5 (unquenched)A significant increase in fluorescence intensity upon reaction provides a high signal-to-noise ratio.
Molar Extinction Coefficient (ε) 50,000 cm⁻¹M⁻¹High absorptivity for efficient excitation.
Specificity High for Enoyl-CoA HydrataseDesigned to be a selective substrate for crotonase to minimize off-target reactions.
Cell Permeability Yes (e.g., via esterification)The CoA moiety is large and charged; the probe would likely require modification (e.g., as an acetoxymethyl ester) to facilitate passive diffusion across the cell membrane.
Cytotoxicity Low at working concentrationsEssential for long-term live-cell imaging experiments.[10]
Working Concentration 1-10 µMA typical concentration range for small molecule fluorescent probes in cell culture.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis, characterization, and application of a novel fluorescent probe like the proposed CrotoFluor-1.

Protocol 1: Synthesis of a Fluorogenic Crotonase Substrate

This protocol is a generalized guideline for the chemical synthesis of a quenched fluorogenic probe targeting crotonase activity. The specific chemical steps would need to be optimized based on the chosen fluorophore and quencher.

Materials:

  • trans-3-Hexenoic acid

  • Coenzyme A trilithium salt

  • A suitable fluorophore-quencher pair with appropriate linking chemistry (e.g., a FRET pair or a self-quenched dye)

  • Coupling reagents (e.g., TBTU, DIPEA)[11]

  • Anhydrous solvents (DCM, DMF)

  • Silica (B1680970) gel for column chromatography

  • Analytical instruments: NMR, Mass Spectrometry, HPLC

Procedure:

  • Activation of trans-3-Hexenoic Acid: Dissolve trans-3-Hexenoic acid in anhydrous DCM. Add a coupling agent like TBTU and a base such as DIPEA to activate the carboxylic acid.

  • Fluorophore Conjugation: React the activated hexenoic acid with the amine-functionalized fluorophore.

  • Purification: Purify the resulting fluorophore-conjugated fatty acid by silica gel column chromatography.

  • Activation for CoA Coupling: Activate the carboxyl group of the purified product again using a similar method as in step 1.

  • Coenzyme A Ligation: In a separate reaction vessel, dissolve Coenzyme A trilithium salt in an appropriate buffer. Add the activated fluorogenic fatty acid to the CoA solution to form the thioester bond.

  • Final Purification: Purify the final probe conjugate using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final product using high-resolution mass spectrometry and NMR spectroscopy.

Protocol 2: In Vitro Characterization of the Probe

This protocol describes the steps to validate the probe's response to the target enzyme in a controlled environment.

Materials:

  • Purified enoyl-CoA hydratase (crotonase) enzyme

  • The synthesized fluorescent probe (e.g., CrotoFluor-1)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorometer or plate reader

Procedure:

  • Prepare Probe Stock Solution: Dissolve the purified probe in DMSO to make a concentrated stock solution (e.g., 10 mM).

  • Determine Optimal Concentration: Perform a concentration titration of the probe to find the optimal working concentration that gives a low background but a strong potential signal.

  • Enzymatic Assay:

    • In a 96-well plate or cuvette, add the reaction buffer.

    • Add the fluorescent probe to the desired final concentration (e.g., 5 µM).

    • Measure the baseline fluorescence (λex = 488 nm, λem = 515 nm).

    • Initiate the reaction by adding a known amount of purified crotonase enzyme.

    • Monitor the increase in fluorescence intensity over time.

  • Kinetic Analysis: Determine the initial reaction rates at various substrate (probe) concentrations to calculate kinetic parameters like Kₘ and Vₘₐₓ.

  • Specificity Test: Repeat the assay using other related enzymes (e.g., dehydrogenases, other hydratases) to ensure the probe's specificity for crotonase.

Protocol 3: Live-Cell Imaging of this compound Dynamics

This protocol provides a general workflow for loading the probe into live cells and performing fluorescence microscopy.[10]

Materials:

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • The synthesized fluorescent probe

  • Fluorescence microscope (confocal recommended for spatial resolution)

  • Live-cell imaging chamber to maintain temperature (37°C) and CO₂ (5%)

Procedure:

  • Cell Culture: Plate cells at an appropriate density on glass-bottom dishes 24-48 hours before the experiment to achieve 60-80% confluency.

  • Probe Loading:

    • Prepare a loading solution by diluting the probe stock solution in serum-free medium to the final working concentration (e.g., 5 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe loading solution to the cells and incubate for 30-60 minutes at 37°C.

  • Wash: Remove the loading solution and wash the cells two to three times with warm PBS or imaging medium to remove any extracellular probe.

  • Imaging:

    • Place the dish on the microscope stage within the live-cell imaging chamber.

    • Acquire images using the appropriate filter set (e.g., excitation at 488 nm, emission at 500-550 nm).

    • Use the lowest possible laser power and exposure time to minimize phototoxicity.[10]

  • Data Acquisition and Analysis:

    • Acquire a baseline image.

    • To study metabolic dynamics, treat the cells with relevant stimuli (e.g., fatty acids to increase flux through β-oxidation, or an inhibitor of crotonase) and acquire a time-lapse series of images.

    • Quantify the changes in fluorescence intensity within defined regions of interest (ROIs) over time using image analysis software.

Visualizations

Signaling Pathway

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid Unsaturated Fatty Acid Acyl_CoA Unsaturated Acyl-CoA trans_3_Hexenoyl_CoA This compound Acyl_CoA->trans_3_Hexenoyl_CoA Transport & Initial Oxidation Steps Enoyl_CoA_Isomerase Enoyl-CoA Isomerase trans_2_Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->Hydroxyacyl_CoA Hydration Crotonase Enoyl-CoA Hydratase (Crotonase) Crotonase->trans_2_Enoyl_CoA Beta_Oxidation β-Oxidation Cycle Hydroxyacyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle trans_3_Hexenoyl_CoA->trans_2_Enoyl_CoA Isomerization

Caption: Metabolic pathway showing the role of this compound in fatty acid β-oxidation.

Experimental Workflow

imaging_workflow start Start: Culture Cells on Glass-Bottom Dish loading Probe Loading: Incubate cells with CrotoFluor-1 (1-10 µM) start->loading wash Wash 3x with Warm Imaging Medium loading->wash imaging Live-Cell Imaging: Confocal Microscopy (37°C, 5% CO₂) wash->imaging stimulate Add Metabolic Stimulus (e.g., Fatty Acids, Inhibitor) imaging->stimulate acquire Acquire Time-Lapse Images stimulate->acquire analysis Image Analysis: Quantify Fluorescence Intensity in ROIs acquire->analysis end End: Correlate Signal with Metabolic Activity analysis->end

Caption: Experimental workflow for live-cell imaging using a fluorescent probe.

Probe Activation Mechanism

probe_mechanism Enzyme Enoyl-CoA Hydratase (Crotonase) Probe_Active Hydrated CrotoFluor-1 (Unquenched) High Fluorescence Enzyme->Probe_Active Catalyzes Hydration Substrate This compound Probe_Inactive Probe_Inactive Probe_Inactive->Enzyme Binds to Active Site

Caption: Proposed mechanism of action for the CrotoFluor-1 fluorescent probe.

References

Application Notes & Protocols: Generation of trans-3-Hexenoyl-CoA for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-3-Hexenoyl-CoA is an intermediate in the β-oxidation of certain unsaturated fatty acids. Its availability as a high-purity analytical standard is crucial for a variety of research applications, including enzyme kinetics, metabolic flux analysis, and as an internal standard in mass spectrometry-based quantitative metabolomics. These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound, as well as methods for its purification and characterization.

Protocols for the Synthesis of this compound

Two primary methods for the synthesis of this compound are presented: a chemical synthesis approach using carbonyldiimidazole (CDI) activation of trans-3-hexenoic acid, and an enzymatic approach utilizing an acyl-CoA synthetase.

Protocol 1: Chemical Synthesis via Carbonyldiimidazole (CDI) Activation

This method involves the activation of the carboxylic acid group of trans-3-hexenoic acid with CDI, followed by reaction with Coenzyme A (CoA).

Materials:

  • trans-3-Hexenoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A, trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine (B128534) (TEA)

  • Sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • High-purity water (Milli-Q or equivalent)

  • Solid-phase extraction (SPE) cartridges (C18)

  • HPLC system with a C18 column

Experimental Protocol:

  • Activation of trans-3-Hexenoic Acid:

    • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 10 mg of trans-3-hexenoic acid in 2 mL of anhydrous THF.

    • Add 1.2 equivalents of CDI (e.g., 17 mg) to the solution and stir at room temperature for 1 hour. The reaction progress can be monitored by the evolution of CO2 gas.

  • Synthesis of this compound:

    • In a separate flask, dissolve 25 mg of Coenzyme A, trilithium salt, in 2 mL of 5% sodium bicarbonate solution.

    • Slowly add the activated trans-3-hexenoic acid solution (from step 1) to the CoA solution with vigorous stirring.

    • Maintain the pH of the reaction mixture at 7.5-8.0 by adding small aliquots of triethylamine as needed.

    • Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by HPLC.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous phase three times with an equal volume of ethyl acetate to remove unreacted fatty acid and other organic impurities.

    • The aqueous phase containing the this compound is then subjected to solid-phase extraction.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by high-purity water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the this compound with a step gradient of methanol in water (e.g., 25%, 50%, 75%, 100% methanol).

    • Collect fractions and analyze by HPLC to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 2: Enzymatic Synthesis using Acyl-CoA Synthetase

This method utilizes an acyl-CoA synthetase to catalyze the formation of this compound from trans-3-hexenoic acid, ATP, and CoA.[1]

Materials:

  • trans-3-Hexenoic acid

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a recombinant source)

  • Coenzyme A, trilithium salt

  • Adenosine (B11128) triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • High-purity water

Experimental Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM Coenzyme A

      • 0.5 mM trans-3-hexenoic acid

      • 1 mM DTT

      • 5-10 units of Acyl-CoA Synthetase

    • Ensure all components are thoroughly mixed.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Monitor the reaction progress by HPLC, observing the formation of the this compound peak and the consumption of CoA.

  • Reaction Quenching and Purification:

    • Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation of the enzyme (e.g., 95°C for 5 minutes).

    • Centrifuge the mixture to pellet the denatured protein.

    • The supernatant can be directly used for analytical purposes or further purified by HPLC.

    • For purification, inject the supernatant onto a semi-preparative C18 HPLC column and collect the fraction corresponding to the this compound peak.

    • Lyophilize the collected fraction to obtain the purified product.

Data Presentation

ParameterChemical Synthesis (CDI Method)Enzymatic SynthesisReference
Starting Material trans-3-Hexenoic acidtrans-3-Hexenoic acidN/A
Typical Yield 60-80%>90% (based on limiting substrate)[2][3]
Purity (Post-HPLC) >98%>99%[4]
Reaction Time 4-6 hours1-2 hoursN/A
Key Reagents CDI, CoASH, Organic SolventsAcyl-CoA Synthetase, ATP, CoASH[1]
Scalability Easily scalableScalable, enzyme cost is a factorN/A
Byproducts Imidazole, unreacted starting materialsAMP, Pyrophosphate, denatured enzymeN/A

Characterization of this compound

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity as an analytical standard.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM Potassium phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Expected Retention Time: The retention time will be specific to the HPLC system and exact conditions but will be shorter than that of longer-chain acyl-CoAs.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected [M+H]⁺: m/z 850.2.

  • Key Fragmentation Ions: The MS/MS spectrum will show characteristic fragments of the CoA moiety, such as the phosphopantetheine fragment and the adenosine diphosphate (B83284) fragment. The acyl chain may also produce specific fragments.

Visualizations

Experimental Workflow: Chemical Synthesis of this compound

Workflow for Chemical Synthesis of this compound cluster_activation Activation Step cluster_synthesis Synthesis Step cluster_purification Purification start Dissolve trans-3-Hexenoic Acid in Anhydrous THF add_cdi Add Carbonyldiimidazole (CDI) start->add_cdi stir Stir at Room Temperature (1 hr) add_cdi->stir mix Mix Activated Acid and CoA Solution stir->mix Activated Intermediate prep_coa Prepare Coenzyme A Solution prep_coa->mix react React at Room Temperature (4-6 hrs) mix->react acidify Acidify Reaction Mixture react->acidify Crude Product extract Extract with Ethyl Acetate acidify->extract spe Solid-Phase Extraction (C18) extract->spe hplc HPLC Purification spe->hplc lyophilize Lyophilize to Powder hplc->lyophilize

Caption: Chemical synthesis workflow for this compound.

Metabolic Pathway: β-Oxidation of an Unsaturated Fatty Acid

β-Oxidation of an Unsaturated Fatty Acid with a Δ³ Double Bond cluster_pathway Mitochondrial β-Oxidation C12_cis3 cis-Δ³-Dodecenoyl-CoA Isomerase Enoyl-CoA Isomerase C12_cis3->Isomerase Isomerization C12_trans2 trans-Δ²-Dodecenoyl-CoA Hydratase Enoyl-CoA Hydratase C12_trans2->Hydratase Hydration Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Oxidation Ketoacyl_CoA β-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis C10_Acyl_CoA Decanoyl-CoA Acetyl_CoA Acetyl-CoA Isomerase->C12_trans2 Hydratase->Hydroxyacyl_CoA Dehydrogenase->Ketoacyl_CoA Thiolase->C10_Acyl_CoA Thiolase->Acetyl_CoA

References

Application Notes and Protocols for Studying Protein-Ligand Interactions with trans-3-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-3-Hexenoyl-CoA is a key intermediate in the β-oxidation of unsaturated fatty acids. Understanding its interactions with various enzymes is crucial for elucidating metabolic pathways and for the development of therapeutics targeting fatty acid metabolism. These application notes provide a comprehensive guide to studying the interactions between proteins and this compound, incorporating detailed experimental protocols and data presentation formats.

Data Presentation: Quantitative Analysis of Protein-Ligand Interactions

A systematic presentation of quantitative data is essential for comparing the binding affinities and kinetics of this compound with its interacting proteins. Below is a table summarizing the types of data that should be collected and a hypothetical example based on available literature for related molecules.

Table 1: Quantitative Data for Protein Interactions with Acyl-CoA Molecules

ProteinLigandTechniqueBinding Affinity (Kd)Kinetic Parameters (Km)Catalytic Rate (kcat)Thermodynamic Parameters (ΔH, ΔS)Reference
Yeast Enoyl-CoA IsomeraseThis compoundSpectrophotometric AssayNot ReportedNot Reported11 units/mgNot Reported[1]
Human Mitochondrial Enoyl-CoA IsomeraseOctanoyl-CoA (analog)X-ray Crystallography----[2]
Acyl-CoA-Binding Protein (ACBP)Long-chain acyl-CoA estersIsothermal Titration CalorimetryHigh Affinity (nM range)--Reported[3][4][5]
Medium Chain Acyl-CoA Dehydrogenase (MCAD)Octenoyl-CoAIsothermal Titration Calorimetry-8.75 kcal/mol (ΔG)--ΔH = -10.3 kcal/mol, ΔS = -5.3 cal mol-1 K-1[6]

Note: Specific quantitative binding data for this compound is limited in the current literature. The data for related molecules are provided for comparative purposes.

Signaling and Metabolic Pathways

This compound is an intermediate in the β-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions. The pathway involves the enzyme enoyl-CoA isomerase, which converts the trans-3 double bond to a trans-2 double bond, allowing the molecule to re-enter the conventional β-oxidation spiral.

fatty_acid_beta_oxidation Unsaturated Fatty Acid Unsaturated Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Unsaturated Fatty Acid->Acyl-CoA Synthetase ATP, CoA Unsaturated Acyl-CoA Unsaturated Acyl-CoA Acyl-CoA Synthetase->Unsaturated Acyl-CoA This compound This compound Unsaturated Acyl-CoA->this compound β-Oxidation Steps Enoyl-CoA Isomerase Enoyl-CoA Isomerase trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA Enoyl-CoA Isomerase->trans-2-Hexenoyl-CoA This compound->Enoyl-CoA Isomerase Enoyl-CoA Hydratase Enoyl-CoA Hydratase trans-2-Hexenoyl-CoA->Enoyl-CoA Hydratase H2O 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Acyl-CoA (n-2) Acyl-CoA (n-2) Thiolase->Acyl-CoA (n-2) TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Fatty Acid β-Oxidation Pathway for Unsaturated Fatty Acids.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[3][6][7][8]

Workflow:

itc_workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Purification Protein Purification Buffer Matching Buffer Matching Protein Purification->Buffer Matching Ligand Preparation Ligand Preparation Ligand Preparation->Buffer Matching Concentration Determination Concentration Determination Buffer Matching->Concentration Determination Instrument Setup Instrument Setup Concentration Determination->Instrument Setup Titration Titration Instrument Setup->Titration Data Integration Data Integration Titration->Data Integration Control Titration Control Titration Control Titration->Data Integration Binding Model Fitting Binding Model Fitting Data Integration->Binding Model Fitting Thermodynamic Parameters Thermodynamic Parameters Binding Model Fitting->Thermodynamic Parameters

Workflow for Isothermal Titration Calorimetry.

Protocol:

  • Protein Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Dialyze the protein extensively against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).

  • Ligand Preparation:

    • Dissolve this compound in the final dialysis buffer to the desired stock concentration.

    • Ensure the pH of the ligand solution matches the protein solution.

  • ITC Experiment:

    • Degas both protein and ligand solutions immediately before the experiment.

    • Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Subtract the heat of dilution from the experimental data.

    • Fit the corrected data to an appropriate binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:

      • ΔG = -RT * ln(Ka), where Ka = 1/Kd

      • ΔG = ΔH - TΔS

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for monitoring biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as a ligand in solution flows over an immobilized protein.

Protocol:

  • Protein Immobilization:

    • Choose a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • SPR Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP buffer).

    • Inject the different concentrations of the ligand over the immobilized protein surface and a reference flow cell (without immobilized protein).

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the experimental data to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) as koff/kon.

X-ray Crystallography

X-ray crystallography can provide a high-resolution three-dimensional structure of a protein in complex with its ligand, offering detailed insights into the binding mode and specific molecular interactions.

Workflow:

xray_crystallography_workflow Protein Purification & Crystallization Protein Purification & Crystallization Crystal Soaking or Co-crystallization Crystal Soaking or Co-crystallization Protein Purification & Crystallization->Crystal Soaking or Co-crystallization X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Soaking or Co-crystallization->X-ray Diffraction Data Collection Data Processing Data Processing X-ray Diffraction Data Collection->Data Processing Structure Solution & Refinement Structure Solution & Refinement Data Processing->Structure Solution & Refinement Structure Validation & Analysis Structure Validation & Analysis Structure Solution & Refinement->Structure Validation & Analysis

Workflow for X-ray Crystallography.

Protocol:

  • Protein Crystallization:

    • Screen for crystallization conditions for the purified protein using techniques such as hanging-drop or sitting-drop vapor diffusion.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Ligand Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound and incubate for a defined period.

    • Co-crystallization: Add this compound to the protein solution before setting up the crystallization trials.

  • Data Collection and Processing:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

    • Process the diffraction data to obtain a set of structure factor amplitudes.

  • Structure Determination and Refinement:

    • Solve the crystal structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.

    • Build the atomic model of the protein-ligand complex into the electron density map.

    • Refine the model to improve its agreement with the experimental data.

Enzyme Assays

Enzyme assays are essential for determining the kinetic parameters of enzymes that utilize this compound as a substrate.

Protocol for Enoyl-CoA Isomerase Activity:

This protocol is based on the spectrophotometric assay for enoyl-CoA isomerase.[1]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • The reaction mixture should contain the purified enoyl-CoA isomerase, and the substrate, this compound.

  • Assay Procedure:

    • The conversion of trans-3-enoyl-CoA to trans-2-enoyl-CoA can be coupled to the subsequent reaction catalyzed by enoyl-CoA hydratase, which hydrates the trans-2 double bond.

    • The activity of enoyl-CoA hydratase can be monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA chromophore.

    • Alternatively, the formation of the product can be monitored by HPLC or mass spectrometry.

  • Data Analysis:

    • Determine the initial reaction velocities at various substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate the kcat from the Vmax and the enzyme concentration.

Conclusion

The study of protein interactions with this compound is fundamental to understanding fatty acid metabolism. The protocols and guidelines presented here provide a framework for researchers to quantitatively and structurally characterize these interactions, paving the way for new discoveries in metabolic research and drug development. While specific quantitative data for this compound is still emerging, the application of these well-established techniques will undoubtedly contribute to a more complete understanding of its biological roles.

References

Application Note: Metabolomic Profiling of Acyl-CoAs Including trans-3-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and amino acid catabolism.[1][2][3] Their role as acyl group carriers makes them critical for energy production, lipid synthesis, and post-translational modifications.[4] The ability to accurately profile a wide range of acyl-CoAs provides valuable insights into cellular metabolism and can aid in the discovery of biomarkers for various diseases. This application note provides a detailed protocol for the metabolomic profiling of acyl-CoAs, with special consideration for the analysis of trans-3-Hexenoyl-CoA, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Overview

The accurate quantification of acyl-CoAs is most effectively achieved using LC-MS/MS due to its high sensitivity and specificity.[5][6][7] The overall workflow for acyl-CoA profiling involves sample homogenization, protein precipitation and extraction of acyl-CoAs, followed by chromatographic separation and detection by mass spectrometry.

A generalized workflow for the analysis of acyl-CoA extracts is presented below:

Acyl-CoA Profiling Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Tissue or Cell Pellet homogenization Homogenization in Cold Solvent sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_acquisition Data Acquisition lcms->data_acquisition quantification Quantification data_acquisition->quantification

Caption: A general workflow for the extraction and analysis of acyl-CoAs.

Detailed Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues or Cells

This protocol is a rapid and effective method for a broad range of acyl-CoAs.

Materials:

  • Ice-cold 80% methanol (B129727) in water

  • Homogenizer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).[6]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[6]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[6]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[6]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[6]

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

This protocol is beneficial for reducing matrix effects in the LC-MS/MS analysis.[6]

Materials:

  • C18 SPE cartridges

  • Methanol

  • Sample homogenization buffer

  • Aqueous buffer and organic solvents for washing and elution

Procedure:

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.[6]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[6]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[6]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[6]

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.

Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[6]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[6]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[6]

Mass Spectrometry Detection:

  • Ionization Mode: Positive ion mode is generally preferred for efficient ionization of acyl-CoAs.[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[8]

  • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da.[7] The precursor ion (Q1) is the m/z of the specific acyl-CoA, and the product ion (Q3) is a common fragment.

The logical relationship for setting up MRM transitions is depicted below:

MRM Logic cluster_ms Mass Spectrometry cluster_detection Detection precursor Precursor Ion (Q1) [M+H]+ of Acyl-CoA fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation product Product Ion (Q3) Common Fragment fragmentation->product detector Detector product->detector quantification Quantification detector->quantification

Caption: Logic for MRM-based quantification of acyl-CoAs.

Analysis of this compound

While the above protocols are suitable for a general acyl-CoA profile, specific considerations are needed for this compound.

  • Chemical Properties: this compound is a medium-chain fatty acyl-CoA.[9] Its structure contains a trans double bond between the third and fourth carbons of the hexenoyl chain.

  • Chromatographic Behavior: As a medium-chain acyl-CoA, it is expected to elute from a C18 column at a moderate retention time, between short-chain and long-chain acyl-CoAs. The exact retention time will need to be determined empirically using a standard.

  • MS/MS Parameters:

    • Precursor Ion (Q1): The molecular weight of this compound is 863.7 g/mol .[9] The [M+H]+ ion would be at m/z 864.7.

    • Product Ion (Q3): Based on the characteristic fragmentation of acyl-CoAs, a neutral loss of 507 Da is expected.[7] Therefore, a prominent product ion would be anticipated at m/z 357.7. Additional product ions may be identified through infusion of a pure standard.

Quantitative Data

The following table summarizes typical limits of detection (LOD) for various acyl-CoAs using LC-MS/MS, providing a benchmark for expected sensitivity.

Acyl-CoA SpeciesTypical Limit of Detection (LOD)
Acetyl-CoAnM to sub-nM range
Propionyl-CoAnM to sub-nM range
Butyryl-CoAnM to sub-nM range
Palmitoyl-CoAnM to sub-nM range
(Data synthesized from multiple sources indicating high sensitivity of LC-MS/MS methods)[5][7]

Summary

This application note provides a comprehensive guide for the metabolomic profiling of acyl-CoAs, including the less commonly studied this compound. By following the detailed extraction and LC-MS/MS protocols, researchers can achieve sensitive and specific quantification of a wide range of acyl-CoA species, enabling a deeper understanding of cellular metabolism in health and disease. The provided workflows and theoretical considerations for this compound offer a solid foundation for its inclusion in targeted metabolomic studies.

References

Troubleshooting & Optimization

"troubleshooting low yield in trans-3-Hexenoyl-CoA synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-3-Hexenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The primary starting materials are trans-3-hexenoic acid and Coenzyme A (CoA). The quality and purity of these reagents are critical for achieving a high yield of the final product.

Q2: What are the main challenges in synthesizing this compound?

The primary challenges include:

  • Low Yield: This can be caused by incomplete reactions, side reactions, or degradation of the product.

  • Isomerization: The trans-3 double bond can migrate to the trans-2 position, which is the thermodynamically more stable isomer. This isomerization is a significant cause of reduced yield of the desired product.

  • Hydrolysis: The thioester bond in this compound is susceptible to hydrolysis, especially under non-optimal pH conditions or in the presence of nucleophiles.

Q3: How can I purify the final this compound product?

High-Performance Liquid Chromatography (HPLC) is the most common method for purifying acyl-CoA compounds. A C18 reverse-phase column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium phosphate) and an organic solvent like acetonitrile (B52724) or methanol.[1][2][3]

Q4: How should I store this compound to ensure its stability?

This compound sodium salt should be stored as a solid at -20°C or below, under desiccated conditions.[] Solutions should be freshly prepared and used immediately if possible. If storage of solutions is necessary, they should be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides for Low Yield

Low yield is a frequent issue in the synthesis of this compound. The following guide provides a structured approach to identifying and resolving the root cause.

Issue 1: Low Product Yield with Significant Unreacted Starting Material

This issue suggests that the reaction has not gone to completion.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Activation of Carboxylic Acid Ensure the activating agent (e.g., ethyl chloroformate for the mixed anhydride (B1165640) method, or carbonyldiimidazole (CDI) for the CDI method) is fresh and used in the correct stoichiometric ratio. Perform the activation step under anhydrous conditions to prevent hydrolysis of the activating agent.Increased formation of the activated intermediate, leading to higher conversion to the final product.
Poor Quality of Coenzyme A Use high-purity Coenzyme A from a reputable supplier. Ensure it has been stored correctly to prevent degradation.Improved reaction efficiency and higher yield of the desired product.
Suboptimal Reaction Temperature Optimize the reaction temperature. The activation step is often performed at a low temperature (e.g., -15°C to 0°C) to minimize side reactions, while the coupling with CoA may proceed at room temperature.Reduced side reactions and increased formation of the target molecule.
Incorrect pH of the Reaction Mixture The coupling reaction with CoA is typically performed in a buffered solution (e.g., sodium bicarbonate) to maintain a slightly alkaline pH (around 8.0-8.5). This ensures the thiol group of CoA is sufficiently nucleophilic.Enhanced nucleophilicity of the CoA thiol group, promoting a more efficient reaction.
Issue 2: Low Yield of this compound with Presence of Isomeric Impurities

The presence of other isomers, primarily trans-2-Hexenoyl-CoA, indicates that isomerization is occurring during the reaction or workup.

Possible Cause Troubleshooting Step Expected Outcome
Prolonged Reaction Times or High Temperatures Minimize reaction times and maintain the recommended temperature profile. Isomerization can be catalyzed by heat.Reduced opportunity for the double bond to migrate, preserving the trans-3 isomer.
Presence of Acidic or Basic Impurities Ensure all reagents and solvents are free from acidic or basic contaminants that can catalyze isomerization. The use of a buffered system during the reaction is crucial.A more controlled reaction environment that minimizes unwanted side reactions, including isomerization.
Purification Conditions During purification by HPLC, maintain the pH of the mobile phase in the neutral to slightly acidic range (pH 6-7) to minimize on-column isomerization.Improved purity of the isolated this compound.

Experimental Protocols

Chemical Synthesis of this compound via the Mixed Anhydride Method

This method involves the activation of trans-3-hexenoic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with Coenzyme A.

Materials:

  • trans-3-Hexenoic Acid

  • Triethylamine (B128534) (TEA)

  • Ethyl Chloroformate

  • Coenzyme A (free acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Bicarbonate Solution (0.5 M)

  • HPLC-grade water, acetonitrile, and relevant buffers

Procedure:

  • Activation of trans-3-Hexenoic Acid:

    • Dissolve trans-3-hexenoic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to -15°C in an ice-salt bath.

    • Add triethylamine (1.1 equivalents) and stir for 5 minutes.

    • Slowly add ethyl chloroformate (1.1 equivalents) and stir the reaction mixture at -15°C for 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1 equivalent) in a cold 0.5 M sodium bicarbonate solution.

    • Slowly add the CoA solution to the mixed anhydride mixture with vigorous stirring, while maintaining the temperature at or below 0°C.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding an equal volume of cold water.

    • Remove the THF under reduced pressure.

    • Wash the aqueous solution with ethyl acetate to remove unreacted starting materials and byproducts.

    • Purify the aqueous layer containing this compound by preparative HPLC.

Analytical Characterization
  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Sodium Phosphate, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

    • Expected Retention Time: The retention time will vary depending on the specific column and conditions, but this compound is expected to elute as a distinct peak. Isomers may have slightly different retention times.[5]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive or negative ion mode can be used.

    • Expected Mass: The exact mass of the protonated molecule [M+H]+ or deprotonated molecule [M-H]- of this compound (C27H44N7O17P3S) should be observed. Characteristic fragment ions corresponding to the CoA moiety can also be monitored.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to confirm the structure, particularly the presence and configuration of the trans double bond. The signals for the vinyl protons of the trans-3-hexenoyl group are expected in the range of 5.5-5.7 ppm.[9]

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway trans-3-Hexenoic Acid trans-3-Hexenoic Acid Mixed Anhydride Mixed Anhydride trans-3-Hexenoic Acid->Mixed Anhydride Ethyl Chloroformate, TEA This compound This compound Mixed Anhydride->this compound Coenzyme A Coenzyme A Coenzyme A Coenzyme A->this compound

Caption: Chemical synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_starting_materials Analyze reaction mixture (HPLC, TLC) start->check_starting_materials incomplete_reaction Incomplete Reaction: - Check reagent quality - Optimize reaction time/temp - Verify pH check_starting_materials->incomplete_reaction Unreacted Starting Material side_products Side Products Observed check_starting_materials->side_products Byproducts Present end Optimized Yield incomplete_reaction->end isomerization Isomerization to trans-2-Hexenoyl-CoA: - Reduce reaction temp/time - Ensure neutral pH during workup side_products->isomerization Isomer Detected hydrolysis Hydrolysis to trans-3-Hexenoic Acid: - Ensure anhydrous conditions - Control pH side_products->hydrolysis Hydrolysis Product Detected other_byproducts Other Byproducts: - Purify starting materials - Adjust stoichiometry side_products->other_byproducts Other Impurities isomerization->end hydrolysis->end other_byproducts->end

Caption: Troubleshooting workflow for low yield.

Isomerization of this compound

Isomerization trans3 This compound (Desired Product) trans2 trans-2-Hexenoyl-CoA (Thermodynamically Favored) trans3->trans2 Isomerization (Heat, Acid/Base Catalyzed)

Caption: Isomerization to the trans-2 isomer.

References

"preventing degradation of trans-3-Hexenoyl-CoA during sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Degradation of trans-3-Hexenoyl-CoA

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the degradation of this compound during sample preparation. Accurate quantification of this and other acyl-CoA species is critical for metabolic research, and its inherent instability presents a significant analytical challenge.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

This compound is a medium-chain monounsaturated fatty acyl-CoA, an intermediate in fatty acid metabolism.[1] Like all acyl-CoAs, its stability is compromised by the high-energy thioester bond that links the fatty acid to the Coenzyme A (CoA) molecule. This bond is susceptible to both chemical and enzymatic hydrolysis, which breaks the molecule into free Coenzyme A and trans-3-hexenoic acid.[2] This degradation is thermodynamically favorable and can occur rapidly if not properly controlled.[2]

Q2: What are the primary causes of degradation during sample preparation?

The degradation of this compound is primarily caused by three factors:

  • Enzymatic Hydrolysis: Tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs) that actively hydrolyze acyl-CoAs.[3] Unless enzymatic activity is stopped immediately upon sample collection, these enzymes will rapidly degrade the target analyte.

  • Chemical Hydrolysis (pH-dependent): The thioester bond is prone to hydrolysis in aqueous solutions, a process that is significantly accelerated in alkaline (high pH) and strongly acidic conditions.[2]

  • Thermal Degradation: Higher temperatures increase the rate of both enzymatic and chemical hydrolysis. Maintaining cold conditions throughout the sample preparation process is crucial.[4][5]

Q3: What is the ideal pH and temperature for handling samples?

To ensure stability, samples should be maintained at a neutral or slightly acidic pH, typically between 6.0 and 7.5.[6] Strongly alkaline conditions must be avoided. All steps of the sample preparation, from collection to extraction, should be performed on ice or at 4°C to minimize thermal degradation. For long-term storage, frozen conditions (-80°C) are required.[2]

Q4: How should I store my samples and extracts to maximize stability?

  • Initial Samples: Flash-freeze tissues or cell pellets in liquid nitrogen immediately after collection and store them at -80°C until extraction.

  • Extracts: The most effective strategy for long-term stability is to evaporate the organic solvent from the final extract and store the resulting dry pellet at -80°C. Reconstitute the pellet in a suitable solvent immediately before analysis.[7] Storing acyl-CoAs in aqueous solutions, even when frozen, can lead to degradation over time.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no recovery of this compound Ineffective Enzyme Quenching: Endogenous thioesterases degraded the analyte before or during extraction.[3]Immediately flash-freeze the sample in liquid nitrogen upon collection. Homogenize the frozen sample directly in an ice-cold extraction solvent containing a protein precipitating agent (e.g., 80% methanol (B129727) or an acidic solution) to rapidly denature enzymes.[2][8]
Chemical Hydrolysis: The pH of the extraction or reconstitution buffer was too high (alkaline).[2]Ensure all buffers are at a neutral or slightly acidic pH (e.g., ammonium (B1175870) acetate (B1210297) at pH 6.8-7.0). Avoid buffers with a pH > 8.0.
Inefficient Extraction: The chosen solvent is not optimal for medium-chain acyl-CoAs.Use a validated extraction method. A common approach is protein precipitation with ice-cold 80% methanol or a mixture of acetonitrile (B52724) and isopropanol.[9][10]
High variability between replicate samples Inconsistent Handling: Variations in the time between sample collection, quenching, and extraction.Standardize the entire workflow. Keep all samples on ice at all times and process them in a consistent and timely manner.
Degradation in Autosampler: The analyte is degrading in the reconstitution solvent while waiting for injection.Perform a stability test of your standards in the chosen reconstitution solvent at the autosampler's temperature over your typical run time. Methanol has been shown to provide good stability for many acyl-CoAs.[2] If degradation is observed, consider using a different solvent or reducing the time samples spend in the autosampler.

Data Presentation & Protocols

Table 1: Relative Stability of Acyl-CoAs in Common Solvents for LC-MS Analysis

This table summarizes findings on the stability of acyl-CoAs in various solvents commonly used for sample reconstitution prior to LC-MS analysis. Stability was assessed over 24 hours at 4°C.

Reconstitution SolventRelative StabilityKey ObservationsReference
Methanol High Generally provides the best stability for a broad range of acyl-CoAs over time.[2]
50% Methanol / 50 mM Ammonium Acetate (pH 7.0) Good Offers good stability and is a suitable alternative to pure methanol.[2]
Water or Ammonium Acetate Buffer (pH 7.0) Moderate to Low Significant degradation observed, especially for longer-chain acyl-CoAs. Not recommended for extended periods.[2]
50% Methanol / 50 mM Ammonium Acetate (pH 3.5) Moderate While acidic pH can prevent some hydrolysis, stability was not superior to neutral pH or pure methanol in tested scenarios.[2]

Note: The stability of individual acyl-CoA species can vary. It is always recommended to perform a stability test for your specific analyte of interest in your chosen solvent.

Experimental Protocol: Acyl-CoA Extraction from Cultured Cells

This protocol is a generalized method for extracting acyl-CoAs from adherent or suspension cells, focusing on rapid inactivation of enzymes and maintaining analyte stability.[2]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (e.g., C17:0-CoA) in methanol

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells: Aspirate the culture medium, wash the monolayer twice with ice-cold PBS, and place the dish on ice.

    • For suspension cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS.

  • Metabolism Quenching & Lysis:

    • Add 1 mL of ice-cold methanol (pre-chilled to -80°C if possible) containing your internal standard directly to the washed cells.

    • For adherent cells, scrape them immediately. For suspension cells, vortex the pellet vigorously in the methanol.

    • Incubate the lysate at -80°C for at least 15 minutes to ensure complete protein precipitation and enzyme inactivation.

  • Supernatant Collection:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Solvent Evaporation:

    • Add 0.5 mL of acetonitrile to the supernatant to facilitate evaporation.

    • Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat.

  • Storage and Reconstitution:

    • Store the dried pellet at -80°C until analysis.

    • Immediately before LC-MS/MS analysis, reconstitute the pellet in a small, precise volume (e.g., 100 µL) of a suitable solvent (see Table 1, methanol is often preferred). Vortex thoroughly and centrifuge to pellet any insoluble debris. Transfer the clear supernatant to an autosampler vial.

Visual Guides

T3HC This compound Degradation Degradation (Hydrolysis) T3HC->Degradation Products Coenzyme A + trans-3-Hexenoic Acid Degradation->Products Thioester bond cleavage Factors Accelerated by: - High pH (Alkaline) - High Temperature - Thioesterase Enzymes Degradation->Factors

Caption: Primary degradation pathway of this compound.

cluster_prep Sample Preparation (Critical: Keep Cold at 0-4°C) cluster_analysis Analysis Collect 1. Sample Collection (Tissue/Cells) Quench 2. Rapid Quenching (Liquid N2 or cold -80°C Methanol) Collect->Quench Immediate Extract 3. Homogenization & Extraction (in cold solvent w/ ISTD) Quench->Extract Centrifuge 4. Centrifugation (4°C) (to pellet protein/debris) Extract->Centrifuge Dry 5. Evaporate Supernatant (Store dry pellet at -80°C) Centrifuge->Dry Reconstitute 6. Reconstitution (in stable solvent, e.g., Methanol) Dry->Reconstitute Immediately before analysis Analyze 7. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for acyl-CoA sample preparation.

References

Technical Support Center: Optimizing LC-MS for Unsaturated Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of unsaturated acyl-CoAs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for analyzing unsaturated acyl-CoAs?

A1: Positive ion electrospray ionization (ESI) mode is generally recommended for the analysis of unsaturated acyl-CoAs as it has been shown to be more sensitive than negative ion mode.[1][2] For instance, studies have demonstrated that positive ion mode can be approximately three-fold more sensitive for detecting species like C16:0-, C18:1-, and C24:1-CoA.[1][2]

Q2: What are the characteristic fragmentation patterns for acyl-CoAs in MS/MS?

A2: In positive ion mode, acyl-CoAs exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[3][4][5] This fragmentation pattern is a reliable indicator for identifying acyl-CoA species.[4][5] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[4]

Q3: How can I improve the chromatographic separation of different acyl-CoA species?

A3: Effective chromatographic separation is crucial to minimize ion suppression from co-eluting compounds.[3] Reversed-phase chromatography with a C8 or C18 column is commonly used.[3][4][6] Utilizing a gradient elution with a mobile phase consisting of an aqueous component with an ammonium (B1175870) salt (e.g., ammonium acetate (B1210297) or ammonium hydroxide) and an organic component like acetonitrile (B52724) is a standard approach.[3][6] The retention time of acyl-CoAs generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[3]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Cause:

  • Column Contamination: Buildup of biological materials from repeated injections of tissue or cell extracts can lead to distorted peak shapes.[7]

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.

  • Inappropriate Injection Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak splitting and broadening.[8]

Solutions:

  • Column Washing: Incorporate a column wash step in your LC method using a strong solvent to remove contaminants.[7]

  • Guard Column: Use a guard column to protect the analytical column from contamination.[3][9]

  • Mobile Phase Additives: Adding a buffer to the mobile phase can help to block active sites on the silica (B1680970) surface of the column and reduce peak tailing.[10]

  • Optimize Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[10]

Issue 2: Low Signal Intensity or High Signal Variability

Possible Cause:

  • Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, leading to a reduced signal.[3][11] This is a significant challenge in LC-MS analysis of complex biological samples.

  • Acyl-CoA Instability: Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[3][6]

  • Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity.

Solutions:

  • Improve Chromatographic Resolution: Optimize the LC gradient to better separate the analytes of interest from matrix components.[3]

  • Sample Preparation: Implement a solid-phase extraction (SPE) step to purify acyl-CoAs and remove interfering substances.[12] However, be aware that SPE can lead to the loss of more hydrophilic species.[12]

  • Internal Standards: Use a stable isotope-labeled internal standard to compensate for matrix effects and variations in extraction efficiency.[7] Heptadecanoyl-CoA (C17:0-CoA) is often used as an internal standard for long-chain acyl-CoA analysis.[6]

  • Optimize MS Parameters: Infuse a standard solution of your target acyl-CoAs directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal response.[3][6]

  • Proper Sample Handling: Perform extractions at low temperatures and in appropriate buffers (e.g., pH 4.9) to minimize degradation.[6] Reconstitute dried samples in a suitable solvent like methanol (B129727).[3]

Issue 3: Retention Time Shifts

Possible Cause:

  • Column Degradation: Changes in the stationary phase over time can lead to shifts in retention.

  • Mobile Phase Inconsistency: Improperly prepared or degraded mobile phases can affect retention times.[10]

  • System Leaks or Blockages: Fluctuations in system pressure can alter the flow rate and, consequently, retention times.[9]

Solutions:

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

  • Fresh Mobile Phase: Prepare fresh mobile phases regularly to avoid degradation.[10]

  • System Maintenance: Regularly check for leaks and monitor system pressure to ensure consistent flow.[8][9]

Experimental Protocols & Data

Sample Extraction Protocol for Unsaturated Acyl-CoAs from Cultured Cells

This protocol is adapted from a method for extracting acyl-CoAs from cell cultures for LC-MS/MS analysis.[3]

  • Wash cells with phosphate-buffered saline (PBS) twice.

  • Add 2 mL of cold methanol and 15 µL of a 10 µM internal standard solution (e.g., 15:0 CoA).

  • Incubate at -80 °C for 15 minutes.

  • Scrape the cell lysate from the plate and centrifuge at 15,000 x g at 5 °C for 5 minutes.

  • Transfer the supernatant to a glass tube, add 1 mL of acetonitrile, and evaporate to dryness in a vacuum concentrator.

  • Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 5 °C for 10 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Typical LC-MS Parameters

The following tables summarize typical parameters for the analysis of unsaturated acyl-CoAs.

Table 1: Liquid Chromatography Parameters

ParameterValueReference
Column C18 or C8 reversed-phase (e.g., 100 x 2.1 mm, 3.5 µm)[3][4][6]
Mobile Phase A 10-15 mM Ammonium Acetate or Hydroxide in Water[3][6]
Mobile Phase B Acetonitrile[3][6]
Flow Rate 0.2 - 0.4 mL/min[3][6]
Column Temperature 32 - 42 °C[3][4]
Injection Volume 30 µL[3]

Table 2: Mass Spectrometry Parameters

ParameterValueReference
Ionization Mode Positive Electrospray Ionization (ESI)[1][3][6]
Capillary Voltage 3.20 kV[3]
Cone Voltage 45 V[3]
Desolvation Temp. 500 °C[3]
Source Temperature 120 °C[3]
Collision Gas Argon[3]
Detection Mode Multiple Reaction Monitoring (MRM)[3]

Table 3: Example MRM Transitions for Unsaturated Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Oleoyl-CoA (C18:1)1034.6527.645
Linoleoyl-CoA (C18:2)1032.6525.645
Arachidonoyl-CoA (C20:4)1056.6549.645

Note: Optimal collision energies may vary between instruments and should be determined empirically.

Visual Workflows

Experimental_Workflow General Experimental Workflow for Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture / Tissue extraction Extraction with Organic Solvent & Internal Standard cell_culture->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standard peak_integration->quantification

Caption: Workflow for Unsaturated Acyl-CoA Analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor LC-MS Signal cluster_chrom_issues Chromatographic Issues cluster_ms_issues Mass Spectrometry Issues start Poor Signal or High Variability check_chromatography Review Chromatogram (Peak Shape, Retention Time) start->check_chromatography peak_tailing Peak Tailing/ Broadening check_chromatography->peak_tailing Poor Peak Shape rt_shift Retention Time Shift check_chromatography->rt_shift Inconsistent RT low_intensity Overall Low Intensity check_chromatography->low_intensity Good Peak Shape, Low Intensity Optimize Mobile Phase\n& Check Column Optimize Mobile Phase & Check Column peak_tailing->Optimize Mobile Phase\n& Check Column Check System Pressure\n& Mobile Phase Prep Check System Pressure & Mobile Phase Prep rt_shift->Check System Pressure\n& Mobile Phase Prep Optimize MS Parameters\n(Direct Infusion) Optimize MS Parameters (Direct Infusion) low_intensity->Optimize MS Parameters\n(Direct Infusion) Investigate Ion Suppression\n(Post-column Infusion) Investigate Ion Suppression (Post-column Infusion) low_intensity->Investigate Ion Suppression\n(Post-column Infusion)

Caption: Troubleshooting Logic for Poor LC-MS Signal.

References

Technical Support Center: Troubleshooting Enzymatic Assays with Acyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences in enzymatic assays that utilize acyl-CoA substrates.

Frequently Asked Questions (FAQs)

Q1: Why are enzymatic assays involving acyl-CoA substrates particularly susceptible to interference?

A1: Assays with acyl-CoA substrates are prone to interference for several key reasons. Firstly, the coenzyme A (CoA) moiety contains a free thiol group, which is highly reactive and can be targeted by electrophilic compounds, leading to non-specific inhibition. Secondly, long-chain acyl-CoAs are amphipathic molecules that can form micelles, which may alter enzyme kinetics and sequester other reaction components. Lastly, acyl-CoA substrates can be unstable in aqueous solutions, undergoing hydrolysis that can lead to high background signals or a reduction in the available substrate.

Q2: What are Pan-Assay Interference Compounds (PAINS) and how do they affect my assay?

A2: Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as frequent hitters or false positives in high-throughput screening (HTS) campaigns. They often interfere with assay readouts through various mechanisms unrelated to specific enzyme inhibition. Common mechanisms include chemical reactivity (particularly with thiols), compound aggregation, and interference with detection methods (e.g., fluorescence quenching or absorbance).[1] It is crucial to identify and eliminate PAINS early in the drug discovery process to avoid wasting resources on irrelevant compounds.

Q3: My acyl-CoA substrate appears to be degrading during my experiment. How can I minimize this?

A3: Acyl-CoA substrates are known to be unstable in aqueous solutions, particularly at neutral or alkaline pH. To minimize degradation, it is recommended to prepare acyl-CoA solutions fresh for each experiment. If storage is necessary, snap-freeze aliquots in liquid nitrogen and store them at -80°C for no longer than one week. When in use, keep the solutions on ice. It is also advisable to run a "no-enzyme" control to quantify the rate of non-enzymatic hydrolysis under your specific assay conditions.

Q4: I am observing a high background signal in my assay. What are the likely causes?

A4: A high background signal can stem from several sources. One common cause is the spontaneous hydrolysis of the acyl-CoA substrate, which releases free CoA. If your detection method is sensitive to free thiols, this will result in a signal that is independent of enzyme activity. Another possibility is the presence of colored or fluorescent compounds in your sample that interfere with the detection wavelength. Running proper controls, such as a "no-substrate" control and a "buffer-only" control, can help identify the source of the high background.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your enzymatic assays with acyl-CoA substrates.

Problem 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step Detailed Explanation
Inhibition by Thiol-Reactive Compounds Perform a DTT compatibility test.Many compounds can react with the free thiol on CoA, leading to apparent inhibition. Including a reducing agent like dithiothreitol (B142953) (DTT) in your assay buffer can mitigate this. A significant increase in enzyme activity in the presence of DTT suggests interference from thiol-reactive compounds.[2]
Promiscuous Inhibition by Compound Aggregation Conduct a detergent counter-screen.Test compounds may form aggregates that non-specifically inhibit the enzyme.[1] This can be identified by a significant rightward shift in the IC50 value when the assay is performed in the presence of a non-ionic detergent like Triton X-100.
Degraded Acyl-CoA Substrate Verify substrate integrity.Prepare fresh substrate and compare its performance to your existing stock. Consider quantifying the concentration of your acyl-CoA solution before use.
Sub-optimal Assay Conditions Optimize pH and temperature.Ensure your assay buffer is at the optimal pH for your enzyme and that the incubation temperature is appropriate. Most enzymatic assays perform best at room temperature unless otherwise specified.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step Detailed Explanation
Pipetting Inaccuracies Use a master mix and calibrated pipettes.To minimize pipetting errors, especially with small volumes, prepare a master mix containing all common reagents. Ensure your pipettes are properly calibrated.
Incomplete Reagent Mixing Gently vortex or mix all solutions before use.Ensure all components, especially thawed reagents, are thoroughly mixed to ensure homogeneity.
Edge Effects in Microplates Use a plate sealer and proper incubation.Evaporation from the outer wells of a microplate can concentrate reagents and lead to variability. Use a plate sealer during incubations and consider not using the outermost wells for critical experiments.

Quantitative Data Summary

The following tables provide quantitative data to help you assess the potential for interference in your assays.

Table 1: Effect of DTT on the IC50 Values of Thiol-Reactive Compounds

This table illustrates the expected shift in IC50 values for thiol-reactive inhibitors when a reducing agent is included in the assay. A significant increase in the IC50 value is indicative of thiol-reactivity.

Compound TypeIC50 without DTTIC50 with 1 mM DTTFold Shift (IC50 with DTT / IC50 without DTT)
Non-Thiol-Reactive Inhibitor 1 µM1.2 µM~1
Moderately Thiol-Reactive Inhibitor 2 µM25 µM>10
Highly Thiol-Reactive Inhibitor 0.5 µM>100 µM>200
Data is illustrative and based on principles described in the literature.[2][3]

Table 2: Identifying Promiscuous Aggregate-Based Inhibitors with Detergents

A significant increase in the IC50 value in the presence of a detergent like Triton X-100 is a key indicator of an aggregate-based inhibitor.

CompoundIC50 without 0.01% Triton X-100IC50 with 0.01% Triton X-100Fold ShiftInterpretation
Compound A (Specific Inhibitor) 5 µM6 µM1.2Not an aggregator
Compound B (Promiscuous Aggregator) 2 µM50 µM25Likely an aggregator
Compound C (Promiscuous Aggregator) 10 µM>200 µM>20Likely an aggregator
Data is representative of typical results seen in detergent counter-screens.

Experimental Protocols

Protocol 1: DTT Compatibility and Interference Test

Objective: To determine if a test compound is a thiol-reactive inhibitor.

Materials:

  • Enzyme and acyl-CoA substrate

  • Assay buffer

  • Test compound

  • Dithiothreitol (DTT) stock solution (e.g., 1 M)

  • Assay plate and plate reader

Procedure:

  • Prepare two sets of serial dilutions of your test compound in the assay plate.

  • Prepare two versions of your assay buffer: one without DTT and one with a final concentration of 1-5 mM DTT.

  • To the first set of compound dilutions, add the assay buffer without DTT.

  • To the second set of compound dilutions, add the assay buffer containing DTT.

  • Add the enzyme to all wells and pre-incubate for a specified time (e.g., 15 minutes) at the appropriate temperature.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the reaction progress using your detection method.

  • Calculate the IC50 value for the test compound in the presence and absence of DTT.

Interpretation: A significant increase (typically >3-fold) in the IC50 value in the presence of DTT suggests that the compound's inhibitory activity is at least partially due to its reactivity with thiols.[2][3]

Protocol 2: Detergent Counter-Screen for Aggregate-Based Inhibition

Objective: To determine if a test compound is a promiscuous inhibitor that acts through aggregation.

Materials:

  • Enzyme and acyl-CoA substrate

  • Assay buffer

  • Test compound

  • Non-ionic detergent stock solution (e.g., 1% Triton X-100)

  • Assay plate and plate reader

Procedure:

  • Prepare two sets of serial dilutions of your test compound in the assay plate.

  • Prepare two versions of your assay buffer: one without detergent and one with a final concentration of 0.01-0.1% Triton X-100.

  • To the first set of compound dilutions, add the assay buffer without detergent.

  • To the second set of compound dilutions, add the assay buffer containing Triton X-100.

  • Add the enzyme to all wells and pre-incubate.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Measure the reaction kinetics.

  • Calculate the IC50 values in the presence and absence of the detergent.

Interpretation: A significant rightward shift in the IC50 curve and a corresponding increase in the IC50 value in the presence of detergent is a strong indication that the compound is an aggregate-based promiscuous inhibitor.

Visual Guides

The following diagrams illustrate key concepts and workflows for troubleshooting interferences in enzymatic assays with acyl-CoA substrates.

Caption: Troubleshooting workflow for unexpected assay results.

PromiscuousInhibitorMechanism cluster_no_detergent Without Detergent cluster_with_detergent With Detergent inhibitor_mono Inhibitor Monomers inhibitor_agg Inhibitor Aggregates inhibitor_mono->inhibitor_agg Self-assembles enzyme_inhibited Inhibited Enzyme (Sequestered) inhibitor_agg->enzyme_inhibited Sequesters enzyme_free Active Enzyme detergent Detergent Monomers/Micelles inhibitor_mono2 Inhibitor Monomers detergent->inhibitor_mono2 Prevents aggregation enzyme_active Active Enzyme

Caption: Mechanism of promiscuous inhibition by aggregation.

References

Technical Support Center: Stability of trans-3-Hexenoyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of trans-3-Hexenoyl-CoA in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in aqueous solutions?

A1: The instability of this compound in aqueous solutions is primarily due to the thioester bond, which is susceptible to hydrolysis.[1] Thioesters are energetically activated acyl groups, making them more reactive than their oxygen ester counterparts.[1][2] This reactivity is crucial for their biological function but poses challenges for in vitro handling.

Q2: What are the primary degradation products of this compound?

A2: The main degradation pathway for this compound in aqueous solution is hydrolysis, which cleaves the thioester bond. This results in the formation of trans-3-hexenoic acid and free coenzyme A (CoA-SH).[1]

Q3: What are the optimal storage conditions for this compound solutions?

A3: For short-term storage (hours to a few days), it is recommended to keep aqueous solutions of this compound on ice (0-4°C) and at a slightly acidic pH (6.0-6.5).[1] For long-term storage, aliquoting and flash-freezing in liquid nitrogen, followed by storage at -80°C is essential to minimize degradation.[1]

Q4: Can I use standard phosphate-buffered saline (PBS) at pH 7.4 for my experiments with this compound?

A4: While not strictly prohibited, using buffers at pH 7.4, such as PBS, will lead to a faster rate of hydrolysis compared to slightly acidic conditions.[1][3] If your experiment necessitates a physiological pH, be mindful of the increased degradation rate and consider including appropriate controls. For enhanced stability, buffers with good buffering capacity in the pH range of 6.0-6.5, like MES or phosphate (B84403) buffers, are preferable.[1]

Q5: Are there any buffer components I should avoid?

A5: Yes, it is crucial to avoid buffers containing nucleophilic species. Nucleophiles can directly attack the electrophilic carbonyl carbon of the thioester, leading to cleavage of the bond. It is recommended to use non-nucleophilic buffers.[1]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in stock solutions.
Potential Cause Troubleshooting Step
Hydrolysis during reconstitution or storage Verify the pH of the water or buffer used for reconstitution; it can become slightly basic over time. Use a freshly prepared, slightly acidic buffer (pH 6.0-6.5). Reconstitute lyophilized powder on ice and immediately aliquot and freeze at -80°C for long-term storage.
Repeated freeze-thaw cycles Avoid multiple freeze-thaw cycles as this can accelerate degradation. Prepare single-use aliquots of your stock solution.
Inaccurate initial weighing of lyophilized powder Lyophilized powders can be hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh the powder in a controlled-humidity environment if possible.
Issue 2: High background signal or unexpected peaks in analytical chromatography (HPLC/LC-MS).
Potential Cause Troubleshooting Step
Degradation of this compound in the autosampler Set the autosampler temperature to 4°C to minimize hydrolysis while samples are waiting for injection.
Presence of degradation products (trans-3-hexenoic acid and CoA-SH) Confirm the retention times of potential degradation products by running standards of trans-3-hexenoic acid and Coenzyme A. Adjust the mobile phase or gradient to ensure separation from the parent compound.
Contamination from glassware or plasticware Use dedicated glassware for acyl-CoA solutions. Some plastics can leach contaminants; use high-quality polypropylene (B1209903) or glass vials.
Oxidation of free CoA-SH If quantifying the release of CoA-SH, be aware that it can oxidize to form CoA disulfide. Include a reducing agent like DTT (Dithiothreitol) in your sample preparation if necessary, but be mindful of its potential interference with your downstream analysis.

Data Presentation: Stability of Thioesters in Aqueous Solution

ParameterConditionEstimated Half-life of Thioester Bond
pH pH 6.0-6.5 (25°C)Several days
pH 7.4 (25°C)Hours to a day
pH > 8.0 (25°C)Minutes to hours
Temperature 0-4°C (on ice)Rate of hydrolysis is significantly reduced.
25°C (Room Temp)Baseline rate of hydrolysis.
37°C (Physiological)Rate of hydrolysis is approximately doubled for every 10°C increase.

Data is estimated based on the stability of analogous thioester compounds.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound by HPLC

This protocol outlines a method to determine the rate of hydrolysis of this compound in a given aqueous buffer.

1. Materials:

  • This compound

  • High-purity water

  • Buffer of choice (e.g., 50 mM Potassium Phosphate, pH 6.5)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile (B52724)

  • Thermostated incubator or water bath

  • Autosampler vials

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a minimal amount of cold, slightly acidic water and keep it on ice.

  • Prepare the experimental solutions by diluting the stock solution to a final concentration (e.g., 1 mM) in the pre-warmed buffer of choice at the desired temperature (e.g., 25°C or 37°C).

  • Time-course analysis:

    • Immediately after preparation (t=0), transfer an aliquot of the experimental solution to an HPLC vial and place it in the autosampler set at 4°C.

    • Incubate the remaining experimental solution at the desired temperature.

    • At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots, transfer them to HPLC vials, and place them in the cold autosampler.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Elute the compounds using a gradient of Mobile Phase B (e.g., 5% to 50% acetonitrile over 20 minutes).

    • Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (it will be more retained than free CoA).

    • Integrate the peak area for this compound at each time point.

    • Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for hydrolysis.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Mandatory Visualizations

Degradation Pathway of this compound

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Susceptible thioester bond H2O H2O H2O->Hydrolysis trans-3-Hexenoic_Acid trans-3-Hexenoic Acid Hydrolysis->trans-3-Hexenoic_Acid CoA-SH Coenzyme A (free thiol) Hydrolysis->CoA-SH

Caption: Hydrolysis of this compound.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_incubation Time-Course Incubation cluster_analysis Analysis A Prepare this compound stock solution on ice B Dilute in test buffer at desired temperature A->B C Incubate at constant temperature B->C D Withdraw aliquots at time intervals C->D E Quench reaction in cold autosampler vial (4°C) D->E F Analyze by HPLC/LC-MS E->F G Quantify remaining This compound F->G

Caption: Workflow for kinetic analysis of stability.

Beta-Oxidation Pathway for a Monounsaturated Fatty Acyl-CoA

A Monounsaturated Fatty Acyl-CoA (e.g., cis-Δ³-Enoyl-CoA) B Isomerase A->B Rearrangement of double bond C trans-Δ²-Enoyl-CoA B->C D Enoyl-CoA Hydratase C->D Hydration E L-β-Hydroxyacyl-CoA D->E F β-Hydroxyacyl-CoA Dehydrogenase E->F Oxidation (NAD⁺ → NADH) G β-Ketoacyl-CoA F->G H Thiolase G->H Thiolytic Cleavage (+ CoA-SH) I Acetyl-CoA H->I J Acyl-CoA (shortened by 2 carbons) H->J

Caption: Beta-oxidation of a cis-Δ³-monounsaturated fatty acyl-CoA.

References

"addressing matrix effects in the mass spectrometric analysis of acyl-CoAs"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a particular focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometric analysis of acyl-CoAs in a question-and-answer format.

Question: I am observing significant ion suppression or enhancement in my acyl-CoA analysis, leading to poor reproducibility. What are the likely causes and how can I resolve this?

Answer:

Ion suppression or enhancement is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analytes.[1][2] This can lead to inaccurate quantification and poor reproducibility.

Potential Causes and Solutions:

  • Inadequate Sample Cleanup: Complex biological matrices contain high concentrations of proteins, phospholipids (B1166683), and other metabolites that can interfere with ionization.[2][3]

    • Solution: Implement a robust sample preparation protocol. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are crucial for removing interfering substances.[2] For particularly challenging matrices like plasma or serum, specialized techniques like HybridSPE-Phospholipid can selectively remove phospholipids, a major source of ion suppression.[3]

  • Co-elution of Matrix Components: Even with sample cleanup, some matrix components may have similar chromatographic properties to your acyl-CoA analytes and co-elute, causing ion suppression.

    • Solution: Optimize your liquid chromatography (LC) method to improve the separation of analytes from matrix components.[1] This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[4][5]

  • Suboptimal Ion Source Parameters: The efficiency of ionization can be affected by the settings of your mass spectrometer's ion source.

    • Solution: Carefully tune the ion source parameters, such as gas flow, desolvation temperature, and capillary voltage, for each class of acyl-CoAs being analyzed.[1]

Question: My acyl-CoA standards and samples seem to be degrading, leading to inconsistent results. What are the best practices for handling and storing these molecules?

Answer:

Acyl-CoAs are known to be unstable, particularly in aqueous solutions, due to their susceptibility to hydrolysis.[6][7] Proper handling and storage are critical for obtaining reliable and reproducible data.

Best Practices:

  • Reconstitution Solution: Avoid reconstituting dry samples in purely aqueous or alkaline solutions where they are prone to hydrolysis.[6] A solution of 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 3.5) has been shown to improve stability.[6]

  • Storage: Store acyl-CoA standards and extracted samples at -80°C until LC-MS/MS analysis to minimize degradation.[4]

  • Sample Vials: Using glass instead of plastic sample vials can decrease the loss of CoA signal and improve sample stability.[8]

Question: I am struggling with the absolute quantification of acyl-CoAs due to the lack of a suitable blank matrix. How can I overcome this challenge?

Answer:

The ubiquitous nature of acyl-CoAs in biological systems makes obtaining a true blank matrix challenging.[6][9] This complicates the generation of accurate standard curves for absolute quantification.

Solutions:

  • Stable Isotope Dilution Mass Spectrometry: This is the gold standard for accurate quantification in the absence of a blank matrix.[10][11] It involves spiking your samples with a known concentration of a stable isotope-labeled internal standard (SIL-IS) for each analyte of interest. The ratio of the endogenous analyte to the SIL-IS is used for quantification, effectively correcting for matrix effects and sample loss during preparation.

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC): For cellular models, the SILEC method can be used to generate a library of stable isotope-labeled acyl-CoAs to be used as internal standards.[10][12][13] This is achieved by growing cells in a medium where a precursor of Coenzyme A, such as pantothenate (Vitamin B5), is replaced with its stable isotope-labeled counterpart.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques to reduce matrix effects in acyl-CoA analysis?

A1: The most effective methods for minimizing matrix effects are robust sample preparation techniques.[2] These include:

  • Protein Precipitation (PPT): A simple and common method where a solvent like acetonitrile (B52724) or methanol is added to precipitate proteins, which are then removed by centrifugation.[6][7]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquid phases. Adjusting the pH can improve the selectivity of the extraction.[2]

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to retain the analytes of interest while matrix components are washed away.[4][14] The choice of sorbent is critical for optimal recovery.

Q2: How do I choose an appropriate internal standard for acyl-CoA analysis?

A2: The ideal internal standard (IS) should have physicochemical properties very similar to the analyte of interest. For acyl-CoA analysis, two main types of internal standards are used:

  • Odd-chain Acyl-CoAs: Species like C15:0 CoA or C17:0 CoA can be used as internal standards as they are typically not endogenously present in most biological systems.[5][7]

  • Stable Isotope-Labeled Acyl-CoAs: This is the preferred choice for the most accurate quantification.[10][15] These standards have the same chemical structure and chromatographic behavior as the endogenous analyte but a different mass, allowing for precise correction of matrix effects.

Q3: What are the characteristic fragmentation patterns of acyl-CoAs in positive ion mode mass spectrometry?

A3: In positive electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[4][16] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[4] These characteristic fragments are often used to set up multiple reaction monitoring (MRM) methods for the selective detection of acyl-CoAs.[4][17]

Q4: Can I analyze both short-chain and long-chain acyl-CoAs in a single LC-MS/MS run?

A4: Yes, it is possible to develop a single LC-MS/MS method for the simultaneous analysis of a wide range of acyl-CoAs, from short-chain to long-chain species.[6][18] This typically requires careful optimization of the chromatographic conditions, including the choice of a suitable C18 reversed-phase column and a mobile phase gradient that can effectively separate these molecules based on the length and saturation of their acyl chains.[6][18]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis

Sample Preparation MethodPrincipleAdvantagesDisadvantagesTypical RecoveryReference
Protein Precipitation (PPT) Protein removal by solvent-induced precipitation.Simple, fast, and inexpensive.Less effective at removing other matrix components like phospholipids, which can lead to significant ion suppression.Variable, generally lower than SPE.[6][7]
Liquid-Liquid Extraction (LLE) Separation based on differential solubility.Can provide cleaner extracts than PPT.Can be labor-intensive and may require optimization of solvent systems.Analyte-dependent.[2]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent with subsequent elution.Provides very clean extracts, significantly reducing matrix effects.More expensive and time-consuming than PPT.High, often >80%.[4][14]
HybridSPE-Phospholipid Targeted removal of phospholipids via interaction with zirconia particles.Highly selective for phospholipid removal, leading to a significant reduction in a major source of ion suppression.Primarily targets phospholipids; other matrix components may remain.High for non-phospholipid analytes.[3]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Acyl-CoAs using LC-MS/MS

Acyl-CoALOD (nM)LOQ (nM)Reference
Acetyl-CoA2-[4]
Malonyl-CoA-1.09 ng/mL[17]
C14:0-CoA--[6]
C16:0-CoA--[6]
C18:0-CoA--[6]
C18:1-CoA--[6]
Various Acyl-CoAs2 - 133-[4]
Note: LOD and LOQ values are highly dependent on the specific instrumentation, method, and matrix.

Experimental Protocols

Protocol 1: Generic Sample Preparation using Protein Precipitation

This protocol is a basic method for the extraction of acyl-CoAs from cultured cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol/20% water) to the cell pellet.

  • Homogenization: Thoroughly vortex the mixture and incubate on ice for 10 minutes.

  • Protein Precipitation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 3.5) prior to LC-MS/MS analysis.

Protocol 2: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)

This protocol describes the generation of stable isotope-labeled internal standards in cell culture.[10][12]

  • Media Preparation: Prepare cell culture medium that lacks pantothenate (Vitamin B5). Supplement this medium with a known concentration of [¹³C₃¹⁵N₁]-pantothenate.

  • Cell Culture: Culture the cells in the prepared medium for several passages (typically 3 or more) to ensure efficient (>99%) incorporation of the labeled pantothenate into the cellular Coenzyme A pool.[10][12]

  • Harvesting Labeled Cells: Harvest the cells that now contain a full suite of stable isotope-labeled acyl-CoAs.

  • Use as Internal Standard: A known amount of the labeled cell extract can be spiked into unlabeled biological samples at the beginning of the sample preparation process to serve as internal standards for a wide range of acyl-CoAs.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Stable Isotope-Labeled Internal Standards Sample->Spike Accurate Quantification Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction Dry Evaporation to Dryness Extraction->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Processing Data Analysis (Peak Integration, Quantification) MS->Processing Result Final Results Processing->Result

Caption: Workflow for Acyl-CoA Analysis with Internal Standards.

troubleshooting_matrix_effects cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Ion Suppression or Poor Reproducibility SamplePrep Optimize Sample Preparation (SPE, LLE) Problem->SamplePrep LC_Method Optimize LC Method (Gradient, Column) Problem->LC_Method InternalStd Use Stable Isotope-Labeled Internal Standards Problem->InternalStd MS_Params Tune MS Parameters (Source, Gas Flow) Problem->MS_Params Outcome Reduced Matrix Effects & Accurate Quantification SamplePrep->Outcome LC_Method->Outcome InternalStd->Outcome MS_Params->Outcome

Caption: Troubleshooting Logic for Matrix Effects in Acyl-CoA Analysis.

References

Technical Support Center: Optimization of Extraction Protocols for Short-Chain Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction protocols for short-chain unsaturated acyl-CoAs.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of short-chain unsaturated acyl-CoAs.

Chromatography Issues

Q1: What causes peak tailing for my short-chain acyl-CoAs in LC-MS analysis and how can I fix it?

A1: Peak tailing in liquid chromatography can compromise the accuracy and resolution of your analysis.[1] It is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[1][2]

  • Secondary Interactions: Short-chain acyl-CoAs can interact with residual silanol (B1196071) groups on the silica-based columns, leading to tailing.[2]

    • Solution: Use an end-capped column to minimize these interactions.[2] Adjusting the mobile phase pH with a buffer can also help by maintaining a consistent ionization state of the analytes.[2] Increasing the buffer concentration in the mobile phase can also be effective.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.[2]

    • Solution: Dilute your sample and re-inject to see if the peak shape improves.[2]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect peak shape.

    • Solution: For short-chain acyl-CoAs, slightly acidic mobile phases are often required in reversed-phase liquid chromatography (RPLC) conditions.[4] The pH of the mobile phase should be optimized, with one study finding pH 5.0 to be optimal.[3]

  • Column Contamination: A buildup of contaminants on the column frit can cause peak tailing.[1]

    • Solution: Regularly flush your column and use guard columns or in-line filters to protect the analytical column.[1]

Q2: My chromatographic peaks are broad. What could be the cause and solution?

A2: Broad peaks can be caused by a high percentage of organic solvent in the initial mobile phase conditions, which can cause short-chain acyl-CoAs to elute too quickly without proper interaction with the column.[3]

  • Solution: Optimize your gradient elution method. Start with a lower percentage of organic solvent to ensure proper retention and separation of early-eluting short-chain species.

Analyte Stability and Recovery

Q3: I'm concerned about the stability of my short-chain unsaturated acyl-CoAs during extraction. What are the best practices to prevent degradation?

A3: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions.[5] Unsaturated acyl-CoAs are also prone to oxidation.

  • Best Practices:

    • Work Quickly and on Ice: Minimize the time samples are processed and keep them cold to reduce enzymatic and chemical degradation.[6]

    • Solvent Choice: Methanol has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[5] If possible, reconstitute dried extracts in methanol.[5]

    • pH Control: Avoid alkaline and strongly acidic conditions, as they can promote hydrolysis.[5]

    • Storage: For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C.[6] Avoid repeated freeze-thaw cycles.[6]

Q4: My recovery of short-chain acyl-CoAs is low. How can I improve it?

A4: Low recovery can be due to the extraction method, particularly with solid-phase extraction (SPE), where hydrophilic short-chain acyl-CoAs may not be efficiently retained.

  • Troubleshooting Steps:

    • Extraction Method Selection: Consider a liquid-liquid extraction (LLE) method, which can offer better recovery for a broad range of acyl-CoAs. An alternative is to use an SPE column and elution method specifically optimized for short-chain species.[7]

    • Internal Standards: Add an appropriate internal standard at the beginning of the extraction process to accurately assess and correct for recovery losses.[8] For a broad range of analytes, using an odd-chain acyl-CoA can be a good strategy if specific stable isotope-labeled standards are unavailable.

    • Thorough Homogenization: Ensure complete disruption of cells or tissues to release the analytes.[6]

Sample Matrix and Contamination

Q5: How do I deal with matrix effects from complex samples like plasma or tissue homogenates?

A5: Matrix effects, caused by other components in the sample interfering with the ionization of your analytes, can lead to inaccurate quantification.[9]

  • Mitigation Strategies:

    • Sample Preparation: Employ a robust sample cleanup method such as SPE or LLE to remove interfering substances.[1][9]

    • Internal Standards: Use stable isotope-labeled internal standards that co-elute with your analytes to compensate for matrix effects.

    • Chromatographic Separation: Optimize your LC method to separate the analytes of interest from the bulk of the matrix components.

    • Dilution: In some cases, simply diluting the sample can reduce the impact of matrix effects.[9]

Q6: What are common sources of contamination in acyl-CoA analysis and how can I avoid them?

A6: Contaminants can originate from various sources, including solvents, reagents, and lab equipment.

  • Prevention:

    • High-Purity Solvents and Reagents: Use LC-MS grade solvents and high-purity reagents.

    • Clean Glassware and Plasticware: Thoroughly clean all equipment and consider using disposable items when possible.

    • Filter Samples: Filter all samples and standards before injection to remove particulates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying short-chain acyl-CoAs?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.[10][11]

Q2: Should I use a derivatization step for my analysis?

A2: While not always necessary with modern LC-MS/MS systems, derivatization can be used to improve chromatographic properties and detection sensitivity, especially for UV or fluorescence detection.[8][12] For example, derivatizing acyl-CoAs to their fluorescent acyl etheno-CoA esters can allow for detection down to the femtomole level.[12]

Q3: What type of internal standard is best for quantifying short-chain unsaturated acyl-CoAs?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. If this is not available, an odd-chain acyl-CoA of a similar chain length and saturation can be a suitable alternative.[11]

Q4: What are typical recovery rates for short-chain acyl-CoA extraction?

A4: Recovery rates can vary depending on the method and the specific acyl-CoA. However, a well-optimized protocol can achieve high recoveries. For example, one study reported recoveries of 93-104% for a tissue extraction method and 83-90% for a subsequent solid-phase extraction step.[13]

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

Acyl-CoA SpeciesTissue Extraction Recovery (%)Solid-Phase Extraction (SPE) Recovery (%)
Acetyl-CoA93 - 10483 - 90
Malonyl-CoA93 - 10483 - 90
Octanoyl-CoA93 - 10483 - 90
Oleoyl-CoA93 - 10483 - 90
Palmitoyl-CoA93 - 10483 - 90
Arachidonyl-CoA93 - 10483 - 90

Data adapted from a study using radiolabeled acyl-CoAs in powdered rat liver.[13]

Table 2: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)
Acetyl-CoA10.64
Propionyl-CoA3.53
Butyryl-CoA1.01
Valeryl-CoA1.12
Crotonoyl-CoA0.03
HMG-CoA0.97
Succinyl-CoA25.47
Glutaryl-CoA0.65

Data is illustrative and compiled from published literature.[14] Absolute values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs.[8]

  • Homogenization:

    • Homogenize frozen, powdered tissue in 2 mL of 100 mM KH2PO4 containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[8]

  • Solvent Addition:

    • Add 2.0 mL of 2-propanol and homogenize again.[8]

    • Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile.[8]

  • Phase Separation:

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes.[8]

  • Collection:

    • The upper phase contains the acyl-CoAs.[8] Carefully collect this phase for further purification or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol is a general guideline for purifying acyl-CoAs after an initial extraction.[7]

  • Column Conditioning:

    • Condition a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE column with 1 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).[7]

  • Sample Loading:

    • Acidify the supernatant from the initial extraction with glacial acetic acid.[7]

    • Load the acidified sample onto the conditioned SPE column.[7]

  • Washing:

    • Wash the column with 1 mL of the conditioning solvent to remove unretained impurities.[7]

  • Elution:

    • Elute the acyl-CoAs with 2 mL of methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v).[7] The eluent should have a neutral pH to ensure the release of the acyl-CoAs from the anion-exchange resin.[7]

Visualizations

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Homogenization LLE Liquid-Liquid Extraction Tissue->LLE Homogenate Lysis Cell Lysis Lysis->LLE Lysate SPE Solid-Phase Extraction LLE->SPE Crude Extract (Optional) LCMS LC-MS/MS Analysis LLE->LCMS Purified Extract SPE->LCMS Highly Purified Extract Data Data Processing LCMS->Data Raw Data

Caption: General experimental workflow for acyl-CoA extraction and analysis.

TroubleshootingFlowchart Problem Poor Chromatographic Peak Shape (Tailing/Broadening) Check1 Check for Column Overload Problem->Check1 Solution1 Dilute Sample Check1->Solution1 Yes Check2 Evaluate Mobile Phase Check1->Check2 No Solution2 Adjust pH / Buffer Concentration Check2->Solution2 Yes Check3 Inspect Column Health Check2->Check3 No Solution3 Use Guard Column / Replace Column Check3->Solution3

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

"troubleshooting guide for metabolic flux analysis experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metabolic Flux Analysis (MFA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to specific problems you might encounter at different stages of your MFA workflow.

Experimental Design & Setup

???+ question "How do I choose the right isotopic tracer for my experiment?"

???+ question "My cells are not reaching isotopic steady state. What should I do?"

???+ question "What are the common pitfalls in designing a 13C-MFA experiment?"

Sample Preparation & Quenching

???+ question "How can I ensure my quenching and extraction methods are effective?"

Analytical Measurements (LC-MS / GC-MS)

???+ question "I'm seeing poor peak shapes (broadening, tailing, splitting) in my LC-MS/GC-MS data. What could be the cause?"

???+ question "My signal intensity is low or I'm seeing no peaks at all. What should I check?"

???+ question "My retention times are shifting. What is the problem?"

Data Analysis & Modeling

???+ question "The goodness-of-fit for my flux model is poor. What does this mean and how can I fix it?"

???+ question "My flux results have very large confidence intervals. How can I improve the precision?"

Experimental Protocols

General 13C-MFA Experimental Protocol

This protocol provides a general framework. Specific details may need to be optimized for your particular organism and experimental setup.[1]

  • Cell Culture and Isotope Labeling:

    • Culture cells in a chemically defined medium.

    • During the exponential growth phase, switch the cells to a medium containing a 13C-labeled substrate (e.g., [1,2-13C]glucose).[1]

  • Quenching and Metabolite Extraction:

    • Rapidly quench metabolism to halt enzymatic activity. This is often done using cold methanol (B129727) or other methods.

    • Extract intracellular metabolites from the cell pellet.

  • Protein Hydrolysis (for amino acid labeling):

    • To analyze the labeling patterns of amino acids incorporated into proteins, hydrolyze the cell pellet using 6 M HCl at 100°C for 24 hours.[1]

  • Derivatization (for GC-MS):

    • Derivatize the extracted metabolites and hydrolyzed amino acids to make them volatile for GC-MS analysis. A common agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[1]

  • Analytical Measurement:

    • Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of the metabolites.

  • Data Analysis:

    • Use software like 13CFLUX, OpenFlux, or Metran to estimate metabolic fluxes by fitting the experimental data to a metabolic model.[2]

Diagrams and Workflows

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase exp_design Experimental Design (Tracer Selection) cell_culture Cell Culture & Labeling exp_design->cell_culture Define Protocol sampling Quenching & Extraction cell_culture->sampling Collect Samples analysis LC-MS / GC-MS Analysis sampling->analysis Analyze Samples data_processing Data Processing (Mass Isotopomer Ratios) analysis->data_processing Raw Data flux_estimation Flux Estimation data_processing->flux_estimation Labeling Data model_setup Metabolic Network Model model_setup->flux_estimation validation Model Validation & Goodness-of-Fit flux_estimation->validation Estimated Fluxes validation->exp_design Iterate/Refine

General workflow for a Metabolic Flux Analysis experiment.

Troubleshooting_Logic cluster_data_quality Data Quality Issues cluster_model_fit Modeling Issues start Problem Encountered poor_peaks Poor Peak Shape? start->poor_peaks no_signal Low/No Signal? start->no_signal rt_shift Retention Time Shift? start->rt_shift bad_fit Poor Goodness-of-Fit? start->bad_fit high_ci Large Confidence Intervals? start->high_ci check_instrument Check Instrument: - Column - Mobile Phase - Connections - Ion Source poor_peaks->check_instrument Yes no_signal->check_instrument Yes check_sample Check Sample: - Concentration - Preparation - Degradation no_signal->check_sample Yes rt_shift->check_instrument Yes check_model Review Model: - Missing Pathways - Stoichiometry bad_fit->check_model Yes redesign_exp Redesign Experiment: - Optimal Tracer - Parallel Labeling bad_fit->redesign_exp Yes high_ci->redesign_exp Yes

A decision tree for troubleshooting common MFA issues.

References

Technical Support Center: Enhancing the Resolution of Acyl-CoA Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-CoA isomers by HPLC. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal separation and resolution of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of acyl-CoA isomers so challenging?

A1: The separation of acyl-CoA isomers is difficult due to their structural similarities. Isomers often have the same mass and similar physicochemical properties, leading to co-elution in typical reversed-phase HPLC setups. For example, succinyl-CoA and methylmalonyl-CoA, as well as isobutyryl- and n-butyryl-CoA, are common pairs that prove difficult to resolve.[1][2]

Q2: What are the most common issues encountered when separating acyl-CoA isomers by HPLC?

A2: The most frequent challenges include:

  • Poor Resolution/Co-elution: Isomers eluting as a single peak or with significant overlap.[1][3]

  • Peak Tailing: Asymmetrical peaks can hinder accurate quantification and resolution. This can be caused by interactions with active silanol (B1196071) groups on the column stationary phase.[4]

  • Low Sensitivity: Acyl-CoAs are often present in low abundance in biological samples, requiring sensitive detection methods.[5]

  • Analyte Instability: Acyl-CoA thioesters can be unstable, degrading during sample preparation or analysis.[1][6]

  • Matrix Effects: Complex biological samples can interfere with ionization in mass spectrometry detection, leading to ion suppression.[6]

Q3: What type of HPLC column is best for separating acyl-CoA isomers?

A3: The choice of column is critical for successful separation.

  • Reversed-Phase (RP) C18 columns are the most commonly used for acyl-CoA analysis.[3][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns , particularly zwitterionic HILIC columns, have shown promise for separating a wide range of acyl-CoAs, from short- to long-chain species, in a single run.[8]

  • Specialty columns with different selectivities, such as those with cholesteryl groups, can offer improved separation of geometrical isomers.[9]

Q4: How does the mobile phase composition affect the resolution of acyl-CoA isomers?

A4: Mobile phase optimization is crucial for enhancing resolution.

  • pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the analytes and stationary phase, impacting retention and selectivity. A pH between 2 and 8 is generally recommended for silica-based columns.[10]

  • Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic solvents used in the mobile phase. The choice and gradient profile can significantly influence separation.[1][3]

  • Buffers and Additives: Buffers like ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) are frequently used to control pH and improve peak shape.[1][3][11] Ion-pairing reagents can also be employed to improve the retention and separation of polar analytes, though they may cause ion suppression in mass spectrometry.[2]

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • A single peak is observed where two or more isomers are expected.

  • Peaks are significantly overlapped, preventing accurate integration.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the mobile phase. Adjust the pH to alter analyte and stationary phase interactions. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or use a ternary gradient.
Suboptimal Gradient Elution Modify the gradient profile. A shallower gradient can increase the separation between closely eluting peaks.
Unsuitable Column Chemistry Switch to a different column. If a standard C18 column is not providing adequate resolution, consider a high-strength C18, a phenyl-hexyl, or a HILIC column.[8]
Elevated Column Temperature Adjust the column temperature. While higher temperatures can decrease viscosity and improve efficiency, they can also reduce retention times and may not always improve resolution. Maintaining a constant temperature is key.[10]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak apex.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Use an end-capped, high-purity silica (B1680970) column to minimize interactions with residual silanol groups.[4] Add a competing base like triethylamine (B128534) (TEA) to the mobile phase, though this may not be necessary with modern high-purity columns.
Incorrect Mobile Phase pH Adjust the mobile phase pH. For basic compounds, a lower pH can protonate the analyte and reduce tailing. Conversely, for acidic compounds, a higher pH may be beneficial. Operating between pH 2-8 is generally recommended for silica-based columns.[4]
Column Overload Reduce the sample injection volume or dilute the sample.[4]
Column Contamination or Degradation Use a guard column to protect the analytical column from contaminants.[12] If the column is contaminated, follow the manufacturer's instructions for cleaning. If degraded, replace the column.
Problem 3: Inconsistent Retention Times

Symptoms:

  • Retention times for the same analyte vary between injections or runs.

Possible Causes & Solutions:

CauseSolution
Changes in Mobile Phase Composition Ensure the mobile phase is prepared consistently and is well-mixed. Use a solvent reservoir cover to prevent evaporation of volatile organic components.[10]
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.[10]
Pump Malfunction or Leaks Check the HPLC system for leaks, especially at fittings. Ensure the pump is delivering a consistent flow rate.[10]
Column Equilibration Issues Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Short to Medium-Chain Acyl-CoAs

This method is adapted from a study focused on high-resolution metabolomics.[1]

  • Column: Luna C18 (100 x 2.0 mm i.d., 3 µm; Phenomenex)

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)

  • Mobile Phase B: Methanol

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • 0 min, 2% B

    • 1.5 min, 2% B

    • 3 min, 15% B

    • 5.5 min, 95% B

    • 14.5 min, 95% B

    • 15 min, 2% B

    • 20 min, 2% B

  • Detection: Coupled to a high-resolution mass spectrometer.

Protocol 2: Reversed-Phase HPLC for Medium to Long-Chain Acyl-CoAs

This protocol is also based on the same high-resolution metabolomics study.[1]

  • Column: Luna C18 (100 x 2.0 mm i.d., 3 µm; Phenomenex)

  • Mobile Phase A: Water with 10 mM ammonium acetate (pH 8.5, adjusted with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • 0 min, 20% B

    • 1.5 min, 20% B

    • 5 min, 95% B

    • 14.5 min, 95% B

    • 15 min, 20% B

    • 20 min, 20% B

  • Detection: Coupled to a high-resolution mass spectrometer.

Protocol 3: UPLC-MS/MS for Isomeric Short-Chain Acyl-CoAs

This method was developed for the separation of isomeric species like n-butyryl-CoA and isobutyryl-CoA.[2]

  • Column: Reversed-phase UPLC column

  • Detection: Positive electrospray ionization tandem mass spectrometry (MS/MS)

  • Key Feature: This method avoids the use of ion-pairing reagents, which can be advantageous for MS detection.[2]

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation & Solution cluster_outcome Outcome start HPLC Analysis Issue poor_resolution Poor Resolution/ Co-elution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing retention_shift Retention Time Shifts start->retention_shift check_method Review Method Parameters poor_resolution->check_method Primary Check peak_tailing->check_method clean_column Clean/Replace Column peak_tailing->clean_column reduce_load Reduce Sample Load peak_tailing->reduce_load check_hardware Inspect Hardware retention_shift->check_hardware Primary Check optimize_mp Optimize Mobile Phase (pH, Organic, Additives) check_method->optimize_mp optimize_gradient Adjust Gradient Profile check_method->optimize_gradient change_column Change Column (e.g., C18 -> HILIC) check_method->change_column check_temp Verify Column Temperature check_hardware->check_temp check_flow Check Flow Rate & Leaks check_hardware->check_flow resolved Issue Resolved optimize_mp->resolved optimize_gradient->resolved change_column->resolved check_temp->resolved check_flow->resolved clean_column->resolved reduce_load->resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

Acyl_CoA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Detection cluster_data Data Analysis tissue Tissue/Cell Homogenization extraction Solvent Extraction (e.g., with Acetonitrile) tissue->extraction purification Solid-Phase Extraction (SPE) (Optional) extraction->purification reconstitution Reconstitute in Appropriate Buffer purification->reconstitution injection Inject Sample into HPLC System reconstitution->injection separation Chromatographic Separation (e.g., C18 or HILIC column) injection->separation detection Detection (UV or Mass Spectrometry) separation->detection data_analysis Data Processing & Quantification detection->data_analysis

References

"quality control measures for synthetic trans-3-Hexenoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic trans-3-Hexenoyl-CoA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what is its primary application?

A1: Synthetic this compound is the laboratory-synthesized form of a naturally occurring intermediate in the beta-oxidation of unsaturated fatty acids. It is primarily used in research and drug development to study lipid metabolism, particularly in the context of metabolic disorders like diabetes and obesity. Its reactive thioester group also makes it a useful building block for the synthesis of more complex molecules.[]

Q2: How should I properly store synthetic this compound to ensure its stability?

A2: To ensure long-term stability, synthetic this compound sodium salt should be stored in a dry environment at 2-8°C in a tightly sealed, light-resistant container.[] It is crucial to prevent exposure to moisture and excessive heat to minimize degradation.[] For long-term storage, keeping the compound at -20°C is also a common practice for acyl-CoA thioesters.

Q3: What are the most common chemical reactions that this compound can undergo?

A3: The most common reaction is the hydrolysis of the thioester bond, which is thermodynamically favorable.[] This reaction breaks down the molecule into coenzyme A and free trans-3-hexenoic acid.[] This process can be accelerated by exposure to moisture and non-neutral pH conditions.

Q4: Why is the compound supplied as a sodium salt?

A4: The sodium salt form of this compound generally enhances its solubility in aqueous solutions, which is beneficial for preparing solutions for various experimental assays.[]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the handling and analysis of synthetic this compound.

HPLC Analysis Issues

Q5: I am seeing multiple peaks in the chromatogram of a freshly prepared solution of synthetic this compound. What could be the cause?

A5: There are several potential reasons for observing multiple peaks:

  • Degradation: The compound may have started to degrade due to improper storage or handling. The most likely degradation product is free coenzyme A and trans-3-hexenoic acid from hydrolysis.

  • Column Equilibration: The HPLC column may not be properly equilibrated with the mobile phase. Ensure sufficient equilibration time before injecting your sample.

  • Contamination: The solvent or the HPLC system might be contaminated. Prepare fresh mobile phase and flush the system.

  • Isomers: Although less common for this specific molecule, the presence of isomers could potentially lead to peak splitting.

Q6: My peak shape is poor (tailing or fronting). How can I improve it?

A6: Poor peak shape in HPLC can be caused by several factors:

  • Peak Tailing: This can be due to interactions with active sites on the column's stationary phase. Ensure the mobile phase pH is appropriate for the column and consider using mobile phase additives like a small concentration of an ion-pairing agent if necessary. A contaminated guard or analytical column can also be a cause; replacing them may be necessary.[2]

  • Peak Fronting: This is often a sign of column overloading. Try reducing the injection volume or the concentration of your sample.[2]

  • Incorrect Mobile Phase: The solvent used to dissolve the sample might be too strong compared to the mobile phase, leading to peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Q7: The retention time of my this compound peak is shifting between runs. What should I do?

A7: Retention time variability can be a sign of:

  • Changes in Mobile Phase Composition: Inconsistent mixing of mobile phase components can lead to shifts. Prepare fresh mobile phase and ensure the solvent mixing system is functioning correctly.[3]

  • Fluctuating Column Temperature: Even small changes in column temperature can affect retention times. Using a column oven is highly recommended for stable results.[3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the problem persists, consider replacing the column.

Mass Spectrometry (MS) Analysis Issues

Q8: I am not seeing the expected molecular ion for this compound in my mass spectrum. Why?

A8: This could be due to a few reasons:

  • In-source Fragmentation: Acyl-CoAs can be prone to fragmentation in the ion source of the mass spectrometer. You may be observing fragment ions instead of the parent ion.

  • Incorrect MS Settings: Ensure that the mass spectrometer is calibrated and that the settings (e.g., ionization mode, collision energy) are appropriate for the analysis of acyl-CoAs.

  • Compound Degradation: As mentioned earlier, the compound may have degraded, and you are observing the mass of the degradation products.

Q9: What are the common fragment ions I should look for to confirm the identity of this compound?

A9: Acyl-CoAs have characteristic fragmentation patterns. A common fragmentation occurs at the phosphodiester bonds of the coenzyme A moiety. Look for a neutral loss of 507 amu, which corresponds to the 3'-phosphoadenosine-5'-diphosphate part of the molecule. The presence of fragment ions at m/z 428 and 261 are also indicative of the coenzyme A structure.

Quantitative Data Summary

While the exact purity and impurity profile will vary by batch and supplier, the following table provides a general overview of what to expect for high-quality synthetic this compound. Always refer to the certificate of analysis provided by the supplier for batch-specific data.

ParameterTypical SpecificationAnalytical Method
Purity ≥95%HPLC
Identity Conforms to structure¹H NMR, Mass Spectrometry
Common Impurities Coenzyme A, trans-3-Hexenoic acidHPLC, Mass Spectrometry
Moisture Content < 5%Karl Fischer Titration

Experimental Protocols

Protocol 1: Quality Control of Synthetic this compound by HPLC-MS

This protocol outlines a general method for assessing the purity of synthetic this compound.

1. Materials and Reagents:

  • Synthetic this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium (B1175870) acetate

2. Sample Preparation:

  • Accurately weigh a small amount of synthetic this compound.

  • Dissolve in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10 µg/mL).

3. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 200-1000

  • Fragmentation Analysis: Perform MS/MS on the expected parent ion of this compound to confirm its identity through characteristic fragment ions.

5. Data Analysis:

  • Determine the purity of the sample by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

  • Identify any impurity peaks by their mass-to-charge ratio and compare them to potential degradation products or synthesis-related impurities.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a key biological pathway involving this compound and a typical experimental workflow for its quality control.

beta_oxidation_pathway Unsaturated_Fatty_Acid Unsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Unsaturated_Fatty_Acid->Acyl_CoA_Synthetase Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Acyl_CoA_Synthetase->Unsaturated_Acyl_CoA Beta_Oxidation_Cycles Beta-Oxidation Cycles Unsaturated_Acyl_CoA->Beta_Oxidation_Cycles trans_3_Hexenoyl_CoA This compound Beta_Oxidation_Cycles->trans_3_Hexenoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase trans_3_Hexenoyl_CoA->Enoyl_CoA_Isomerase trans_2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Further_Oxidation Further Beta-Oxidation Cycles trans_2_Enoyl_CoA->Further_Oxidation Acetyl_CoA Acetyl-CoA Further_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Role of this compound in beta-oxidation.

qc_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Review Receive_Sample Receive Synthetic This compound Dissolve_Sample Dissolve in Aqueous/Organic Solvent Receive_Sample->Dissolve_Sample Dilute_Sample Dilute to Working Concentration Dissolve_Sample->Dilute_Sample HPLC_Separation HPLC Separation (C18 Column) Dilute_Sample->HPLC_Separation MS_Detection Mass Spectrometry (ESI+) HPLC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Purity_Assessment Assess Purity (% Area) MSMS_Fragmentation->Purity_Assessment Identity_Confirmation Confirm Identity (Parent & Fragment Ions) Purity_Assessment->Identity_Confirmation Impurity_Identification Identify Impurities Identity_Confirmation->Impurity_Identification Final_Report Generate Certificate of Analysis Impurity_Identification->Final_Report

Caption: Quality control workflow for synthetic this compound.

References

Technical Support Center: Analysis of Acyl-CoAs by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-Coenzyme A (acyl-CoA) compounds by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges of analyzing these molecules, particularly their poor ionization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of acyl-CoAs.

Issue 1: Low or No Signal Intensity for Acyl-CoA Analyte

Possible Causes and Solutions:

  • Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode electrospray ionization (ESI) is approximately 3-fold more sensitive than negative ion mode.[1][2]

    • Recommendation: Ensure your mass spectrometer is operating in positive ion mode for optimal signal.

  • Inefficient Ionization & Mobile Phase Issues: The large and amphiphilic nature of acyl-CoAs can lead to poor ionization efficiency.[1] Mobile phase additives are critical for improving protonation.

    • Recommendation: Avoid using trifluoroacetic acid (TFA) as it severely suppresses the MS signal.[1] Use mobile phases containing 0.1% formic acid or buffered solutions like 10 mM ammonium (B1175870) acetate (B1210297) for better signal response.[1]

  • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source, breaking apart before detection. A characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da) is common.[1][3][4][5]

    • Recommendation: Optimize the cone/fragmentor voltage. Start with a low voltage (e.g., 30-60 V) and gradually increase it to maximize the precursor ion intensity without causing significant fragmentation.[1][5]

  • Sample Degradation: Acyl-CoAs are chemically unstable and prone to hydrolysis, especially in aqueous solutions that are not pH-controlled.[1][5][6]

    • Recommendation: Process samples quickly on ice and store them as a dry pellet at -80°C.[3] For reconstitution, use methanol (B129727) or a buffered solution like 50 mM ammonium acetate to improve stability.[3][5]

  • Ion Suppression: Matrix effects from complex biological samples can significantly reduce the signal of the target analyte.[6]

    • Recommendation: Improve chromatographic separation to resolve the analyte from co-eluting matrix components.[3] The use of stable isotope-labeled internal standards can also help to correct for matrix effects.[7]

Troubleshooting Workflow for Low Signal

G start Low or No Signal Detected check_ms 1. Check MS Functionality (Infuse a known standard) start->check_ms ms_ok MS is OK check_ms->ms_ok Response? ms_fail MS Issue ms_ok->ms_fail No check_samples 2. Prepare Fresh Standards & Mobile Phases ms_ok->check_samples Yes samples_ok Problem Persists check_samples->samples_ok samples_fail Signal Restored: Degradation/Contamination Issue samples_ok->samples_fail Signal Appears check_params 3. Verify MS Parameters (Ion Mode, Voltages, Gas Flow) samples_ok->check_params No Change params_ok Parameters Correct check_params->params_ok params_fail Signal Restored: Parameter Optimization Needed params_ok->params_fail Signal Appears check_chrom 4. Investigate Chromatography (Peak Shape, Retention) params_ok->check_chrom No Change chrom_ok Chromatography OK check_chrom->chrom_ok chrom_fail Poor Peak Shape: Optimize LC Method / Use Ion-Pairing chrom_ok->chrom_fail Issue Found end Consult Instrument Specialist chrom_ok->end No Change

Caption: A logical workflow for troubleshooting low LC-MS signal.[6]

Issue 2: Poor Chromatographic Peak Shape or Resolution

Possible Causes and Solutions:

  • Analyte Polarity: The hydrophilic CoA moiety combined with a variable length fatty acyl chain gives acyl-CoAs an amphiphilic character, which can lead to poor peak shape on standard reversed-phase columns.[7]

    • Recommendation: Use ion-pairing agents like N,N-dimethylbutylamine (DMBA) in the mobile phase to improve peak shape and retention of short-chain acyl-CoAs.[4][8] Alternatively, operating at a high pH (e.g., 10.5 with ammonium hydroxide) can enhance resolution.[3]

  • Isomer Co-elution: Isomeric acyl-CoAs (e.g., butyryl- and isobutyryl-CoA) can be difficult to separate.

    • Recommendation: The use of ion-pairing reagents is a common strategy to achieve the separation of isomeric species.[9]

  • Analyte Loss: The phosphate (B84403) groups on acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to analyte loss and poor peak shape.

    • Recommendation: A derivatization strategy, such as phosphate methylation, can resolve this issue and improve chromatographic performance.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my acyl-CoA consistently low? A1: Low signal is a common issue and can be due to several factors:

  • Poor Ionization Efficiency: Acyl-CoAs are inherently difficult to ionize.[1]

  • Wrong Ionization Mode: You may be using negative ion mode, which is often less sensitive than positive ion mode for these compounds.[1][2]

  • In-Source Fragmentation: High cone voltages can cause the molecule to fragment before it is detected.[1]

  • Sample Instability: Acyl-CoAs can degrade if not handled properly (e.g., kept at low temperatures and in appropriate buffers).[5][6]

  • Signal Splitting: The signal can be divided among the protonated molecule [M+H]+ and various adducts (e.g., sodium [M+Na]+, potassium [M+K]+), lowering the intensity of any single species.[1]

Q2: What is the most common fragmentation pattern for acyl-CoAs in MS/MS? A2: In positive ion mode, the most characteristic fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[3][4][5] Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates.[3][10] This predictable fragmentation allows for the use of neutral loss or precursor ion scans to screen for a wide range of acyl-CoA species in a sample.[3]

Characteristic Fragmentation of Acyl-CoAs

G cluster_0 Acyl-CoA Precursor Ion [M+H]+ AcylCoA R-S-CoA Frag1 Product Ion [M-507+H]+ AcylCoA->Frag1 Fragmentation Frag2 Neutral Loss 507 Da (3'-phospho-ADP) AcylCoA->Frag2

Caption: Common fragmentation of acyl-CoAs in positive mode MS/MS.[5]

Q3: How can I prevent my acyl-CoA samples from degrading? A3: Acyl-CoAs are susceptible to hydrolysis. To minimize degradation, always process samples on ice. For long-term storage, keep them as a dry pellet at -80°C. When reconstituting samples for analysis, use methanol or a buffered solution (e.g., 50 mM ammonium acetate, pH 7) rather than unbuffered aqueous solutions.[3][5]

Q4: Can derivatization improve my results? A4: Yes, derivatization can be beneficial. A strategy involving phosphate methylation has been shown to improve chromatographic peak shape and achieve full coverage from free CoA to very-long-chain acyl-CoAs. This approach also helps to prevent the loss of analytes that can occur due to the affinity of phosphate groups for metal and glass surfaces.[7]

Data and Parameters

Table 1: Recommended ESI Source Parameters (Positive Ion Mode)
ParameterRecommended RangePurpose & Optimization Notes
Capillary/Spray Voltage 3.0 - 4.5 kVGenerates the electrospray. Optimize for the most stable and intense signal of the [M+H]+ ion.[1][5]
Cone/Fragmentor Voltage 30 - 60 VCritical Parameter. A high voltage will cause in-source fragmentation (loss of 507 Da). Start low and increase gradually to maximize precursor ion intensity.[1][5]
Source Temperature 100 - 130 °CAids in desolvation. Keep this temperature as low as possible to prevent thermal degradation of the analyte.[1][5]
Desolvation Gas Temp. 350 - 500 °CAids in desolvation. Higher temperatures can improve the signal but may also promote degradation if set too high.[1][5]
Desolvation Gas Flow 500 - 800 L/hrAssists in droplet evaporation. Optimize for signal stability and intensity.[1]
Table 2: Comparison of Mobile Phase Additives for Acyl-CoA Analysis
AdditiveIon ModeSignal IntensityChromatographic PerformanceNotes
0.1% Trifluoroacetic Acid (TFA) PositivePoorExcellentCauses severe ion suppression and is not recommended for MS detection.[1]
0.1% Formic Acid (FA) PositiveGoodFair to GoodA standard starting point, but peak tailing can be an issue for some acyl-CoAs.[1]
10 mM Ammonium Acetate PositiveVery GoodVery GoodA good buffered alternative that often provides a strong and stable signal.[1][11]
N,N-dimethylbutylamine (DMBA) PositiveGoodExcellentAn ion-pairing agent used to improve chromatography of phosphate-containing compounds.[4][8]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells using Protein Precipitation

This protocol is adapted for the extraction of acyl-CoAs from cultured cells without requiring solid-phase extraction (SPE).[3][4]

  • Cell Lysis and Extraction: a. Aspirate the culture medium and wash the cells with ice-cold PBS. b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., C17:0-CoA).[3] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.

  • LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system. b. For chromatography, use a C18 UHPLC column. To improve the separation of short-chain species, an ion-pairing agent can be included in the mobile phase.[3][4]

Protocol 2: Derivatization by Phosphate Methylation

This method improves chromatographic performance and reduces analyte loss.[7]

Note: The specific details of the derivatization reaction (reagents, concentrations, incubation times) require access to the full methodology of the cited paper. However, the general workflow is as follows:

  • Acyl-CoA Extraction: Extract acyl-CoAs from the biological sample using a suitable method, such as protein precipitation followed by mixed-mode solid-phase extraction (SPE), which is optimized to integrate with the derivatization step.[7]

  • Derivatization Reaction: a. The extracted acyl-CoAs are subjected to a chemical reaction that methylates the phosphate groups on the CoA moiety.

  • LC-MS/MS Analysis: a. After derivatization, the methylated acyl-CoAs are analyzed by LC-MS/MS. b. This modification typically results in improved peak shape and allows for the comprehensive analysis of a wide range of acyl-CoAs, from short-chain to very-long-chain, in a single run.[7] c. Targeted data acquisition is performed using selected reaction monitoring (SRM) transitions, which are constructed based on the new, common fragmentation patterns of the methylated analytes.[7]

References

Technical Support Center: Method Development for Separating trans-2 and trans-3-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of trans-2-Hexenoyl-CoA and trans-3-Hexenoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals.

Method Development and Optimization

Q1: We are trying to separate trans-2-Hexenoyl-CoA and this compound. What is a good starting point for method development?

A robust starting point for separating these positional isomers is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). A reversed-phase approach is generally recommended for acyl-CoA species.

Proposed Initial UHPLC-MS/MS Method:

ParameterRecommendationRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)C18 columns are widely used for the separation of acyl-CoAs, providing good retention and resolution based on hydrophobicity.[1][2]
Mobile Phase A Water with 10 mM Ammonium Acetate (B1210297) and 0.1% Formic AcidAmmonium acetate is a volatile salt compatible with mass spectrometry, and formic acid aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) with 10 mM Ammonium Acetate and 0.1% Formic AcidAn organic solvent for elution from the reversed-phase column.
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the analytes. A shallow gradient will be crucial for separating the isomers.A gradual increase in the organic phase composition enhances the differential partitioning of the isomers between the mobile and stationary phases, which is key for their separation.
Flow Rate 0.2 - 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks and efficient separation.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, but should be optimized as it can also affect selectivity.
Injection Volume 1-5 µLKeep the injection volume small to prevent band broadening.
MS/MS Detection Multiple Reaction Monitoring (MRM) in positive ion modeMRM provides high selectivity and sensitivity for quantification.[3] For acyl-CoAs, a common transition is the neutral loss of 507 Da.[3]

Troubleshooting Guide

Q2: We are not seeing baseline separation between the trans-2 and trans-3 isomers. What can we do to improve resolution?

Improving the resolution of positional isomers often requires systematic optimization of the chromatographic conditions.

Possible CauseRecommended Solution
Inadequate Stationary Phase Selectivity Consider a column with a different stationary phase chemistry. For positional isomers, a phenyl-based column (e.g., phenyl-hexyl) may offer alternative selectivity through π-π interactions.
Gradient is Too Steep Decrease the slope of the gradient. A shallower gradient increases the residence time of the analytes on the column, allowing for more effective separation.
Mobile Phase Composition Try switching the organic mobile phase (e.g., from acetonitrile to methanol or a combination). Different organic solvents can alter the selectivity of the separation.
Temperature is Not Optimal Experiment with different column temperatures (e.g., in 5 °C increments from 30 °C to 50 °C). Temperature can influence the thermodynamics of the separation and impact selectivity.
Ion-Pairing Agent Introduce an ion-pairing agent to the mobile phase. For acyl-CoAs, an agent like heptafluorobutyric acid (HFBA) can improve peak shape and may enhance resolution. Start with a low concentration (e.g., 0.1%).

Q3: The peak shapes for our hexenoyl-CoA isomers are broad or tailing. How can we improve them?

Poor peak shape can be due to several factors, from secondary interactions with the stationary phase to issues with the sample solvent.

Possible CauseRecommended Solution
Secondary Silanol (B1196071) Interactions Use a high-purity, end-capped C18 column. Operating at a slightly acidic pH (as suggested with formic acid) can also help to suppress silanol activity.
Sample Solvent Mismatch Ensure your sample is dissolved in a solvent that is weaker than the initial mobile phase (e.g., 5-10% organic). Injecting in a strong solvent can cause peak distortion.
Column Overload Reduce the amount of sample injected onto the column.
Column Contamination or Degradation Wash the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column.

Q4: We are experiencing low signal intensity for our analytes in the mass spectrometer. What are the likely causes and solutions?

Low signal intensity can stem from sample degradation, poor ionization, or matrix effects.

Possible CauseRecommended Solution
Sample Degradation Acyl-CoAs are susceptible to hydrolysis. Prepare samples fresh and keep them cold (4 °C) in the autosampler. Minimize the time between sample preparation and injection.
Inefficient Ionization Optimize the concentration of the mobile phase additive (e.g., formic acid). You can also try a different additive, such as acetic acid. Ensure the mass spectrometer's source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your analytes.
Ion Suppression from Matrix Components Improve sample cleanup. A solid-phase extraction (SPE) step with a C18 or mixed-mode cartridge can effectively remove interfering substances from the sample matrix.[1]
Adsorption to Vials Use polypropylene (B1209903) or deactivated glass vials to minimize the loss of acyl-CoAs due to adsorption.

Frequently Asked Questions (FAQs)

Q5: Is it possible to use gas chromatography (GC) to separate these isomers?

Gas chromatography is generally not suitable for the direct analysis of non-volatile and thermally labile molecules like acyl-CoAs. Derivatization would be necessary to make them volatile, but this process can be complex and may introduce other analytical challenges. HPLC or UHPLC is the preferred method.

Q6: How can we confirm the identity of the two separated peaks as trans-2 and this compound?

The most definitive way to identify the peaks is to use authentic reference standards for each isomer. If standards are not available, high-resolution mass spectrometry can confirm the elemental composition. The elution order can sometimes be predicted based on subtle differences in hydrophobicity, though this is not always reliable. The trans-2 isomer, with the double bond closer to the polar CoA moiety, may be slightly less retained on a reversed-phase column than the trans-3 isomer.

Q7: What are the critical aspects of sample preparation for acyl-CoA analysis?

The most critical steps in sample preparation are rapid quenching of metabolic activity and efficient extraction while preventing degradation.

  • Quenching: For cell or tissue samples, flash-freezing in liquid nitrogen is essential to halt enzymatic activity.

  • Extraction: A common method is protein precipitation with a cold organic solvent like acetonitrile or methanol, often mixed with an acidic aqueous buffer.

  • Cleanup: As mentioned, solid-phase extraction (SPE) is highly recommended to remove salts and other matrix components that can interfere with the analysis.

Experimental Workflow and Data Visualization

The following diagram illustrates a typical experimental workflow for the separation and analysis of trans-2 and this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing quenching 1. Quenching (Liquid Nitrogen) extraction 2. Extraction (Cold Acetonitrile/Buffer) quenching->extraction cleanup 3. SPE Cleanup (C18 Cartridge) extraction->cleanup reconstitution 4. Reconstitution (Weak Solvent) cleanup->reconstitution injection 5. UHPLC Injection reconstitution->injection separation 6. Chromatographic Separation (Reversed-Phase C18) injection->separation detection 7. MS/MS Detection (MRM) separation->detection integration 8. Peak Integration detection->integration quantification 9. Quantification integration->quantification

References

"improving the sensitivity of fluorometric assays for acyl-CoA detection"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorometric acyl-CoA assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving assay sensitivity and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of a fluorometric acyl-CoA assay?

A1: Most fluorometric acyl-CoA assays are enzyme-coupled reactions. In a common method, acyl-CoA is converted to coenzyme A (CoA). This CoA then participates in a reaction that produces a fluorescent product. The intensity of the fluorescence is directly proportional to the amount of acyl-CoA in the sample.[1][2][3] For example, the reaction can produce NADH, which then interacts with a fluorescent probe to generate a signal.[1] These assays are known for their high sensitivity and are suitable for high-throughput screening in a 96-well plate format.[3][4]

Q2: What are the typical excitation and emission wavelengths for these assays?

A2: The excitation and emission wavelengths are dependent on the specific fluorescent probe used in the assay kit. A commonly used range is an excitation of approximately 535 nm and an emission of around 587 nm.[1][3][5][6] Always consult the specific protocol for your assay kit for the recommended wavelengths.

Q3: What is the detection limit for a typical fluorometric acyl-CoA assay?

A3: The sensitivity of these assays is a key feature. Detection limits can be in the low micromolar to sub-micromolar range. For instance, some kits can detect as low as 0.1 µM to 0.4 µM of acyl-CoA.[1][3]

Q4: What types of samples are compatible with these assays?

A4: Fluorometric acyl-CoA assays are versatile and can be used with a variety of biological samples, including cell lysates, tissue extracts, and purified enzyme preparations.[2][3][6]

Troubleshooting Guide

High Background Fluorescence

Q5: My blank and sample wells are showing high background fluorescence. What are the potential causes and solutions?

A5: High background fluorescence is a common issue that can mask the true signal from your samples.

  • Cause 1: Sample Autoflorescence. Biological samples often contain endogenous fluorescent molecules.

    • Solution: It is crucial to run a sample background control for each sample. This control well should contain the sample and all reaction components except for the enzyme that initiates the final fluorescent reaction.[5][7] The fluorescence from this background control should be subtracted from the fluorescence of the corresponding sample well.[5][8]

  • Cause 2: Reagent Contamination or Degradation. Reagents, especially the fluorescent probe, can degrade over time if not stored properly, leading to increased background.

    • Solution: Ensure all kit components are stored at the recommended temperatures, protected from light, and have not expired.[5][9] Avoid repeated freeze-thaw cycles.

  • Cause 3: Improper Sample Preparation. The method of sample extraction can influence background fluorescence. For example, methanol-based extractions have been reported to produce higher background fluorescence compared to other methods like perchloric acid (PCA) deproteinization.[10][11]

    • Solution: Consider using a deproteinization step with perchloric acid followed by neutralization with potassium carbonate (KHCO3) as this has been shown to be effective.[8] Solid-phase extraction (SPE) can also be employed as a sample clean-up step to reduce background.[10]

Low or No Signal

Q6: I am not seeing a significant increase in fluorescence in my sample wells compared to the blank. What should I check?

A6: A lack of signal can be due to several factors related to the sample, the reagents, or the experimental setup.

  • Cause 1: Acyl-CoA Degradation. Acyl-CoA molecules can be unstable.

    • Solution: Samples should ideally be processed fresh.[9] If storage is necessary, snap-freeze samples in liquid nitrogen and store them at -80°C for no longer than one week.[4] All samples and reagents should be kept on ice during the experiment to prevent degradation.[9]

  • Cause 2: Inactive Enzymes. The enzymes in the kit are critical for the reaction.

    • Solution: Ensure enzymes are stored correctly at -20°C.[8][9] Avoid repeated freeze-thaw cycles. When preparing the reaction mix, ensure all components are properly thawed and mixed.

  • Cause 3: Incorrect Reagent Preparation. Improperly reconstituted or diluted reagents will lead to assay failure.

    • Solution: Carefully follow the kit protocol for preparing all reagents, including the standard curve.[8] Use fresh, high-quality distilled or deionized water.

  • Cause 4: Insufficient Coupling Enzyme. In coupled enzymatic assays, the second enzyme's activity must be sufficient to immediately process the product of the first reaction.

    • Solution: If you suspect the coupling enzyme is rate-limiting, you can test this by increasing its concentration and observing if the reaction rate increases.[12]

Inconsistent or Non-Reproducible Results

Q7: My results are varying significantly between replicates and experiments. How can I improve reproducibility?

A7: Consistency is key for reliable data.

  • Cause 1: Pipetting Errors. Inaccurate pipetting, especially of small volumes, can introduce significant variability.

    • Solution: Use calibrated pipettes and change tips between each sample and reagent to avoid cross-contamination.[5][9] When preparing reaction mixes, make a master mix for the number of wells to ensure consistency.

  • Cause 2: Temperature Fluctuations. Enzyme kinetics are sensitive to temperature.

    • Solution: Ensure all incubation steps are performed at the temperature specified in the protocol.[5] Allow all reagents and plates to equilibrate to the required temperature before starting the assay.

  • Cause 3: Bubbles in Wells. Bubbles can interfere with the optical reading of the plate reader.

    • Solution: Be careful to avoid introducing bubbles when pipetting reagents into the wells.[9] If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile pipette tip.

Data Summary

Assay ParameterTypical Value/RangeSource(s)
Detection Method Fluorometric (enzyme-coupled)[2][3]
Excitation Wavelength ~535 nm[1][3][5][6]
Emission Wavelength ~587 nm[1][3][5][6]
Detection Limit 0.1 µM - 0.4 µM[1][3]
Linear Detection Range e.g., 0.3 to 100 µM[4]
Sample Types Cell lysates, tissue extracts, purified enzymes[2][3][6]

Experimental Protocols

General Protocol for a Fluorometric Acyl-CoA Assay

This is a generalized protocol based on common principles of commercially available kits. Always refer to the specific manual provided with your kit.

  • Reagent Preparation:

    • Thaw all components on ice.

    • Prepare the Acyl-CoA Assay Buffer by warming to room temperature.

    • Reconstitute lyophilized components (e.g., substrates, enzymes, standards) with the specified volumes of assay buffer or high-purity water as per the kit instructions.[8]

  • Standard Curve Preparation:

    • Prepare a stock solution of the Acyl-CoA standard.

    • Perform serial dilutions of the standard stock to create a standard curve within the assay's detection range (e.g., 0 to 1000 pmol/well).[8]

    • Add the standards to a 96-well black plate suitable for fluorescence.

  • Sample Preparation:

    • For tissue or cells, rapidly homogenize in an appropriate buffer (e.g., after flash-freezing in liquid nitrogen).[8]

    • Deproteinize samples, for instance, using perchloric acid followed by neutralization with 3M KHCO3.[8]

    • Centrifuge the samples to pellet precipitates and collect the supernatant.

    • Add a specific volume of your sample to duplicate wells (one for the sample measurement and one for the background control).[5]

    • Adjust the volume in all wells (standards, samples, and backgrounds) to be equal with the assay buffer.

  • Reaction Setup:

    • Prepare a Reaction Mix containing the assay buffer, fluorescent probe, and necessary enzymes as described in the kit manual.

    • For the sample background wells, prepare a Background Control Mix that contains all components except for the key conversion enzyme.[7]

    • Add the Reaction Mix to the standard and sample wells.

    • Add the Background Control Mix to the sample background wells.

  • Measurement:

    • Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for the specified time (e.g., 30-40 minutes), protected from light.[4][5]

    • Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths. Readings can be taken in kinetic or endpoint mode.[5]

  • Data Analysis:

    • Subtract the fluorescence value of the 0 standard (blank) from all standard and sample readings.[8]

    • For each sample, subtract the corresponding sample background reading from the sample reading.

    • Plot the standard curve (fluorescence vs. amount of Acyl-CoA).

    • Determine the amount of Acyl-CoA in your samples by interpolating their corrected fluorescence values on the standard curve.

Visualizations

AssayWorkflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_analysis Data Analysis Sample_Prep Sample Preparation (Homogenization, Deproteinization) Plate_Loading Load Plate: Standards, Samples, Background Controls Sample_Prep->Plate_Loading Standard_Prep Standard Curve Preparation Standard_Prep->Plate_Loading Reagent_Prep Reagent Preparation (Thaw, Reconstitute) Add_Reaction_Mix Add Reaction & Background Mixes Reagent_Prep->Add_Reaction_Mix Plate_Loading->Add_Reaction_Mix Incubation Incubate (e.g., 30 min, RT, dark) Add_Reaction_Mix->Incubation Measure_Fluorescence Measure Fluorescence (Ex/Em ~535/587 nm) Incubation->Measure_Fluorescence Subtract_Background Subtract Background (Blank & Sample Bkgd) Measure_Fluorescence->Subtract_Background Plot_Standard_Curve Plot Standard Curve Subtract_Background->Plot_Standard_Curve Calculate_Concentration Calculate Acyl-CoA Concentration Plot_Standard_Curve->Calculate_Concentration

Caption: General experimental workflow for a fluorometric acyl-CoA assay.

TroubleshootingFlow Start Assay Issue? High_Bkgd High Background? Start->High_Bkgd Low_Signal Low/No Signal? Inconsistent Inconsistent Results? High_Bkgd->Low_Signal No Check_Sample_Bkgd Run & Subtract Sample Background Control High_Bkgd->Check_Sample_Bkgd Yes Low_Signal->Inconsistent No Check_Sample_Handling Keep Samples on Ice Use Fresh or Snap-Frozen Low_Signal->Check_Sample_Handling Yes Check_Pipetting Calibrate Pipettes Use Master Mixes Inconsistent->Check_Pipetting Yes Check_Reagents Check Reagent Storage & Expiration Date Check_Sample_Bkgd->Check_Reagents Optimize_Prep Optimize Sample Prep (e.g., use PCA, SPE cleanup) Check_Reagents->Optimize_Prep End Problem Solved Optimize_Prep->End Check_Enzymes Verify Enzyme Storage & Handling Check_Sample_Handling->Check_Enzymes Verify_Reagents Confirm Correct Reagent Preparation & Dilutions Check_Enzymes->Verify_Reagents Verify_Reagents->End Control_Temp Ensure Consistent Incubation Temperature Check_Pipetting->Control_Temp Avoid_Bubbles Check Wells for Bubbles Before Reading Control_Temp->Avoid_Bubbles Avoid_Bubbles->End

Caption: A logical troubleshooting guide for common acyl-CoA assay issues.

References

"calibration strategies for accurate quantification of trans-3-Hexenoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate quantification of trans-3-Hexenoyl-CoA using LC-MS/MS. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

A list of common questions regarding the quantification of this compound.

Question Answer
What are the expected MRM transitions for this compound? Based on the characteristic fragmentation of acyl-CoAs in positive ion mode, the expected precursor ion (Q1) for this compound ([M+H]⁺, molecular weight 863.7 g/mol ) is m/z 864.7. The most abundant product ion (Q3) results from a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.3 Da), leading to a product ion of m/z 357.4. A secondary, less intense product ion corresponding to the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.1 can also be monitored.
Which internal standard is recommended for accurate quantification? The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C₆-trans-3-Hexenoyl-CoA). However, this may not be commercially available. A suitable alternative is an odd-chain, saturated acyl-CoA that is not endogenously present in the sample, such as Heptanoyl-CoA (C7:0-CoA).[1] It is structurally similar and will behave similarly during extraction and ionization.
What are the critical steps in sample preparation for acyl-CoA analysis? Due to the instability of the thioester bond, rapid quenching of metabolic activity and efficient protein precipitation are crucial.[2] Using a cold acidic solution, such as 5% sulfosalicylic acid (SSA) or 10% trichloroacetic acid (TCA), is effective for both stopping enzymatic degradation and precipitating proteins.[3][4] Minimizing sample handling time and keeping samples on ice or at 4°C throughout the process is essential to prevent degradation.
How should this compound standards and samples be stored? This compound is susceptible to hydrolysis. For long-term storage, it should be stored as a dry powder or in an organic solvent at -80°C. For short-term storage, aqueous solutions should be kept at 2-8°C and used promptly. Avoid repeated freeze-thaw cycles.
What type of chromatography is best suited for separating this compound? Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used.[5] Reversed-phase chromatography, often with a C18 column, is common for separating acyl-CoAs based on the hydrophobicity of the acyl chain. The use of an ion-pairing agent in the mobile phase can improve peak shape, but it may cause ion suppression. HILIC can be advantageous for separating the highly polar CoA species.

Troubleshooting Guide

A guide to identifying and resolving common issues encountered during the quantification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Analyte Degradation: The thioester bond is unstable at neutral or alkaline pH.Ensure samples are immediately quenched with a cold, acidic solution. Keep samples on ice during preparation. Prepare fresh standards daily.
Poor Extraction Recovery: Inefficient precipitation of proteins or loss of analyte during sample cleanup.Optimize the concentration of the precipitation agent (e.g., SSA, TCA). If using solid-phase extraction (SPE), ensure the sorbent and elution solvents are appropriate for acyl-CoAs.
Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.Improve chromatographic separation to resolve the analyte from interfering compounds. Dilute the sample extract. Optimize the sample cleanup procedure.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The phosphate (B84403) groups of the CoA moiety can interact with active sites on the column, particularly with older silica-based columns.Use a column with end-capping or a hybrid particle technology. Add a small amount of a weak acid (e.g., 0.1% formic acid) or a low concentration of a buffer (e.g., 10 mM ammonium (B1175870) acetate) to the mobile phase to improve peak shape.
Column Overload: Injecting too high a concentration of the analyte.Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent: The solvent used to dissolve the sample extract is much stronger than the initial mobile phase.Ensure the injection solvent is as close in composition to the initial mobile phase as possible.
High Variability in Results Inconsistent Sample Handling: Differences in extraction time or temperature between samples.Standardize the sample preparation workflow to ensure all samples are treated identically. Use of an automated sample preparation system can improve consistency.
Internal Standard Instability: The internal standard may be degrading.Prepare internal standard stock solutions in an organic solvent and store at -80°C. Prepare working solutions fresh.
Instrument Instability: Fluctuations in the LC or MS system.Perform regular system maintenance and calibration. Monitor system suitability parameters (e.g., peak area, retention time of a QC sample) throughout the analytical run.
Difficulty Separating from Isomers (e.g., trans-2-Hexenoyl-CoA) Insufficient Chromatographic Resolution: The column and mobile phase conditions are not adequate to separate the isomers.Optimize the chromatographic gradient, flow rate, and column temperature. Consider using a longer column or a column with a different stationary phase chemistry.[6]

Quantitative Data Summary

The following table summarizes representative quantitative parameters for the analysis of short-chain acyl-CoAs using LC-MS/MS. While specific data for this compound is not widely published, these values from similar analytes can serve as a benchmark for method development and validation.

Parameter Acetyl-CoA (C2:0) Hexanoyl-CoA (C6:0) Heptanoyl-CoA (C7:0 - IS) Notes
Linear Range 0.1 - 100 pmol0.1 - 100 pmol0.1 - 100 pmolLinearity should be established with a minimum of 5 non-zero calibrators.
Limit of Detection (LOD) ~ 1-5 fmol on column~ 1-5 fmol on column~ 1-5 fmol on columnTypically defined as a signal-to-noise ratio of 3.[5]
Lower Limit of Quantification (LLOQ) ~ 5-15 fmol on column~ 5-15 fmol on column~ 5-15 fmol on columnThe lowest concentration on the calibration curve with acceptable precision and accuracy (e.g., <20%).
Precision (%CV) < 15%< 15%< 15%Intra- and inter-day precision should be assessed at multiple concentrations.
Accuracy (% Recovery) 85 - 115%85 - 115%85 - 115%Determined by spiking known amounts of analyte into a blank matrix.

Experimental Protocols & Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound from biological samples.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Tissue or Cells) Quench Quenching (e.g., Liquid Nitrogen) Sample->Quench Homogenize Homogenization (in cold 5% SSA) Quench->Homogenize Precipitate Protein Precipitation (Vortex & Incubate on Ice) Homogenize->Precipitate Centrifuge Centrifugation (e.g., 16,000 x g, 10 min, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Extract Supernatant->Injection LC UPLC/HPLC Separation (C18 Reversed-Phase) Injection->LC MS Tandem MS Detection (Positive Ion Mode, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for this compound analysis.

Detailed Methodologies

1. Sample Preparation (Protein Precipitation)

  • Quenching: Immediately freeze biological samples (e.g., cell pellets or tissues) in liquid nitrogen to halt metabolic activity.

  • Homogenization: Homogenize the frozen sample in a pre-chilled solution of 5% (w/v) sulfosalicylic acid (SSA) containing the internal standard (e.g., Heptanoyl-CoA at a final concentration of 1-5 µM). A typical ratio is 1 mL of SSA solution per 100 mg of tissue.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 15 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new microcentrifuge tube.

  • Storage: The extracts can be stored at -80°C or analyzed immediately.

2. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Q1: 864.7 m/z → Q3: 357.4 m/z

    • Heptanoyl-CoA (IS): Q1: 880.2 m/z → Q3: 373.4 m/z

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting poor peak shape in your chromatogram.

G Start Poor Peak Shape Observed (Tailing/Fronting/Splitting) Check_All_Peaks Are all peaks affected? Start->Check_All_Peaks Yes_Path System-wide Issue Check_All_Peaks->Yes_Path Yes No_Path Analyte-specific Issue Check_All_Peaks->No_Path No Blocked_Frit Check for blocked column frit or guard column Yes_Path->Blocked_Frit Extra_Column Minimize extra-column volume (tubing, connections) Blocked_Frit->Extra_Column Check_Overload Is peak overloaded? No_Path->Check_Overload Yes_Overload Dilute sample or reduce injection volume Check_Overload->Yes_Overload Yes No_Overload Chemical Interaction Issue Check_Overload->No_Overload No Mobile_Phase Optimize mobile phase (add acid/buffer) No_Overload->Mobile_Phase Solvent_Mismatch Match injection solvent to initial mobile phase Mobile_Phase->Solvent_Mismatch Column_Age Consider column aging or contamination Solvent_Mismatch->Column_Age

Caption: Troubleshooting poor chromatographic peak shape.

References

Validation & Comparative

Validating Trans-3-Hexenoyl-CoA as a Novel Biomarker for Metabolic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease diagnostics is continually evolving, with a pressing need for biomarkers that offer greater sensitivity, specificity, and insight into underlying pathophysiology. Trans-3-Hexenoyl-CoA, an intermediate in the β-oxidation of certain unsaturated fatty acids, is emerging as a potential candidate. This guide provides a comparative analysis of this compound against established and alternative biomarkers for metabolic diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance.

Performance Comparison of Metabolic Disease Biomarkers

The validation of a novel biomarker hinges on its performance relative to existing standards. While direct clinical validation data for this compound is still emerging, we can project its potential performance based on our understanding of fatty acid oxidation and acyl-CoA metabolism. The following table compares the anticipated characteristics of this compound with established and alternative biomarkers.

Biomarker CategorySpecific BiomarkerPotential Advantages of this compoundPotential Disadvantages of this compoundSupporting Rationale & Data Context
Standard Clinical Biomarkers Glucose, Insulin, HbA1cMay provide an earlier and more direct measure of mitochondrial dysfunction and incomplete fatty acid oxidation, which are upstream events in the development of insulin resistance.Less established clinical utility and reference ranges. Technically more demanding to measure than standard analytes.Studies have linked the accumulation of acyl-CoAs to insulin resistance by demonstrating their interference with insulin signaling pathways[1][2][3][4].
Triglycerides, HDL, LDLCould offer a more specific indication of impaired hepatic fatty acid metabolism, a key feature of NAFLD and dyslipidemia in metabolic syndrome.Concentration in circulation is likely much lower than triglycerides, requiring highly sensitive analytical methods.Inborn errors of fatty acid oxidation are characterized by the accumulation of specific acyl-CoA intermediates[5][6][7].
Alternative & Research Biomarkers Acylcarnitines (e.g., C8, C10)As the direct substrate for carnitine acyltransferases, acyl-CoA levels are a more proximal indicator of metabolic flux and enzymatic bottlenecks.Acyl-CoAs are generally less stable and more challenging to extract and quantify than acylcarnitines.Acylcarnitine profiling is a well-established method for diagnosing fatty acid oxidation disorders, reflecting the underlying acyl-CoA pool[8][9][10].
Free Fatty Acids (FFAs)Provides a snapshot of mobilized fats, but this compound offers a more specific window into the efficiency of their subsequent mitochondrial oxidation.FFAs are influenced by a wider range of physiological states (e.g., fasting, exercise) and may be less specific to underlying enzymatic defects.Studies on 3,2-trans-enoyl-CoA isomerase deficiency show that the accumulation of 3-enoyl-CoA intermediates leads to metabolic disturbances[11][12].
Inflammatory Markers (e.g., hs-CRP)Reflects a more direct metabolic perturbation rather than a downstream inflammatory response, potentially enabling earlier detection of metabolic stress.Less indicative of the systemic inflammatory state that contributes to the comorbidities of metabolic disease.The accumulation of lipid intermediates is known to induce cellular stress and inflammation[4][13].

Experimental Protocols

Accurate and reproducible measurement is fundamental to biomarker validation. The quantification of short-chain acyl-CoAs like this compound from biological matrices presents analytical challenges due to their low abundance and inherent instability. The following protocol outlines a general workflow for the extraction and quantification of this compound from plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Protocol: Quantification of this compound by LC-MS/MS

1. Sample Preparation and Extraction:

  • Objective: To efficiently extract acyl-CoAs while minimizing degradation.

  • Procedure:

    • Homogenize frozen tissue samples or plasma in a cold extraction solution (e.g., 80% methanol) containing an internal standard (e.g., ¹³C-labeled acyl-CoA).

    • Incubate on ice to allow for protein precipitation.

    • Centrifuge at high speed at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Objective: To separate and specifically detect and quantify this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for separating acyl-CoAs.

    • Mobile Phases: A gradient of two mobile phases is employed, for example:

      • Mobile Phase A: Water with a small amount of an ion-pairing agent (e.g., heptafluorobutyric acid) or a buffer (e.g., ammonium (B1175870) acetate).

      • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A programmed gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

3. Data Analysis and Quantification:

  • Objective: To determine the concentration of this compound in the original sample.

  • Procedure:

    • Integrate the peak areas of the MRM transitions for both the endogenous this compound and the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Generate a standard curve using known concentrations of a this compound standard.

    • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context of this compound is crucial for understanding its potential as a biomarker. The following diagrams, generated using the DOT language, illustrate the relevant fatty acid β-oxidation pathway and a typical experimental workflow for biomarker validation.

Fatty_Acid_Oxidation_Pathway cluster_Mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase H2O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA (to TCA Cycle) Thiolase->Acetyl_CoA Shorter_Fatty_Acyl_CoA Shorter Fatty Acyl-CoA (re-enters cycle) Thiolase->Shorter_Fatty_Acyl_CoA Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Trans_3_Hexenoyl_CoA This compound Unsaturated_Fatty_Acyl_CoA->Trans_3_Hexenoyl_CoA Incomplete Oxidation Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Enoyl_CoA_Isomerase->Trans_2_Enoyl_CoA Trans_3_Hexenoyl_CoA->Enoyl_CoA_Isomerase Isomerization

Caption: Mitochondrial β-oxidation pathway for fatty acids.

Biomarker_Validation_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase Metabolomics Untargeted Metabolomics (e.g., LC-MS) Candidate_Identification Candidate Biomarker Identification (this compound) Metabolomics->Candidate_Identification Patient_Cohorts Patient Cohorts (Metabolic Disease vs. Healthy) Patient_Cohorts->Metabolomics Assay_Development Targeted Assay Development (LC-MS/MS) Candidate_Identification->Assay_Development Analytical_Validation Analytical Validation (Sensitivity, Specificity, Reproducibility) Assay_Development->Analytical_Validation Clinical_Validation Clinical Validation (Large, Independent Cohorts) Analytical_Validation->Clinical_Validation Performance_Comparison Performance Comparison (vs. Standard Biomarkers) Clinical_Validation->Performance_Comparison

Caption: Experimental workflow for biomarker validation.

References

A Kinetic Showdown: Enoyl-CoA Isomerase's Preference for Cis vs. Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzymes is paramount. This guide provides a detailed comparison of enoyl-CoA isomerase's activity with its cis and trans enoyl-CoA substrates, supported by experimental data and protocols.

Enoyl-CoA isomerase (EC 5.3.3.8) is a crucial enzyme in the β-oxidation of unsaturated fatty acids. Its primary role is to convert 3-cis or 3-trans-enoyl-CoA esters to the 2-trans-enoyl-CoA intermediate, which can then re-enter the main β-oxidation pathway.[1][2][3] This isomerization is essential for the complete degradation of fatty acids with double bonds at odd-numbered carbon positions.[1] Kinetic studies reveal a notable preference of the enzyme for the cis isomer, a characteristic that has significant implications for fatty acid metabolism.

Quantitative Kinetic Comparison

Experimental data consistently demonstrates that enoyl-CoA isomerase processes the cis isomer more efficiently than the trans isomer. The reaction rate for the (3Z) or cis isomer is approximately ten times higher than for the (3E) or trans isomer.[4][5] This preference is reflected in the enzyme's kinetic parameters.

While comprehensive datasets directly comparing cis and trans isomers of the exact same acyl chain length are limited in publicly available literature, a study on plant peroxisomal Δ³,Δ²-enoyl-CoA isomerase provides valuable insights into its substrate selectivity. The following table summarizes kinetic data for the enzyme with both a cis and a trans substrate, though it is important to note the difference in acyl chain length.

SubstrateEnzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
3-cis-Hexenoyl-CoACucumber Cotyledons25-1.0 x 10⁶
3-trans-Dodecenoyl-CoACucumber Cotyledons67--

Data compiled from a study on plant peroxisomal enoyl-CoA isomerase. The kcat/Km for 3-cis-hexenoyl-CoA was reported, while for 3-trans-dodecenoyl-CoA, only the Km was provided, with the study noting that both substrates were "equally active".

Experimental Protocols

The kinetic parameters of enoyl-CoA isomerase are typically determined using a continuous spectrophotometric assay. This method monitors the increase in absorbance that accompanies the formation of the 2-trans-enoyl-CoA product.

Principle of the Assay

The isomerization of a 3-enoyl-CoA to a 2-enoyl-CoA results in the formation of a conjugated double bond system, which exhibits a significant increase in absorbance at a specific wavelength. For many enoyl-CoA substrates, this is monitored around 263 nm. However, alternative coupled assays can also be employed. For instance, the product of the isomerase reaction, 2-trans-enoyl-CoA, can be acted upon by enoyl-CoA hydratase, and the subsequent reaction can be monitored.[6]

Detailed Protocol for a Continuous Spectrophotometric Assay
  • Reagents and Buffers:

    • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

    • Purified enoyl-CoA isomerase

    • Substrate solutions:

      • 3-cis-enoyl-CoA (e.g., 3-cis-octenoyl-CoA or 3-cis-decenoyl-CoA) of known concentration.

      • 3-trans-enoyl-CoA (e.g., 3-trans-octenoyl-CoA or 3-trans-decenoyl-CoA) of known concentration.

    • Spectrophotometer capable of measuring UV absorbance.

  • Assay Procedure:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the 2-trans-enoyl-CoA product (typically around 263 nm).

    • Prepare a reaction mixture in a quartz cuvette containing the Tris-HCl buffer.

    • Add a known, limiting amount of purified enoyl-CoA isomerase to the cuvette and mix gently.

    • Initiate the reaction by adding a specific concentration of the enoyl-CoA substrate (either the cis or trans isomer).

    • Immediately begin recording the change in absorbance over time. The initial linear rate of the reaction corresponds to the initial velocity (V₀).

  • Data Analysis:

    • Repeat the assay with a range of substrate concentrations for both the cis and trans isomers.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

    • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration ([E]).

    • The catalytic efficiency of the enzyme for each substrate is then determined by the kcat/Km ratio.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanism of enoyl-CoA isomerase and a typical experimental workflow for its kinetic analysis.

reaction_mechanism cluster_substrates Substrates cis 3-cis-Enoyl-CoA enzyme Enoyl-CoA Isomerase cis->enzyme Isomerization trans 3-trans-Enoyl-CoA trans->enzyme Isomerization product 2-trans-Enoyl-CoA enzyme->product Product Formation

Caption: Reaction catalyzed by enoyl-CoA isomerase.

experimental_workflow start Prepare Reagents (Buffer, Enzyme, Substrates) assay Perform Spectrophotometric Assay (Vary Substrate Concentrations) start->assay data_collection Record Absorbance Change Over Time assay->data_collection analysis Calculate Initial Velocities (V₀) data_collection->analysis plotting Plot V₀ vs. [S] analysis->plotting fitting Fit Data to Michaelis-Menten Equation plotting->fitting results Determine Kₘ, Vₘₐₓ, k꜀ₐₜ, k꜀ₐₜ/Kₘ fitting->results

Caption: Workflow for kinetic analysis of enoyl-CoA isomerase.

References

Validating the Role of trans-3-Hexenoyl-CoA in Fatty Acid Beta-Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of trans-3-Hexenoyl-CoA in the beta-oxidation of unsaturated fatty acids. We present experimental data, detailed protocols, and visual pathways to objectively evaluate its significance and compare it with alternative metabolic routes.

Introduction to this compound Metabolism

This compound is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions. Its metabolism is primarily facilitated by the enzyme enoyl-CoA isomerase (EC 5.3.3.8), which catalyzes the conversion of the cis- or trans-3-enoyl-CoA to the trans-2-enoyl-CoA isomer.[1][2] This isomerization is a critical step, as the subsequent enzymes in the beta-oxidation spiral are specific for the trans-2 configuration.

The "Reductase-Isomerase" Pathway: The Main Route for this compound Metabolism

The primary pathway for the degradation of unsaturated fatty acids that lead to the formation of this compound is often referred to as the "reductase-isomerase" pathway. This pathway is essential for the complete oxidation of these fatty acids and for maximizing energy yield.

Below is a diagram illustrating the central role of this compound and enoyl-CoA isomerase in this pathway.

Reductase_Isomerase_Pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Unsaturated_Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Oxidation cis_or_trans_3_Enoyl_CoA cis- or trans-3-Enoyl-CoA (e.g., this compound) Acyl_CoA_Dehydrogenase->cis_or_trans_3_Enoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_or_trans_3_Enoyl_CoA->Enoyl_CoA_Isomerase Isomerization trans_2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase Hydration L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase Oxidation _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->_3_Ketoacyl_CoA Thiolase Thiolase _3_Ketoacyl_CoA->Thiolase Thiolysis Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

Caption: The "Reductase-Isomerase" pathway for unsaturated fatty acid beta-oxidation.

Comparison with the Alternative "Epimerase" Pathway

An alternative pathway for the metabolism of some unsaturated fatty acids is the "epimerase" pathway. This pathway becomes relevant for fatty acids with double bonds at even-numbered carbons. It involves the action of 3-hydroxyacyl-CoA epimerase to convert the D-3-hydroxyacyl-CoA intermediate, which is not a substrate for the next enzyme in the standard beta-oxidation spiral, to the L-3-hydroxyacyl-CoA isomer.

The table below compares the key features of the "reductase-isomerase" and "epimerase" pathways.

Feature"Reductase-Isomerase" Pathway"Epimerase" Pathway
Key Intermediate trans-3-Enoyl-CoA (e.g., this compound)D-3-Hydroxyacyl-CoA
Key Enzyme Enoyl-CoA Isomerase 3-Hydroxyacyl-CoA Epimerase
Substrate Origin Fatty acids with double bonds at odd-numbered carbonsFatty acids with double bonds at even-numbered carbons
Mechanism Isomerization of the double bond from the 3- to the 2-positionEpimerization of the hydroxyl group at the 3-position
Product trans-2-Enoyl-CoAL-3-Hydroxyacyl-CoA

Quantitative Comparison of Enoyl-CoA Isomerase Substrate Specificity

The efficiency of the "reductase-isomerase" pathway is highly dependent on the substrate specificity of enoyl-CoA isomerase. The following table summarizes the kinetic parameters of rat mitochondrial enoyl-CoA isomerase with various acyl-CoA substrates.

SubstrateChain LengthIsomerKm (µM)Vmax (µmol/min/mg)
Hexenoyl-CoA C6 trans-3 Data not availableData not available
Hexenoyl-CoA C6 cis-3 Data not availableData not available
Butenoyl-CoAC4trans-2--
Octenoyl-CoAC8cis-3--
Dodecenoyl-CoAC12cis-3--

Experimental Protocols

Validating the role of this compound in a metabolic pathway requires specific and reliable experimental procedures. Below is a detailed protocol for a spectrophotometric assay to measure enoyl-CoA isomerase activity.

Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

This assay measures the decrease in absorbance at 263 nm, which corresponds to the conversion of a 3-enoyl-CoA substrate to a 2-enoyl-CoA product.

Materials:

  • Purified enoyl-CoA isomerase

  • This compound or other 3-enoyl-CoA substrate

  • Assay buffer: 100 mM Tris-HCl, pH 8.0

  • Spectrophotometer capable of reading at 263 nm

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the 3-enoyl-CoA substrate in the assay buffer.

  • Set the spectrophotometer to read absorbance at 263 nm and maintain the temperature at 25°C.

  • In a quartz cuvette, add the assay buffer and the 3-enoyl-CoA substrate to the desired final concentration (e.g., 50 µM).

  • Initiate the reaction by adding a small volume of the purified enoyl-CoA isomerase to the cuvette and mix immediately.

  • Record the decrease in absorbance at 263 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • The enzyme activity can be calculated using the molar extinction coefficient for the conversion of the 3-enoyl-CoA to the 2-enoyl-CoA.

Experimental_Workflow cluster_workflow Enoyl-CoA Isomerase Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Spectrophotometer_Setup Set up Spectrophotometer (263 nm, 25°C) Prepare_Reagents->Spectrophotometer_Setup Reaction_Mixture Prepare Reaction Mixture (Buffer + Substrate) Spectrophotometer_Setup->Reaction_Mixture Initiate_Reaction Initiate Reaction (Add Enzyme) Reaction_Mixture->Initiate_Reaction Measure_Absorbance Measure Absorbance Change (Decrease at 263 nm) Initiate_Reaction->Measure_Absorbance Data_Analysis Analyze Data (Calculate Initial Rate) Measure_Absorbance->Data_Analysis

References

Cross-Validation of HPLC and MS Methods for Acyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is critical for understanding cellular metabolism and the mechanism of action of novel therapeutics. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Mass Spectrometry (MS), typically coupled with liquid chromatography (LC-MS/MS). This guide provides a comprehensive cross-validation and comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.

LC-MS/MS has emerged as the most sensitive and specific technique for the quantification of acyl-CoA thioesters.[1] In contrast, HPLC methods, while robust, often require derivatization for sensitive detection and may be susceptible to interferences from co-eluting species.

Quantitative Performance Comparison

The performance of analytical methods can be evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision. The following table summarizes a comparison of these metrics for LC-MS/MS and HPLC with UV/Fluorescence detection for the analysis of acyl-CoAs.

ParameterLC-MS/MSHPLC-UV/Fluorescence
Limit of Detection (LOD) 1–10 fmol120 pmol (with derivatization)[1]
Limit of Quantification (LOQ) 5–50 fmol1.3 nmol (LC/MS-based)[1]
Linearity (R²) >0.99[1][2]>0.99[1]
Precision (RSD%) < 5%[1]< 15%[1]
Specificity High (based on mass-to-charge ratio)[1]Moderate (risk of co-elution)[1]
Throughput High[1]Moderate[1]
Experimental Workflow for Method Cross-Validation

The cross-validation of HPLC and MS methods involves a systematic process to ensure that both techniques provide comparable and reliable results. The general workflow includes sample preparation, analysis by each method, and statistical comparison of the quantitative data.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Biological Sample (Tissue/Cells) Homogenization Homogenization & Extraction (e.g., Acetonitrile/Methanol (B129727)/Water) Sample->Homogenization SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Homogenization->SPE Elution Elution & Reconstitution SPE->Elution HPLC HPLC-UV/Fluorescence Analysis Elution->HPLC LCMS LC-MS/MS Analysis Elution->LCMS Data Quantitative Data (Concentrations) HPLC->Data LCMS->Data Stats Statistical Analysis (e.g., Bland-Altman, Correlation) Data->Stats Conclusion Method Comparability Assessment Stats->Conclusion

Workflow for cross-validating HPLC and MS methods.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of acyl-CoAs using both LC-MS/MS and HPLC with fluorescence detection.

I. LC-MS/MS Method for Acyl-CoA Quantification

This method is designed for high sensitivity and specificity in quantifying a broad range of acyl-CoAs in biological matrices.

1. Sample Preparation (Solid-Phase Extraction) [1]

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load 500 µL of the sample (e.g., tissue homogenate supernatant) onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography [1]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry [3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the precursor ion [M+H]⁺ and a specific product ion for each acyl-CoA. A common neutral loss of 507 Da (phosphoadenosine diphosphate) can be used for profiling.[4]

  • Collision Energy: Optimized for each specific analyte.

II. HPLC Method with Fluorescence Detection for Acyl-CoA Quantification

This method requires a chemical derivatization step to attach a fluorescent tag to the acyl-CoA molecule, enabling sensitive detection.

1. Derivatization [5]

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., chloroacetaldehyde (B151913) to form etheno-derivatives or monobromobimane).

  • Incubate the reaction mixture under optimized conditions (time, temperature, pH) to ensure complete derivatization.

  • Quench the reaction if necessary.

2. HPLC Analysis [5]

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 75 mM KH₂PO₄.

  • Mobile Phase B: Acetonitrile containing 600 mM acetic acid.

  • Gradient: A gradient from 44% B to 50% B over 80 minutes can be used to resolve polyunsaturated acyl-CoAs.

  • Flow Rate: 0.5 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen fluorescent label.

Signaling Pathway and Logical Relationships

The quantification of acyl-CoAs is central to understanding metabolic pathways. The diagram below illustrates the central role of acetyl-CoA and its relationship with major metabolic processes.

MetabolicPathways PDH Pyruvate Dehydrogenase Complex AcetylCoA Acetyl-CoA PDH->AcetylCoA FAO Fatty Acid β-Oxidation FAO->AcetylCoA AA Amino Acid Catabolism AA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA FAS Fatty Acid Synthesis AcetylCoA->FAS Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Ketogenesis Ketogenesis AcetylCoA->Ketogenesis

Central role of Acetyl-CoA in metabolism.

References

A Comparative Guide to the Metabolic Fates of trans-3-Hexenoyl-CoA and Hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of two structurally similar yet metabolically distinct fatty acyl-CoA molecules: trans-3-Hexenoyl-CoA and hexanoyl-CoA. Understanding the nuanced differences in their metabolism is crucial for research in fatty acid oxidation, drug development targeting metabolic pathways, and the study of various metabolic disorders.

Introduction

Hexanoyl-CoA is a saturated medium-chain fatty acyl-CoA that serves as a key intermediate in the beta-oxidation pathway, a major process for cellular energy production. In contrast, this compound is a monounsaturated fatty acyl-CoA with a double bond at the third carbon position. This structural difference necessitates the involvement of an auxiliary enzyme for its complete catabolism, leading to distinct metabolic consequences.

Metabolic Pathways and Enzymatic Processing

The metabolic pathways of hexanoyl-CoA and this compound diverge after the initial steps of beta-oxidation.

Hexanoyl-CoA Metabolism:

Hexanoyl-CoA, being a saturated fatty acyl-CoA, is a direct substrate for the standard beta-oxidation pathway. The process involves a recurring four-step cycle of dehydrogenation, hydration, oxidation, and thiolytic cleavage, progressively shortening the acyl chain by two carbons in each cycle and generating acetyl-CoA, FADH₂, and NADH.

This compound Metabolism:

The metabolism of this compound requires an additional enzymatic step to handle the unconventional position of its double bond. The initial dehydrogenation by acyl-CoA dehydrogenase is bypassed. Instead, the enzyme Δ³,Δ²-enoyl-CoA isomerase plays a pivotal role. This isomerase catalyzes the conversion of the trans-Δ³ double bond to a trans-Δ² double bond, transforming this compound into trans-2-Hexenoyl-CoA. This product is a standard intermediate of the beta-oxidation pathway and can then be processed by enoyl-CoA hydratase and the subsequent enzymes of the cycle.

Below is a DOT language script visualizing the divergent metabolic pathways.

cluster_0 Hexanoyl-CoA Beta-Oxidation cluster_1 This compound Metabolism Hexanoyl_CoA Hexanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexanoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ trans_2_Hexenoyl_CoA trans-2-Hexenoyl-CoA Acyl_CoA_Dehydrogenase->trans_2_Hexenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Hexenoyl_CoA->Enoyl_CoA_Hydratase H₂O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->_3_Ketoacyl_CoA Thiolase Thiolase _3_Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA_Butyryl_CoA Acetyl-CoA + Butyryl-CoA Thiolase->Acetyl_CoA_Butyryl_CoA trans_3_Hexenoyl_CoA This compound Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase trans_3_Hexenoyl_CoA->Enoyl_CoA_Isomerase Enoyl_CoA_Isomerase->trans_2_Hexenoyl_CoA

Caption: Divergent metabolic pathways of Hexanoyl-CoA and this compound.

Comparative Quantitative Data

Direct comparative studies on the metabolic flux and enzyme kinetics of this compound versus hexanoyl-CoA are limited. However, data from studies on analogous short-chain unsaturated and saturated fatty acyl-CoAs can provide valuable insights.

ParameterHexanoyl-CoAThis compoundReference
Enzyme Acyl-CoA Dehydrogenase Δ³,Δ²-Enoyl-CoA Isomerase
Substrate Affinity (Km)Lower (Higher Affinity)Higher (Lower Affinity) for isomerase[1][2]
Maximum Velocity (Vmax)HigherLower for the overall pathway[2]
Overall Beta-Oxidation Rate FasterSlower due to the additional isomerization step and potentially lower affinity of subsequent enzymes.Inferred from related studies
Energy Yield (per molecule) HigherLower (bypasses the first FADH₂-generating step)Standard biochemical calculation

Note: The values presented are relative comparisons based on available literature for similar substrates and are intended to illustrate the expected differences. Specific kinetic parameters can vary depending on the experimental conditions and the specific enzyme isoform.

Experimental Protocols

This section outlines key experimental methodologies for comparing the metabolic effects of this compound and hexanoyl-CoA.

Measurement of Mitochondrial Respiration

This protocol allows for the determination of oxygen consumption rates in isolated mitochondria when supplied with either hexanoyl-CoA or this compound.

1. Isolation of Mitochondria:

  • Mitochondria can be isolated from cultured cells or animal tissues (e.g., liver, heart) by differential centrifugation.

  • A detailed protocol for mitochondrial isolation can be found in various publications.[3][4]

2. Respiration Assay using High-Resolution Respirometry (e.g., Oroboros Oxygraph):

  • Respiration medium (e.g., MiR05) is equilibrated in the oxygraph chamber at 37°C.[5]

  • A standardized amount of isolated mitochondria is added to the chamber.

  • Substrates are added sequentially to assess different respiratory states.

  • For comparing the two acyl-CoAs, parallel experiments should be run with either hexanoyl-carnitine or trans-3-Hexenoyl-carnitine (as the CoA esters do not readily cross the inner mitochondrial membrane) in the presence of L-carnitine and malate.

  • Oxygen consumption rates are recorded and analyzed to determine parameters such as state 2 and state 3 respiration.

Below is a DOT language script for the experimental workflow of a mitochondrial respiration assay.

Start Start Isolate_Mitochondria Isolate Mitochondria (Differential Centrifugation) Start->Isolate_Mitochondria Add_Mitochondria Add Isolated Mitochondria Isolate_Mitochondria->Add_Mitochondria Prepare_Respirometer Prepare High-Resolution Respirometer Chamber Prepare_Respirometer->Add_Mitochondria Add_Substrates Add Substrates Add_Mitochondria->Add_Substrates Hexanoyl_Carnitine Hexanoyl-carnitine + L-carnitine + Malate Add_Substrates->Hexanoyl_Carnitine Group 1 Trans_3_Hexenoyl_Carnitine trans-3-Hexenoyl-carnitine + L-carnitine + Malate Add_Substrates->Trans_3_Hexenoyl_Carnitine Group 2 Measure_OCR Measure Oxygen Consumption Rate (OCR) Hexanoyl_Carnitine->Measure_OCR Trans_3_Hexenoyl_Carnitine->Measure_OCR Analyze_Data Analyze Data (e.g., State 3 Respiration) Measure_OCR->Analyze_Data Compare_Results Compare Metabolic Effects Analyze_Data->Compare_Results End End Compare_Results->End

References

Functional Differences in Unsaturated Fat Metabolism: A Comparative Guide to Mitochondrial and Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-oxidation is a critical catabolic process by which fatty acids are broken down to produce energy and metabolic intermediates. This process occurs in two key cellular organelles: mitochondria and peroxisomes. While both pathways share the same fundamental four-step reaction sequence, their functional roles, substrate specificities, enzymatic machinery, and regulatory mechanisms exhibit profound differences. Understanding these distinctions is crucial for research into metabolic diseases, cellular physiology, and the development of targeted therapeutic interventions.

This guide provides an objective comparison of mitochondrial and peroxisomal β-oxidation of unsaturated fats, supported by experimental data and detailed methodologies.

Core Functional Distinctions: Mitochondria vs. Peroxisomes

The primary roles of the two pathways are distinct: mitochondrial β-oxidation is the main pathway for energy production from common fatty acids, while peroxisomal β-oxidation is specialized for the initial breakdown of substrates that mitochondria cannot handle efficiently.[1][2] The resulting shorter-chain fatty acids from peroxisomal action are then often transported to mitochondria for complete oxidation.[3][4][5]

FeatureMitochondrial β-OxidationPeroxisomal β-Oxidation
Primary Location Mitochondrial MatrixPeroxisomal Matrix
Primary Function ATP ProductionChain-shortening of specific fatty acids, H₂O₂ generation.[1][2][3]
Substrate Specificity Short (3]Very-long-chain fatty acids (VLCFAs; >C22), branched-chain fatty acids, dicarboxylic acids, eicosanoids.[1][3]
Fatty Acid Transport Carnitine-dependent shuttle system (CPT1, CACT, CPT2).[6][7][8]Carnitine-independent. Utilizes ATP-dependent ABCD transporters.[9]
First Enzyme Acyl-CoA Dehydrogenase (ACAD) family (VLCAD, LCAD, MCAD, SCAD).[6][10]Acyl-CoA Oxidase (ACOX1).[3][6]
First Reaction Product FADH₂ (delivers electrons to the Electron Transport Chain for ATP synthesis).[6][9]H₂O₂ (Hydrogen Peroxide), which is then detoxified to H₂O by catalase.[4][6][11]
Energy Coupling Directly coupled to the electron transport chain and ATP synthesis.[6][12]Not directly coupled to ATP synthesis; the first step generates heat instead.[4][12][13]
Extent of Oxidation Complete oxidation of fatty acids to acetyl-CoA.[4]Incomplete oxidation; chain-shortens fatty acids which are then exported to mitochondria.[3][4]
Regulation Rate-limiting step is CPT1-mediated transport, which is allosterically inhibited by Malonyl-CoA.[3][6][7]Primarily regulated at the transcriptional level by Peroxisome Proliferator-Activated Receptor α (PPARα).[3][14]

Oxidation of Unsaturated Fatty Acids: A Shared Challenge

The breakdown of unsaturated fatty acids presents a challenge to the standard β-oxidation machinery due to the presence of cis or trans double bonds. Both mitochondria and peroxisomes employ a set of auxiliary enzymes to reconfigure these double bonds, allowing the core pathway to proceed.[6][15] The two principal auxiliary enzymes are:

  • Enoyl-CoA Isomerase : Converts cis- or trans-Δ³ double bonds to the trans-Δ² configuration required by enoyl-CoA hydratase.[6][16]

  • 2,4-Dienoyl-CoA Reductase : Acts on intermediates with conjugated double bonds (a common result of polyunsaturated fatty acid breakdown), reducing them to a single double bond that the isomerase can then process.[6][17]

Unsaturated Fatty Acid Oxidation Pathway cluster_main cluster_aux Auxiliary Enzymes Unsat_FA Unsaturated Acyl-CoA Beta_Ox_1 β-Oxidation Cycles Unsat_FA->Beta_Ox_1 n cycles Problem_Intermediate cis-Δ³ or 2,4-Dienoyl Intermediate Beta_Ox_1->Problem_Intermediate Beta_Ox_2 β-Oxidation Cycles Problem_Intermediate->Beta_Ox_2 Isomerase Enoyl-CoA Isomerase Problem_Intermediate->Isomerase Reductase 2,4-Dienoyl-CoA Reductase Problem_Intermediate->Reductase Acetyl_CoA Acetyl-CoA Beta_Ox_2->Acetyl_CoA Reductase->Isomerase

Caption: Auxiliary enzymes resolve non-standard double bonds.

Quantitative Data: Substrate Affinity and Oxidation Rates

Direct comparison of enzyme kinetics reveals the distinct substrate preferences of each organelle. Peroxisomes generally exhibit a lower Km (higher affinity) for medium-chain and monounsaturated very-long-chain fatty acids, whereas mitochondria have a higher affinity for common long-chain saturated fatty acids.[18]

OrganelleFatty Acid SubstrateApparent Km (µM)Relative Oxidation Rate (%)
Peroxisomes Lauroyl-CoA (12:0)-100
Palmitoyl-CoA (16:0)1580
Oleoyl-CoA (18:1)570
Erucyl-CoA (22:1)455
Mitochondria Palmitoyl-carnitine (16:0)2.5100
Myristoyl-carnitine (14:0)3.0100
Linoleoyl-carnitine (18:2)4.095
Stearoyl-carnitine (18:0)2.080
(Data adapted from in vitro studies on brown adipose tissue. Absolute values may vary by tissue and species.)[18]

Experimental Protocols

Measuring the distinct activities of mitochondrial and peroxisomal β-oxidation requires specific methodologies. Below are two common experimental approaches.

Measurement of Total β-Oxidation in Intact Cells

This method quantifies the overall rate of fatty acid oxidation in freshly isolated cells (e.g., primary hepatocytes) by tracking the conversion of a radiolabeled substrate into acid-soluble metabolites (ASMs).[19]

Methodology:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from mice via collagenase perfusion.[20]

  • Substrate Preparation: A complex of [1-¹⁴C]palmitic acid and bovine serum albumin (BSA) is prepared to ensure fatty acid solubility.[19][20]

  • Incubation: A suspension of hepatocytes is incubated at 37°C with the ¹⁴C-palmitate-BSA complex.

  • Reaction Termination: The reaction is stopped by the addition of perchloric acid, which precipitates macromolecules while leaving small metabolic products (ASMs), like acetyl-CoA, in the supernatant.[20]

  • Quantification: After centrifugation, the radioactivity of the supernatant is measured using a scintillation counter. The amount of radioactivity is directly proportional to the rate of β-oxidation.[19]

Workflow: Radiolabeled β-Oxidation Assay A 1. Isolate Primary Hepatocytes C 3. Incubate Cells with Substrate (37°C) A->C B 2. Prepare Substrate (¹⁴C-Palmitate + BSA) B->C D 4. Stop Reaction (Add Perchloric Acid) C->D E 5. Centrifuge D->E F 6. Measure Radioactivity in Supernatant (ASMs) E->F G 7. Analyze Data F->G

Caption: Experimental workflow for measuring β-oxidation using ¹⁴C-palmitate.

Respirometric Measurement in Isolated Mitochondria

This technique directly measures the rate of oxygen consumption as an index of β-oxidation and electron transport chain activity in isolated organelles.[21]

Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates (e.g., liver, muscle) by differential centrifugation.

  • Respirometry Setup: Isolated mitochondria are placed in a sealed chamber equipped with a Clark-type oxygen electrode (e.g., Oroboros Oxygraph, Seahorse XF Analyzer).

  • Substrate Addition: A fatty acid substrate is added. For mitochondria, acyl-carnitines (e.g., palmitoylcarnitine) are used to bypass the CPT1 regulatory step. Malate is included to replenish Krebs cycle intermediates and allow for the re-oxidation of NADH.[21]

  • State 3 Respiration: ADP is added to stimulate ATP synthesis and measure the maximal coupled respiration rate (oxidative phosphorylation capacity).

  • Inhibitor Use: Specific inhibitors (e.g., rotenone (B1679576) to block Complex I, antimycin A for Complex III) can be used to dissect the contribution of different electron transport chain components.

Workflow: Respirometry Assay cluster_prep Preparation cluster_assay Assay Protocol A Isolate Mitochondria (Differential Centrifugation) C Add Mitochondria to Chamber A->C B Calibrate Oxygen Electrode B->C D Add Substrates (e.g., Palmitoylcarnitine + Malate) C->D E Add ADP (Measure State 3) D->E F Add Inhibitors (e.g., Rotenone) E->F G Record O₂ Consumption Rate F->G

Caption: Experimental workflow for measuring mitochondrial β-oxidation via respirometry.

Regulatory Control Points

The regulation of each pathway reflects its primary physiological role. Mitochondrial oxidation is tightly controlled by the cell's immediate energy status via malonyl-CoA, while peroxisomal oxidation is transcriptionally adapted to the presence of specific lipid substrates.[3][6][14]

Regulation of Fatty Acid β-Oxidation cluster_mito Mitochondrial Regulation (Energy Status) cluster_pero Peroxisomal Regulation (Transcriptional) Malonyl Malonyl-CoA (High Energy Signal) CPT1 CPT1 Transporter Malonyl->CPT1 INHIBITS Mito_Beta_Ox Mitochondrial β-Oxidation CPT1->Mito_Beta_Ox transports acyl-group ATP ATP Mito_Beta_Ox->ATP PPARa PPARα (Nuclear Receptor) ACOX1_Gene ACOX1 Gene (and others) PPARa->ACOX1_Gene INDUCES TRANSCRIPTION VLCFA VLCFAs, Eicosanoids (Ligands) VLCFA->PPARa ACTIVATES Pero_Beta_Ox Peroxisomal β-Oxidation ACOX1_Gene->Pero_Beta_Ox

Caption: Key regulatory points for mitochondrial and peroxisomal pathways.

Conclusion and Implications for Drug Development

The functional divergence between mitochondrial and peroxisomal β-oxidation provides distinct targets for therapeutic intervention.

  • Mitochondrial Pathway: As the central hub for energy production, modulators of CPT1 or other mitochondrial enzymes are investigated for metabolic diseases like type 2 diabetes and obesity.[22][23]

  • Peroxisomal Pathway: Deficiencies in this pathway lead to severe neurodegenerative disorders characterized by the accumulation of VLCFAs, such as X-linked Adrenoleukodystrophy (X-ALD).[24][25][26] Therapies aimed at enhancing peroxisomal function or promoting the expression of key enzymes via PPARα agonists represent a viable strategy for these conditions.[3][14]

A thorough understanding of the substrate specificities, enzymatic mechanisms, and regulatory networks of both pathways is indispensable for researchers aiming to unravel the complexities of lipid metabolism and develop next-generation therapeutics for metabolic and genetic disorders.

References

A Researcher's Guide to the Validation of Metabolic Modeling Predictions for trans-3-Hexenoyl-CoA Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of metabolic modeling predictions with experimental data for the flux of trans-3-Hexenoyl-CoA, a key intermediate in the β-oxidation of unsaturated fatty acids. Understanding and accurately predicting the flux through this pathway is critical for research in metabolic diseases, drug development, and biotechnology. This document summarizes quantitative data, details experimental methodologies, and visualizes the complex relationships within fatty acid metabolism.

Comparing Model Predictions with Experimental Flux Data

Metabolic models, such as those based on Flux Balance Analysis (FBA) and kinetic modeling, are powerful tools for predicting intracellular reaction rates (fluxes). However, the validation of these predictions against experimental data is crucial for their reliable application.[1][2] 13C Metabolic Flux Analysis (13C-MFA) is the gold standard for experimentally quantifying intracellular fluxes.[3][4]

Metabolic ModelPredicted Flux (Relative Units)Experimental MethodMeasured Flux (Relative Units)Organism/Cell LineReference
Genome-Scale FBA Model0.8513C-MFA0.72 ± 0.05Saccharomyces cerevisiaeHypothetical Data
Kinetic Model of β-oxidation1.10Isotope Tracing with LC-MS0.95 ± 0.08Murine HepatocytesHypothetical Data

*Note: The data presented in this table is representative and compiled for illustrative purposes based on typical findings in metabolic flux analysis studies. Specific quantitative comparisons for this compound flux are not extensively documented in the literature.

Key Metabolic Pathway: β-Oxidation of Unsaturated Fatty Acids

The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the correct position for the standard β-oxidation pathway. One such crucial enzyme is enoyl-CoA isomerase, which catalyzes the conversion of cis- or trans-3-enoyl-CoA to trans-2-enoyl-CoA.

beta_oxidation_pathway cluster_beta_oxidation Mitochondrial β-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (unsaturated) trans_3_Enoyl_CoA This compound Fatty_Acyl_CoA->trans_3_Enoyl_CoA Initial β-oxidation steps Enoyl_CoA_Isomerase Enoyl-CoA Isomerase trans_3_Enoyl_CoA->Enoyl_CoA_Isomerase trans_2_Enoyl_CoA trans-2-Hexenoyl-CoA Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Beta_Oxidation_Cycle β-Oxidation Spiral trans_2_Enoyl_CoA->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

β-Oxidation pathway for unsaturated fatty acids.

Experimental Protocols for Flux Validation

The validation of metabolic flux predictions relies on robust experimental methodologies. 13C Metabolic Flux Analysis (13C-MFA) is a widely used technique to quantify intracellular metabolic fluxes.

13C Metabolic Flux Analysis (13C-MFA) Protocol for Fatty Acid Metabolism

This protocol outlines the key steps for performing a 13C-MFA experiment to measure the flux through the β-oxidation pathway.

  • Cell Culture and Isotope Labeling:

    • Culture cells of interest (e.g., hepatocytes, yeast) in a defined medium.

    • Introduce a 13C-labeled substrate, such as [U-13C]-glucose or a 13C-labeled fatty acid, into the medium.

    • Allow the cells to reach a metabolic and isotopic steady state. This ensures that the labeling patterns of intracellular metabolites are stable.

  • Metabolite Extraction:

    • Quench cellular metabolism rapidly to prevent changes in metabolite levels. This is often achieved by using cold methanol (B129727) or other quenching solutions.

    • Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.

  • Sample Analysis:

    • Analyze the isotopic labeling patterns of key metabolites, particularly the acyl-CoA intermediates and related amino acids, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Flux Calculation:

    • Utilize a computational model that simulates the flow of 13C atoms through the metabolic network.

    • The model iteratively adjusts the flux values to minimize the difference between the experimentally measured and the model-predicted labeling patterns.

    • Statistical analysis is performed to determine the best-fit flux distribution and the confidence intervals for each flux.

experimental_workflow cluster_workflow 13C-MFA Experimental Workflow Cell_Culture Cell Culture with 13C-labeled Substrate Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Isotopomer Distribution Analysis LC_MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Model_Validation Model Prediction Validation Flux_Calculation->Model_Validation

Workflow for 13C Metabolic Flux Analysis.

Logical Framework for Model Validation

The validation of a metabolic model's flux predictions involves a systematic comparison with experimentally determined flux data. This process helps to refine the model and increase its predictive accuracy.

logical_relationship cluster_validation Model Validation Logic Metabolic_Model Metabolic Model (e.g., FBA) Flux_Prediction Predict Flux of This compound Metabolic_Model->Flux_Prediction Comparison Compare Predicted vs. Measured Flux Flux_Prediction->Comparison Experimental_Data 13C-MFA Experimental Data Measured_Flux Measure Flux of This compound Experimental_Data->Measured_Flux Measured_Flux->Comparison Model_Refinement Refine Model Parameters/Constraints Comparison->Model_Refinement Discrepancy Validated_Model Validated Model Comparison->Validated_Model Agreement Model_Refinement->Metabolic_Model

Logical flow for validating metabolic models.

References

A Researcher's Guide to Confirming the Identity of trans-3-Hexenoyl-CoA in Chromatographic Analyses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides a comparative overview of methodologies for confirming the identity of trans-3-Hexenoyl-CoA peaks in chromatograms, with a focus on supporting experimental data and detailed protocols.

The analysis of short-chain acyl-Coenzyme A (acyl-CoA) thioesters, such as this compound, presents a significant analytical challenge due to their polar nature, thermal instability, and the presence of structurally similar isomers. This guide outlines a multi-pronged approach leveraging advanced chromatographic and mass spectrometric techniques to confidently identify and confirm the presence of this compound in complex biological matrices.

Comparative Analysis of Identification Methodologies

The robust identification of this compound relies on a combination of chromatographic separation and mass spectrometric detection. The performance of various approaches is summarized below.

MethodologyPrincipleAdvantagesDisadvantages
UPLC-MS/MS with a C18 Column Reversed-phase chromatography separates molecules based on hydrophobicity, followed by tandem mass spectrometry for detection.High sensitivity and specificity. Can separate some isomers.[1][2]May not resolve all positional and geometric isomers of hexenoyl-CoA without optimized conditions.
Stable Isotope-Labeled Internal Standard Co-elution with a synthesized, heavy-isotope-labeled version of the target analyte.Provides the highest level of confidence in identification and enables accurate quantification.Requires chemical synthesis of the standard, which may not be commercially available.
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement of the precursor ion.Increases confidence in the elemental composition of the detected molecule.Does not distinguish between isomers.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis Comparison of the fragmentation pattern of the unknown peak with known fragmentation patterns of acyl-CoAs.Confirms the class of the compound and can provide structural information.May not differentiate between some isomers with very similar fragmentation patterns.

Experimental Protocols

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

A critical step in the analysis of acyl-CoAs is the effective removal of proteins and other interfering matrix components.

  • Homogenization: Homogenize tissue or cell samples in a cold buffer.

  • Protein Precipitation: Add a cold protein precipitation agent (e.g., 10% trichloroacetic acid, perchloric acid, or acetonitrile) to the homogenate.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with an aqueous solution to remove polar impurities.

    • Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

UPLC-MS/MS Analysis for Isomer Separation

This protocol is based on methods that have successfully separated short-chain acyl-CoA isomers.[2]

  • Chromatographic System: A high-performance liquid chromatography system such as the Waters ACQUITY UPLC system.

  • Column: A reversed-phase C18 column with a small particle size (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a sufficient time to resolve isomers (e.g., 0-5 min, 2% B; 5-20 min, 2-50% B; 20-25 min, 50-98% B; 25-30 min, 98% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., SCIEX QTRAP or Waters Xevo TQ-S).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Primary (Quantitative): Precursor ion (Q1) m/z 864.2 -> Product ion (Q3) m/z 357.2 (Represents the acyl-carnitine like fragment).

    • Secondary (Qualitative): Precursor ion (Q1) m/z 864.2 -> Product ion (Q3) m/z 428.1 (Represents the adenosine (B11128) diphosphate (B83284) fragment).

The workflow for this analysis is depicted in the following diagram:

UPLC_MSMS_Workflow Sample Biological Sample Extraction Protein Precipitation & SPE Sample->Extraction UPLC UPLC Separation (C18 Column) Extraction->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 864.2) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

UPLC-MS/MS workflow for this compound analysis.
Confirmation of Identity using Tandem Mass Spectrometry

The identity of a chromatographic peak as an acyl-CoA can be strongly supported by its characteristic fragmentation pattern in tandem mass spectrometry.

Expected Fragmentation of this compound (C₂₇H₄₄N₇O₁₇P₃S, Exact Mass: 863.1727)

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Fragment Identity
Positive (ESI+) 864.2 [M+H]⁺357.2[Acyl-carnitine-like fragment + H]⁺
428.1[Adenosine diphosphate + H]⁺
508.0[M+H - 356.2]⁺ (Neutral loss of the acyl-pantetheine moiety)
Negative (ESI-) 862.2 [M-H]⁻79.0[PO₃]⁻
408.0[Deprotonated 3'-phospho-AMP - H₂O]⁻
159.0[HO₆P₂]⁻

The fragmentation pathway in positive ion mode is illustrated below:

Fragmentation_Pathway Precursor This compound [M+H]⁺ m/z 864.2 Fragment1 Acyl-carnitine-like fragment m/z 357.2 Precursor->Fragment1 Fragmentation Fragment2 Adenosine diphosphate fragment m/z 428.1 Precursor->Fragment2 Fragmentation NeutralLoss Neutral Loss of Acyl-pantetheine (356.2 Da) Precursor->NeutralLoss Results in m/z 508.0

Characteristic fragmentation of this compound in ESI+.
Synthesis of a Stable Isotope-Labeled Internal Standard

For unequivocal identification and accurate quantification, the synthesis of a stable isotope-labeled internal standard, such as [¹³C₆]-trans-3-Hexenoyl-CoA, is the gold standard. A general synthetic strategy is outlined below.

  • Synthesis of [¹³C₆]-trans-3-Hexenoic Acid:

    • This can be achieved through various organic synthesis routes, for example, by starting with a ¹³C-labeled precursor such as [¹³C₂]-acetyl chloride and building the carbon chain. A Wittig reaction or a related olefination reaction can be employed to introduce the trans double bond at the 3-position.

  • Activation of the Labeled Fatty Acid:

    • The carboxylic acid group of [¹³C₆]-trans-3-hexenoic acid is activated, for instance, by converting it to an N-hydroxysuccinimide (NHS) ester.

  • Coupling to Coenzyme A:

    • The activated, labeled fatty acid is then coupled to the free thiol group of Coenzyme A in an appropriate buffer to form the desired [¹³C₆]-trans-3-Hexenoyl-CoA.

  • Purification:

    • The labeled product is purified using techniques such as preparative HPLC.

The logical flow for this synthesis is as follows:

Synthesis_Workflow Start ¹³C-labeled Precursors Synthesis Organic Synthesis of [¹³C₆]-trans-3-Hexenoic Acid Start->Synthesis Activation Activation of Carboxylic Acid (e.g., NHS ester) Synthesis->Activation Coupling Coupling with Coenzyme A Activation->Coupling Purification Purification (e.g., HPLC) Coupling->Purification FinalProduct [¹³C₆]-trans-3-Hexenoyl-CoA Purification->FinalProduct

Synthetic workflow for a stable isotope-labeled standard.

By employing a combination of these methodologies, researchers can achieve a high degree of confidence in the identification of this compound in their chromatographic data, paving the way for more accurate and reliable biological interpretations.

References

Navigating the Crossroads of Fatty Acid Metabolism: A Comparative Look at Wild-Type vs. Mutant Cells Impacting trans-3-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic consequences of enzymatic deficiencies in fatty acid β-oxidation, this guide offers a comparative analysis of wild-type and mutant cell metabolomes. By examining genetic defects in enzymes such as enoyl-CoA isomerase and short-chain enoyl-CoA hydratase, we can elucidate the critical role of these proteins in processing unsaturated fatty acids like the one that forms trans-3-Hexenoyl-CoA and understand the systemic impact of their dysfunction.

This guide is intended for researchers, scientists, and drug development professionals investigating fatty acid oxidation (FAO) disorders and related metabolic diseases. Here, we present a synthesis of findings from key studies, offering quantitative data, detailed experimental protocols, and visual pathways to facilitate a comprehensive understanding of the metabolic shifts that occur when the intricate machinery of β-oxidation is disrupted.

The Central Role of this compound in Unsaturated Fatty Acid Oxidation

The mitochondrial β-oxidation spiral is a critical pathway for energy production from fatty acids. While the degradation of saturated fatty acids is straightforward, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the intermediates for seamless entry into the core β-oxidation pathway. One such critical intermediate is this compound, which is formed during the degradation of certain polyunsaturated fatty acids. This molecule requires isomerization to trans-2-Hexenoyl-CoA to be processed by the next enzyme in the cycle, enoyl-CoA hydratase. Deficiencies in the enzymes responsible for this conversion or subsequent steps can lead to a metabolic bottleneck, resulting in the accumulation of toxic intermediates and a deficit in energy production.

Comparative Metabolomics: Wild-Type vs. Mutant Phenotypes

To illustrate the profound metabolic consequences of impaired fatty acid oxidation, we will examine data from two key genetic deficiencies that impact the processing of enoyl-CoA intermediates: Enoyl-CoA Isomerase (Eci1) deficiency and Short-Chain Enoyl-CoA Hydratase (ECHS1) deficiency .

Case Study 1: Enoyl-CoA Isomerase (Eci1) Deficiency

Mitochondrial enoyl-CoA isomerase (Eci1) is responsible for converting 3-enoyl-CoA esters to their 2-enoyl-CoA counterparts. A deficiency in this enzyme, while not yet identified in humans, has been modeled in mice, providing valuable insights into its metabolic impact.

The following table summarizes the key metabolic changes observed in Eci1-deficient knockout (KO) mice compared to wild-type (WT) littermates. Data is derived from studies on fasted mice and those on an olive oil-rich diet to challenge the fatty acid oxidation pathway.

MetaboliteConditionWild-Type (WT)Eci1 Knockout (KO)Fold Change (KO/WT)Significance (P-value)
Blood Glucose Food Withdrawal4.58 mM3.87 mM0.840.09
Blood β-hydroxybutyrate Food Withdrawal1.09 mM1.10 mM~1.0Not Significant
C12:1 Acylcarnitine Food Withdrawal0.03 µM0.09 µM3.0< 0.01
C12:1 Acylcarnitine Olive Oil-Rich Diet0.01 µM0.04 µM4.0< 0.01

Data synthesized from a study on Eci1-deficient mice.[1]

Key Observations:

  • Hypoglycemia: Eci1 deficient mice show a trend towards lower blood glucose levels upon fasting, suggesting impaired gluconeogenesis due to reduced acetyl-CoA production from fatty acid oxidation.[1]

  • Acylcarnitine Accumulation: A significant increase in C12:1 acylcarnitine is a hallmark of Eci1 deficiency, indicating a blockage in the degradation of 12-carbon unsaturated fatty acids.[1] The accumulation is even more pronounced when the pathway is stressed with a high-fat diet.[1]

  • Normal Ketogenesis: Despite the defect, ketone body production (β-hydroxybutyrate) appears normal, which may be due to compensatory mechanisms or the mild nature of the phenotype in the mouse model, possibly due to the presence of a second enoyl-CoA isomerase, Eci2.[1]

Case Study 2: Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency

ECHS1, also known as crotonase, catalyzes the hydration of 2-enoyl-CoA esters with short chain lengths. While its primary substrates are trans-2-enoyl-CoAs, a deficiency can lead to a backlog of intermediates and the accumulation of upstream metabolites. ECHS1 deficiency is a severe inherited metabolic disorder in humans, often presenting as Leigh syndrome.[2][3][4]

The following table highlights the characteristic metabolic signature found in the urine of patients with ECHS1 deficiency.

MetabolitePatient CohortTypical Range in ControlsObserved Range in PatientsFold Increase (Approx.)
2,3-dihydroxy-2-methylbutyric acid ECHS1 DeficientNot typically detectedSignificantly elevated>100x
S-(2-carboxypropyl)cysteine (SCPC) ECHS1 DeficientNot typically detectedSignificantly elevated>100x
S-(2-carboxypropyl)cysteamine (SCPCM) ECHS1 DeficientNot typically detectedSignificantly elevated>100x

Data synthesized from reports on patients with ECHS1 deficiency.[2][3]

Key Observations:

  • Valine Catabolism Defect: The primary biochemical markers for ECHS1 deficiency are derived from the valine catabolic pathway, which shares enzymatic steps with fatty acid oxidation.[2][5] The accumulation of methacrylyl-CoA leads to the formation of toxic secondary metabolites.[2]

  • Secondary Fatty Acid Oxidation Impact: While the most prominent markers are from amino acid metabolism, the deficiency in ECHS1 also impacts the degradation of short-chain unsaturated fatty acids, contributing to the overall metabolic crisis.

Experimental Protocols

A detailed understanding of the methodologies used to generate this metabolomic data is crucial for reproducibility and further research.

Metabolite Extraction and Analysis for Acylcarnitine Profiling (as adapted from mouse studies)
  • Sample Collection: Whole blood is collected from fasted animals into heparinized tubes. Plasma is separated by centrifugation at 2,000 x g for 15 minutes at 4°C.

  • Internal Standards: An internal standard solution containing a mixture of isotopically labeled acylcarnitines is added to the plasma samples.

  • Deproteinization: Proteins are precipitated by adding a three-fold volume of ice-cold acetonitrile. Samples are vortexed and then centrifuged at 13,000 x g for 10 minutes at 4°C.

  • Derivatization: The supernatant is transferred to a new tube and dried under a stream of nitrogen. The dried residue is then derivatized with 3N n-butanolic HCl at 65°C for 20 minutes to form butyl esters.

  • LC-MS/MS Analysis: The butylated samples are reconstituted in a suitable solvent and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Acylcarnitines are typically separated on a C18 reversed-phase column and detected using a triple quadrupole mass spectrometer in positive ion mode with precursor ion scanning or multiple reaction monitoring (MRM).

  • Quantification: The concentration of each acylcarnitine species is determined by comparing the peak area of the analyte to that of its corresponding isotopically labeled internal standard.

Urine Organic Acid Analysis for ECHS1 Deficiency Metabolites (as adapted from clinical diagnostics)
  • Sample Collection: A random urine sample is collected.

  • Internal Standard: An internal standard (e.g., 2-phenylbutyric acid) is added to a defined volume of urine.

  • Extraction: The urine is acidified, and organic acids are extracted twice with ethyl acetate. The organic phases are combined and evaporated to dryness.

  • Derivatization: The residue is derivatized to form trimethylsilyl (B98337) (TMS) esters by adding a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (B92270) and heating at 70°C for 30 minutes.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph-mass spectrometer (GC-MS). The organic acids are separated on a capillary column (e.g., DB-5) and identified based on their retention time and mass spectrum compared to a library of known compounds.

  • Quantification: The concentration of abnormal metabolites is estimated by comparing their peak area to that of the internal standard.

Visualizing the Metabolic Impact

To better understand the metabolic pathways and the points of disruption, the following diagrams are provided.

Fatty_Acid_Beta_Oxidation cluster_wt Wild-Type Pathway cluster_mutant_eci1 Eci1 Deficiency cluster_mutant_echs1 ECHS1 Deficiency PUFA Polyunsaturated Fatty Acid trans3_Hexenoyl_CoA This compound PUFA->trans3_Hexenoyl_CoA Multiple Steps Eci1_WT Enoyl-CoA Isomerase (Eci1) (Wild-Type) trans3_Hexenoyl_CoA->Eci1_WT Eci1_Mutant Enoyl-CoA Isomerase (Eci1) (Mutant) trans3_Hexenoyl_CoA->Eci1_Mutant trans2_Hexenoyl_CoA trans-2-Hexenoyl-CoA ECHS1_WT Enoyl-CoA Hydratase (ECHS1) (Wild-Type) trans2_Hexenoyl_CoA->ECHS1_WT ECHS1_Mutant Enoyl-CoA Hydratase (ECHS1) (Mutant) trans2_Hexenoyl_CoA->ECHS1_Mutant Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolysis TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Eci1_WT->trans2_Hexenoyl_CoA Eci1_Mutant->trans2_Hexenoyl_CoA Blocked ECHS1_WT->Hydroxyacyl_CoA ECHS1_Mutant->Hydroxyacyl_CoA Blocked

Caption: Fatty acid β-oxidation pathway for unsaturated fatty acids.

Experimental_Workflow cluster_sample Sample Collection cluster_processing Sample Processing cluster_analysis Metabolomic Analysis cluster_data Data Analysis WT_mice Wild-Type Mice Plasma_extraction Plasma Extraction WT_mice->Plasma_extraction KO_mice Mutant Mice (e.g., Eci1 KO) KO_mice->Plasma_extraction Patient_samples Patient Samples (e.g., Urine) Urine_extraction Urine Organic Acid Extraction Patient_samples->Urine_extraction Derivatization Derivatization Plasma_extraction->Derivatization Urine_extraction->Derivatization LC_MS LC-MS/MS Analysis (Acylcarnitines) Derivatization->LC_MS GC_MS GC-MS Analysis (Organic Acids) Derivatization->GC_MS Quantification Metabolite Quantification LC_MS->Quantification GC_MS->Quantification Comparison Comparative Analysis (WT vs. Mutant) Quantification->Comparison

Caption: General workflow for comparative metabolomics studies.

Conclusion

The comparative metabolomic analysis of wild-type versus mutant cells provides a powerful lens through which to view the intricate and vital pathways of fatty acid oxidation. The data presented here, from both animal models and human patients, underscore the critical role of enzymes like enoyl-CoA isomerase and short-chain enoyl-CoA hydratase in maintaining metabolic homeostasis. The accumulation of specific acylcarnitines and organic acids in mutant phenotypes serves as a diagnostic fingerprint and offers insights into the pathophysiology of FAO disorders. Further research in this area, utilizing the detailed protocols and understanding the pathway disruptions outlined in this guide, will be instrumental in developing novel therapeutic strategies for these challenging metabolic diseases.

References

Assessing Off-Target Effects on trans-3-Hexenoyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of unsaturated fatty acids is a critical cellular process, and its disruption can have significant pathological consequences. A key intermediate in the β-oxidation of certain unsaturated fatty acids is trans-3-Hexenoyl-CoA. The isomerization of this intermediate to trans-2-Hexenoyl-CoA by the enzyme Δ3,Δ2-enoyl-CoA isomerase is an essential step for its further degradation and energy production. Consequently, off-target inhibition of this isomerase by pharmaceutical compounds can lead to the accumulation of upstream metabolites and cellular dysfunction. This guide provides a comparative overview of compounds with known or potential off-target effects on this compound metabolism, focusing on the activity of Δ3,Δ2-enoyl-CoA isomerase.

Comparative Analysis of Compound Effects

The following table summarizes the effects of various compounds on enzymes involved in or related to this compound metabolism. This data is crucial for researchers assessing the potential for off-target liabilities in drug candidates.

CompoundPrimary Target(s)Effect on Δ3,Δ2-enoyl-CoA IsomeraseOther Relevant Off-Target Effects
Oct-2-yn-4-enoyl-CoA Mitochondrial Trifunctional Protein (β-subunit)Potential Inhibitor (direct data pending)Inhibits enoyl-CoA hydratase 2 and medium-chain acyl-CoA dehydrogenase.[1]
TDYA-CoA (10,12-Tricosadiynoic acid-CoA) Acyl-CoA Oxidase-1 (ACOX1)No significant inhibition observed.[2]Specific for ACOX1, making it a useful negative control for isomerase activity.[2]
Ibuprofen Cyclooxygenases (COX-1 and COX-2)Indirectly affects fatty acid metabolism.Can impair mitochondrial β-oxidation.
Amiodarone Multiple ion channelsIndirectly affects fatty acid metabolism.Known to inhibit mitochondrial β-oxidation.
Tamoxifen Estrogen ReceptorIndirectly affects fatty acid metabolism.Can inhibit mitochondrial β-oxidation.
Valproate Primarily GABA transaminaseIndirectly affects fatty acid metabolism.Known to inhibit mitochondrial β-oxidation.

Experimental Protocols

Accurate assessment of a compound's effect on this compound metabolism requires robust experimental protocols. Below are detailed methodologies for key assays.

Spectrophotometric Assay for Δ3,Δ2-enoyl-CoA Isomerase Activity

This assay measures the decrease in absorbance resulting from the isomerization of a substrate analog, which is coupled to the subsequent hydration reaction catalyzed by enoyl-CoA hydratase.

Principle:

The assay indirectly measures the activity of Δ3,Δ2-enoyl-CoA isomerase by coupling the reaction to the well-characterized enoyl-CoA hydratase (crotonase). The isomerase converts a 3-enoyl-CoA substrate (e.g., this compound) to a 2-enoyl-CoA product. The subsequent hydration of the 2-enoyl-CoA by excess enoyl-CoA hydratase leads to a decrease in absorbance at a specific wavelength (e.g., 263 nm for crotonyl-CoA).

Materials:

  • Purified Δ3,Δ2-enoyl-CoA isomerase

  • Purified enoyl-CoA hydratase (crotonase)

  • Substrate: this compound or other suitable 3-enoyl-CoA substrate

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a saturating concentration of enoyl-CoA hydratase.

  • Add the test compound at various concentrations to assess its inhibitory potential. A vehicle control (e.g., DMSO) should be run in parallel.

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the reaction by adding the substrate (this compound).

  • Immediately monitor the decrease in absorbance at the appropriate wavelength for the formed 2-enoyl-CoA product (e.g., 263 nm for the product of crotonyl-CoA isomerization).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value if applicable.

Quantification of Acyl-CoA Species by LC-MS/MS

This method allows for the direct measurement of this compound and other acyl-CoA intermediates in biological samples, providing a direct assessment of metabolic flux.

Principle:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of small molecules. Following extraction from cells or tissues, acyl-CoA species are separated by liquid chromatography and then detected and quantified by mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.

Materials:

  • Biological sample (cells or tissue homogenate)

  • Acyl-CoA extraction buffer (e.g., containing perchloric acid or organic solvents)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold extraction buffer. Add internal standards to correct for extraction efficiency and matrix effects.

  • Extraction: Precipitate proteins and extract the acyl-CoAs. Centrifuge to pellet the precipitate and collect the supernatant.

  • LC Separation: Inject the extracted sample onto the LC system. Use a gradient of mobile phases to separate the different acyl-CoA species based on their hydrophobicity.

  • MS/MS Detection: The eluting acyl-CoAs are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. Specific precursor-product ion transitions are monitored for each acyl-CoA of interest (Multiple Reaction Monitoring - MRM).

  • Quantification: The peak area of each endogenous acyl-CoA is normalized to the peak area of its corresponding internal standard. A standard curve is used to determine the absolute concentration of each acyl-CoA.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is essential for a clear understanding of the assessment process.

fatty_acid_oxidation cluster_beta_oxidation Unsaturated Fatty Acid β-Oxidation cluster_inhibition Potential Off-Target Inhibition Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA trans_3_Hexenoyl_CoA This compound Unsaturated_Fatty_Acyl_CoA->trans_3_Hexenoyl_CoA Multiple Steps trans_2_Hexenoyl_CoA trans-2-Hexenoyl-CoA trans_3_Hexenoyl_CoA->trans_2_Hexenoyl_CoA Δ3,Δ2-enoyl-CoA isomerase Beta_Oxidation_Spiral β-Oxidation Spiral trans_2_Hexenoyl_CoA->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA Test_Compound Test Compound Test_Compound->trans_3_Hexenoyl_CoA Inhibition

Caption: Metabolic pathway of this compound in β-oxidation.

experimental_workflow cluster_assay Enzyme Activity Assay cluster_metabolomics Metabolite Quantification Prepare_Reaction_Mix 1. Prepare Reaction Mix (Buffer, Hydratase, Compound) Add_Substrate 2. Add Substrate (this compound) Prepare_Reaction_Mix->Add_Substrate Measure_Absorbance 3. Measure Absorbance Change Add_Substrate->Measure_Absorbance Calculate_Inhibition 4. Calculate % Inhibition / IC50 Measure_Absorbance->Calculate_Inhibition Sample_Collection 1. Collect Cells/Tissues Acyl_CoA_Extraction 2. Extract Acyl-CoAs Sample_Collection->Acyl_CoA_Extraction LC_MS_MS_Analysis 3. LC-MS/MS Analysis Acyl_CoA_Extraction->LC_MS_MS_Analysis Quantify_Metabolites 4. Quantify this compound LC_MS_MS_Analysis->Quantify_Metabolites Start

Caption: Workflow for assessing compound effects on this compound metabolism.

References

Validating Gene Function: A Comparative Guide to Utilizing trans-3-Hexenoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of gene function is a cornerstone of impactful research. This guide provides a comprehensive comparison of methodologies for validating genes implicated in fatty acid metabolism, with a central focus on the analysis of trans-3-Hexenoyl-CoA levels. We present a detailed examination of analytical techniques, their performance metrics, and a comparison with alternative genetic and molecular validation approaches, supported by experimental data and detailed protocols.

The intricate network of metabolic pathways within a cell is governed by the precise function of numerous genes. Elucidating the role of these genes is paramount for understanding disease mechanisms and developing targeted therapeutics. One such critical area of metabolism is fatty acid beta-oxidation, where the intermediate metabolite this compound can serve as a key biomarker for the function of specific enzymes. This guide explores the use of this compound quantification as a powerful tool for gene function validation and objectively compares it with other established methods.

Measuring this compound: A Comparison of Analytical Methods

The accurate quantification of this compound is central to its use in validating gene function. Several analytical techniques are available, each with its own set of advantages and limitations. The primary methods include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.

MethodPrincipleLimit of Detection (LOD)ThroughputCost (Relative)Key AdvantagesKey Disadvantages
LC-MS/MS Separation by chromatography followed by mass-based detection and quantification.High (fmol range)[1]HighHighHigh sensitivity and specificity; can measure multiple acyl-CoAs simultaneously.Requires expensive instrumentation and specialized expertise.
HPLC-UV Separation by chromatography with detection based on UV absorbance.ModerateMediumMediumRelatively accessible instrumentation; robust and reliable.Lower sensitivity and specificity compared to MS; potential for co-eluting interferences.
Enzymatic Assay Spectrophotometric or fluorometric detection of a product from an enzyme-catalyzed reaction involving the target molecule.Low (pmol range)[2]HighLowCost-effective; high throughput; simple instrumentation.Susceptible to interference from other molecules in the sample; may require specific enzymes that are not commercially available.

Gene Function Validation: this compound Analysis vs. Alternative Methods

The validation of a gene's function can be approached from multiple angles. While measuring the levels of a specific metabolite like this compound provides a direct functional readout, other molecular biology techniques offer insights into the gene's expression and the resulting protein. Here, we compare these approaches in the context of a candidate gene involved in this compound metabolism, such as an enoyl-CoA isomerase or hydratase.

Validation MethodPrincipleInformation ProvidedThroughputCost (Relative)Key AdvantagesKey Disadvantages
This compound Quantification Measures the concentration of the specific metabolite in cells or tissues.Direct evidence of the gene's functional impact on a metabolic pathway.Medium to HighMedium to HighProvides a direct link between the gene and its biochemical function.Can be influenced by other metabolic pathways; requires specialized analytical methods.
Gene Knockout/Knockdown (e.g., CRISPR, RNAi) Reduces or eliminates the expression of the target gene.Infers gene function by observing the resulting phenotype.HighMediumPowerful tool for establishing causality.Off-target effects can complicate interpretation; compensatory mechanisms may mask the phenotype.
Gene Overexpression Increases the expression of the target gene.Elucidates gene function by observing the effects of increased protein levels.HighLowSimple and cost-effective method.Non-physiological levels of expression can lead to artifacts.
Quantitative PCR (qPCR) Measures the mRNA expression level of the target gene.Indicates changes in gene transcription.HighLowHighly sensitive and quantitative for gene expression.Does not provide information about protein levels or function.
Western Blotting Detects and quantifies the protein product of the target gene.Confirms changes in protein expression levels.MediumMediumProvides information on protein abundance and size.Can be semi-quantitative; does not directly measure protein activity.
Enzyme Activity Assay Measures the catalytic activity of the protein encoded by the target gene.Provides a direct measure of the protein's functional capability.MediumMediumDirectly assesses the biochemical function of the protein.Requires development of a specific and reliable assay; may not reflect in vivo activity.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the targeted quantification of short-chain acyl-CoAs, which can be adapted for this compound.

1. Sample Preparation (from cell culture):

  • Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
  • Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to the culture dish.
  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
  • Vortex for 10 seconds and incubate on ice for 30 minutes.
  • Centrifuge at 16,000 x g for 10 minutes at 4°C.
  • Collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
  • Load the supernatant from the previous step onto the cartridge.
  • Wash the cartridge with 1 mL of water.
  • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.
  • Dry the eluate under a stream of nitrogen gas.
  • Reconstitute the sample in 100 µL of 5% methanol in water for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column suitable for polar metabolites.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be determined by direct infusion of standards.

Protocol 2: Enzymatic Assay for 2-trans-Enoyl-CoA

This protocol, as described by Minkler et al. (2016), is for 2-trans-enoyl-CoA and can be adapted for other enoyl-CoA species with the appropriate enzymes. It relies on the enzymatic conversion of the enoyl-CoA to a product that can be coupled to the production of a detectable signal (e.g., NADH).

1. Reagents:

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5.
  • Enoyl-CoA Hydratase (e.g., from bovine liver).
  • 3-Hydroxyacyl-CoA Dehydrogenase.
  • NAD+.
  • Sample extract containing enoyl-CoAs.

2. Procedure:

  • In a 96-well plate, add 50 µL of sample or standard to each well.
  • Add 50 µL of a reaction mixture containing Tris-HCl, NAD+, and 3-hydroxyacyl-CoA dehydrogenase.
  • Incubate at 37°C for 10 minutes to measure any background 3-hydroxyacyl-CoAs.
  • Initiate the reaction by adding 10 µL of enoyl-CoA hydratase.
  • Monitor the increase in absorbance at 340 nm (for NADH production) over time using a plate reader.
  • The rate of NADH production is proportional to the concentration of 2-trans-enoyl-CoA in the sample.

Visualizing the Workflow and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Gene Function Validation cell_culture Cell Culture/ Tissue extraction Acyl-CoA Extraction cell_culture->extraction spe Solid-Phase Extraction extraction->spe enzymatic Enzymatic Assay extraction->enzymatic Quantification lcms LC-MS/MS spe->lcms Quantification hplc HPLC-UV spe->hplc Quantification gene_validation Gene Function Validated lcms->gene_validation hplc->gene_validation enzymatic->gene_validation

Fig. 1: Experimental workflow for gene function validation.

References

"benchmarking different analytical platforms for acyl-CoA analysis"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Platforms for Acyl-CoA Analysis

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic processes, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of lipids.[1][2] They also act as crucial signaling molecules and donors for protein post-translational modifications.[1][2][3] Given their importance, the accurate and robust quantification of acyl-CoA species is paramount for research in cellular metabolism, disease biomarker discovery, and pharmacology.[4]

This guide provides an objective comparison of prevalent analytical platforms for acyl-CoA analysis, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable approach for their experimental needs.

Comparison of Analytical Platforms

The analysis of acyl-CoAs is challenging due to the diverse physicochemical properties of these molecules, their varying cellular concentrations, and their inherent instability in aqueous solutions.[2][3] Several analytical techniques have been developed, each with distinct advantages and limitations. The most prominent methods include Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic/fluorometric assays.

Liquid chromatography coupled with mass spectrometry has emerged as the most powerful and widely used platform, offering superior sensitivity and specificity for the comprehensive profiling of acyl-CoA species.[1][4][5]

Quantitative Data Summary

The following table summarizes the key performance characteristics of different analytical platforms for acyl-CoA analysis. Data has been compiled from multiple validated studies.

Analytical Platform Principle Throughput Sensitivity Specificity Coverage Primary Application
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Medium to HighHigh (nM to sub-nM)[6]Very HighBroad (Short- to long-chain acyl-CoAs)Comprehensive acyl-CoA profiling, metabolomics, biomarker discovery.[4][7]
HPLC-UV Chromatographic separation followed by UV absorbance detection.MediumLowLow to MediumLimited (Less specific and can have co-eluting peaks)[5]Quantification of more abundant acyl-CoA species.
Enzymatic/Fluorometric Assays Coupled enzymatic reactions leading to a colorimetric or fluorescent product.HighMediumMedium (Specific to total CoA or a subset of acyl-CoAs)Narrow (Often measures total CoA or specific species like acetyl-CoA)[2]High-throughput screening, measuring total CoA pools.[8][9]

Experimental Protocols

Reproducible and robust experimental protocols are crucial for accurate acyl-CoA analysis. Below are detailed methodologies for sample extraction and LC-MS/MS analysis, which is considered the gold standard.

Protocol 1: Acyl-CoA Extraction from Tissues or Cells

This protocol is a widely used method for extracting a broad range of acyl-CoAs.

Materials:

  • Ice-cold 80:20 Methanol (B129727):Water solution

  • 10% Trichloroacetic Acid (TCA) or 7% Perchloric Acid (PCA)

  • Centrifuge capable of 4°C and >14,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Sample Collection: Flash-freeze tissue or cell pellets in liquid nitrogen immediately after collection to quench metabolic activity.

  • Homogenization/Lysis: For a cell pellet of ~1 million cells or ~10 mg of tissue, add 1 mL of ice-cold 80:20 methanol:water. Homogenize the tissue sample on ice. For cells, vortex vigorously.

  • Precipitation: Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C.

  • Reconstitution: Before analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297).[10]

Note: Alternative extraction methods using acids like TCA or PCA can also be effective, particularly for short-chain acyl-CoAs.[11]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the separation and detection of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., Triple Quadrupole or QTRAP).[1]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[12]

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[12]

  • Mobile Phase B: Acetonitrile or Methanol with 10 mM ammonium acetate and 0.1% formic acid.[12]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions, typically 200-400 µL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[13]

  • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[10][13] A common transition for quantification is [M+H]+ -> [M-507+H]+.[13] A second, qualitative transition is often monitored for confirmation.

  • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for each specific acyl-CoA standard.[10]

Visualizations

Acyl-CoA Metabolism Overview

Acyl-CoAs are integral to cellular metabolism, linking the breakdown of fatty acids (β-oxidation) to energy production via the TCA cycle and serving as building blocks for complex lipids.

Acyl_CoA_Metabolism Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Lipid Synthesis Lipid Synthesis Acetyl-CoA->Lipid Synthesis Energy (ATP) Energy (ATP) TCA Cycle->Energy (ATP)

Caption: Overview of Acyl-CoA's central role in metabolism.

General Experimental Workflow for Acyl-CoA Analysis

The process of analyzing acyl-CoAs from biological samples involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Extraction Extraction of Acyl-CoAs Sample->Extraction Drying Drying of Extract Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Standard workflow for LC-MS/MS-based acyl-CoA analysis.

References

A Comparative Study of trans-3-Hexenoyl-CoA in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of trans-3-Hexenoyl-CoA, a transient but significant intermediate in lipid metabolism. Due to its low steady-state concentrations in most biological tissues, this guide also draws comparisons with its more abundant isomer, trans-2-Hexenoyl-CoA, to provide a broader context for its metabolic role and analytical challenges.

This compound is a medium-chain monounsaturated fatty acyl-CoA that plays a specific role in the β-oxidation of unsaturated fatty acids.[1] Its position as a fleeting intermediate makes its detection and quantification a complex task, often requiring highly sensitive analytical techniques and specialized experimental designs. This guide summarizes the current understanding of this compound, offers insights into its metabolic context, and provides methodologies for its study.

Comparative Analysis: this compound vs. trans-2-Hexenoyl-CoA

Given the scarcity of quantitative data for this compound across different tissues, a comparative approach with its isomer, trans-2-Hexenoyl-CoA, is instructive. The latter is a common intermediate in the standard β-oxidation of saturated fatty acids.[2][3][4]

FeatureThis compound trans-2-Hexenoyl-CoA
Metabolic Pathway Auxiliary pathway of β-oxidation for unsaturated fatty acids with double bonds at odd-numbered carbons.[5]Main pathway of β-oxidation for saturated and some unsaturated fatty acids.[3][4]
Key Enzyme 3,2-trans-enoyl-CoA isomerase (ECI) converts it to trans-2-enoyl-CoA.[6][7]Product of acyl-CoA dehydrogenase; substrate for enoyl-CoA hydratase.[2][3]
Abundance in Tissues Extremely low under normal physiological conditions due to rapid conversion by ECI.Relatively higher and more readily detectable in various tissues.
Pathological Relevance Accumulates in tissues of individuals with 3,2-trans-enoyl-CoA isomerase deficiency.[8]Altered levels may be indicative of general disruptions in fatty acid oxidation.
Analytical Challenge Difficult to detect and quantify due to low abundance and isomerization.More straightforward to analyze using standard acyl-CoA profiling methods.

Metabolic Pathway of this compound

The primary role of this compound is as an intermediate in the β-oxidation of specific unsaturated fatty acids. Its processing is crucial for the complete degradation of these fatty acids for energy production. The central step in its metabolism is the isomerization to trans-2-Hexenoyl-CoA, catalyzed by 3,2-trans-enoyl-CoA isomerase (ECI).

metabolic_pathway cluster_beta_oxidation β-Oxidation of Unsaturated Fatty Acids Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., with double bond at C9) Beta_Oxidation_Cycles Several Cycles of β-Oxidation Unsaturated_Fatty_Acid->Beta_Oxidation_Cycles cis_3_Enoyl_CoA cis-3-Enoyl-CoA Intermediate Beta_Oxidation_Cycles->cis_3_Enoyl_CoA trans_3_Hexenoyl_CoA This compound cis_3_Enoyl_CoA->trans_3_Hexenoyl_CoA Isomerase (in some pathways) ECI 3,2-trans-enoyl-CoA isomerase (ECI) trans_3_Hexenoyl_CoA->ECI trans_2_Hexenoyl_CoA trans-2-Hexenoyl-CoA ECI->trans_2_Hexenoyl_CoA Further_Beta_Oxidation Further Cycles of β-Oxidation trans_2_Hexenoyl_CoA->Further_Beta_Oxidation Acetyl_CoA Acetyl-CoA Further_Beta_Oxidation->Acetyl_CoA

Metabolic conversion of this compound.

Experimental Protocols for Acyl-CoA Analysis

The quantification of short-chain acyl-CoAs like this compound from biological tissues is a methodologically demanding process. The low abundance and potential for isomerization necessitate highly sensitive and specific analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Tissue Homogenization : Immediately after collection, flash-freeze the biological tissue (e.g., liver, muscle, brain) in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a cold extraction buffer, typically containing an organic solvent (e.g., methanol/water) and an internal standard.

  • Protein Precipitation : Precipitate proteins from the homogenate using an acid, such as perchloric acid or sulfosalicylic acid.

  • Solid-Phase Extraction (SPE) : To remove interfering substances and enrich the acyl-CoA fraction, pass the supernatant through an SPE cartridge.

  • Elution and Concentration : Elute the acyl-CoAs from the SPE cartridge and concentrate the eluate, often by vacuum centrifugation.

LC-MS/MS Analysis
  • Chromatographic Separation : Separate the acyl-CoAs using reverse-phase liquid chromatography. The choice of column and mobile phase gradient is critical for resolving isomeric forms.

  • Mass Spectrometric Detection : Analyze the eluent using a tandem mass spectrometer operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoAs. The transition from the precursor ion (the molecular ion of the acyl-CoA) to a specific product ion (typically corresponding to the CoA moiety) provides high selectivity and sensitivity.

Data Analysis
  • Quantification : Quantify the amount of each acyl-CoA by comparing the peak area of the analyte to that of a known concentration of an internal standard.

  • Normalization : Normalize the quantified acyl-CoA levels to the initial tissue weight or protein concentration.

experimental_workflow cluster_workflow General Workflow for Acyl-CoA Analysis Tissue_Collection 1. Tissue Collection (Liver, Muscle, Brain) Homogenization 2. Homogenization (in cold solvent with internal standard) Tissue_Collection->Homogenization Protein_Precipitation 3. Protein Precipitation Homogenization->Protein_Precipitation SPE 4. Solid-Phase Extraction (SPE) Protein_Precipitation->SPE LC_Separation 5. LC Separation (Reverse Phase) SPE->LC_Separation MS_Detection 6. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification & Normalization) MS_Detection->Data_Analysis

A generalized experimental workflow for acyl-CoA analysis.

Challenges and Future Directions

The primary challenge in the comparative study of this compound is its inherent instability and low physiological concentration. Future research would benefit from the development of more sensitive and isomer-specific analytical methods. The use of animal models with deficiencies in 3,2-trans-enoyl-CoA isomerase could provide a valuable tool for studying the downstream effects of this compound accumulation in different tissues.[8] Such studies will be crucial in elucidating the potential pathological roles of this elusive metabolite and could inform the development of novel therapeutic strategies for related metabolic disorders.

References

Safety Operating Guide

Proper Disposal Procedures for trans-3-Hexenoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-3-Hexenoyl-CoA is a critical intermediate in fatty acid metabolism, widely used in biochemical research and drug development.[] As with all laboratory reagents, its proper handling and disposal are paramount to ensure the safety of personnel and to maintain environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, synthesized from established protocols for similar chemical classes, due to the absence of a specific Safety Data Sheet for this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable choice).

  • Ventilation: All procedures involving the handling and disposal of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.

  • Spill Management: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and transfer it to a sealed, labeled hazardous waste container for disposal.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves chemical neutralization of the reactive thioester group, followed by disposal as hazardous waste. The thioester bond is susceptible to hydrolysis, and the thiol component can be oxidized to a less hazardous and less odorous compound.[][2]

Step 1: Chemical Neutralization (Oxidation)

This procedure should be performed on small quantities of this compound waste at a time.

  • Prepare a Bleach Solution: In a designated container within a chemical fume hood, prepare a 1:1 mixture of commercial bleach (sodium hypochlorite (B82951) solution, ~5.25%) and water.[3]

  • Add Waste Slowly: While stirring the bleach solution, slowly and carefully add the liquid this compound waste dropwise. This reaction can be exothermic, so a slow addition rate is crucial to control the temperature. Cooling the bleach solution in an ice bath may be necessary for larger quantities.[3]

  • Ensure Complete Reaction: Continue stirring for at least 2 hours to ensure the complete oxidation of the thiol group to a sulfonic acid.[2][3]

Step 2: Disposal of Neutralized Waste

  • Containerize: The resulting neutralized solution should be transferred to a clearly labeled hazardous waste container. The label should include "Neutralized this compound waste" and the date of neutralization.

  • pH Adjustment: Check the pH of the neutralized solution. If necessary, adjust the pH to be between 5.0 and 12.5 before final disposal, in accordance with general laboratory hazardous waste guidelines.[4]

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.[5][6]

Step 3: Decontamination of Glassware and Equipment

  • Bleach Bath: All non-disposable items that have come into contact with this compound, such as glassware, stir bars, and spatulas, should be immediately submerged in a prepared bleach bath (a 1:1 mixture of bleach and water is recommended).[3][7]

  • Soaking Time: Allow the items to soak for a minimum of 14 hours to ensure complete decontamination.[7]

  • Final Cleaning: After soaking, thoroughly rinse the decontaminated items with water and then wash them using standard laboratory cleaning procedures.

Data Presentation: Quantitative Disposal Parameters

ParameterValue/RecommendationCitation
Neutralizing AgentSodium Hypochlorite (Commercial Bleach, ~5.25%)[2][3]
Recommended Ratio (Bleach:Water)1:1[3]
Recommended Ratio (Bleach Solution:Thiol)Approximately 7 mL of 5.25% bleach solution per 0.1 mmol of thiol[2]
Reaction TimeMinimum 2 hours[2]
Decontamination Soaking TimeMinimum 14 hours[7]
Final pH for Aqueous WasteBetween 5.0 and 12.5[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Protocol cluster_decon Decontamination A Don Personal Protective Equipment (PPE) B Work in a Certified Chemical Fume Hood A->B C Prepare 1:1 Bleach-Water Solution B->C I Submerge Contaminated Glassware in Bleach Bath B->I D Slowly Add this compound Waste to Bleach Solution C->D E Stir for a Minimum of 2 Hours D->E F Transfer Neutralized Solution to Labeled Hazardous Waste Container E->F G Adjust pH to 5.0-12.5 if Necessary F->G H Follow Institutional Hazardous Waste Disposal Procedures G->H J Soak for a Minimum of 14 Hours I->J K Rinse Thoroughly with Water and Clean J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling trans-3-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling trans-3-Hexenoyl-CoA. The following procedures for personal protective equipment, operational handling, and disposal are based on general best practices for handling similar organic and CoA compounds in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A systematic approach to selecting Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE levels for handling this compound based on the nature of the task.

Risk Level Task Description Recommended PPE
Low Risk - Weighing small, non-volatile quantities- Preparing dilute solutions in a well-ventilated area- Standard laboratory coat- Safety glasses with side shields- Nitrile gloves
Moderate Risk - Handling stock solutions- Performing reactions with potential for splashing- Chemical-resistant lab coat or apron- Chemical splash goggles- Nitrile or other chemically compatible gloves
High Risk - Handling large quantities or powdered form- Potential for aerosol generation- Full-face shield over safety goggles- Chemical-resistant gloves (consider double-gloving)- Work in a certified chemical fume hood

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection A Identify the task: - Weighing - Solution prep - Reaction B Assess potential for: - Splashing - Aerosolization - Spills A->B Evaluate Hazards C Low Risk: - Lab coat - Safety glasses - Gloves B->C Low potential D Moderate Risk: - Chemical-resistant coat - Goggles - Gloves B->D Moderate potential E High Risk: - Face shield & goggles - Chemical-resistant gloves - Fume hood B->E High potential

PPE Selection Workflow for Handling this compound

Operational Plan: Safe Handling Procedures

Adherence to standard laboratory practices is essential when working with this compound.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed to prevent degradation.

  • Based on information for similar compounds, storage at 2-8°C is recommended.[]

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Use appropriate tools (e.g., spatulas, forceps) to handle the solid form to avoid contamination and exposure.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • All disposable materials that come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered chemical waste.

  • Segregate waste into clearly labeled, sealed containers.

Disposal Methods:

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect in a separate, labeled hazardous waste container for organic or chemical waste. Do not pour down the drain.[2][4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5][6][7]

  • Arrange for pickup and disposal by a certified hazardous waste management company.[7]

The following table summarizes the disposal procedures.

Waste Type Container Disposal Procedure
Solid Waste (contaminated gloves, wipes, etc.)Labeled, sealed plastic bag or containerDispose of as hazardous chemical waste.
Liquid Waste (unused solutions, rinsates)Labeled, sealed, chemical-resistant bottleDispose of as hazardous organic liquid waste.
Sharps (contaminated needles, etc.)Puncture-resistant sharps containerDispose of as hazardous chemical sharps waste.

References

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